(-)-Hydroxycitric acid lactone
Description
Hydroxycitric acid has been reported in Garcinia cowa, Hibiscus sabdariffa, and Garcinia atroviridis with data available.
RN given refers to cpd without isomeric designation; structure
Structure
2D Structure
Properties
IUPAC Name |
1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJBYMUCKBYSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863711 | |
| Record name | 3-C-Carboxy-2-deoxypentaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6205-14-7, 27750-10-3 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 1,2-dihydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxycitric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006205147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-C-Carboxy-2-deoxypentaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Garcinia acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereoisomers of Isocitric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitric acid, a key intermediate in the citric acid cycle (TCA cycle), is a tricarboxylic acid that plays a pivotal role in cellular metabolism. As a structural isomer of citric acid, it differs in the position of its hydroxyl group. This seemingly minor structural variance has profound implications for its biological activity and stereochemistry. Isocitric acid possesses two chiral centers, giving rise to four distinct stereoisomers.[1] Of these, only one, (+)-threo-D-isocitric acid, is the naturally occurring and biologically active form within the TCA cycle.[1] This guide provides a comprehensive overview of the structure, stereoisomerism, physicochemical properties, and biological significance of isocitric acid, with a focus on aspects relevant to research and drug development.
Structure and Stereoisomers of Isocitric Acid
Isocitric acid is a six-carbon tricarboxylic acid with the chemical formula C₆H₈O₇. Its systematic IUPAC name is 1-hydroxypropane-1,2,3-tricarboxylic acid. The presence of two stereocenters at carbons 2 and 3 results in the existence of four stereoisomers, which are classified into two diastereomeric pairs: threo and erythro. Each pair consists of two enantiomers (D and L).
The four stereoisomers are:
-
threo-Ds-isocitric acid ((2R,3S)-1-hydroxypropane-1,2,3-tricarboxylic acid)
-
threo-Ls-isocitric acid ((2S,3R)-1-hydroxypropane-1,2,3-tricarboxylic acid)
-
erythro-Ds-isocitric acid ((2R,3R)-1-hydroxypropane-1,2,3-tricarboxylic acid)
-
erythro-Ls-isocitric acid ((2S,3S)-1-hydroxypropane-1,2,3-tricarboxylic acid)
The naturally occurring isomer is threo-Ds-isocitric acid , often referred to as D-isocitric acid.[1]
Caption: Fischer projections of the four stereoisomers of isocitric acid.
Physicochemical Properties
The stereoisomers of isocitric acid share the same molecular formula and connectivity, leading to similar physicochemical properties, which makes their separation challenging.[2] However, subtle differences in their three-dimensional structures can influence properties such as melting point, solubility, and specific rotation. A summary of available quantitative data is presented below.
| Property | threo-Ds-isocitric acid | threo-Ls-isocitric acid | erythro-Ds-isocitric acid | erythro-Ls-isocitric acid |
| IUPAC Name | (2R,3S)-1-hydroxypropane-1,2,3-tricarboxylic acid | (2S,3R)-1-hydroxypropane-1,2,3-tricarboxylic acid | (2R,3R)-1-hydroxypropane-1,2,3-tricarboxylic acid | (2S,3S)-1-hydroxypropane-1,2,3-tricarboxylic acid |
| Molecular Formula | C₆H₈O₇ | C₆H₈O₇ | C₆H₈O₇ | C₆H₈O₇ |
| Molecular Weight ( g/mol ) | 192.12 | 192.12 | 192.12 | 192.12 |
| Melting Point (°C) | 162-165 | Not available | Not available | Not available |
| Water Solubility (mg/mL) | 466 | Not available | Not available | Not available |
| pKa1 | 3.29 | Not available | Not available | Not available |
| pKa2 | 4.71 | Not available | Not available | Not available |
| pKa3 | 6.40 | Not available | Not available | Not available |
| Computed XLogP3 | -1.8 | -1.8 | -1.8 | Not available |
| Specific Rotation ([α]D) | +2.5° (in water) | -2.5° (in water) | Not available | Not available |
Experimental Protocols
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the determination of isocitric acid in food additives.
-
Objective: To quantify the concentration of isocitric acid in a sample.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., ODS-3, 4.6 mm i.d. x 250 mm).
-
-
Reagents:
-
Mobile Phase: 0.1% phosphoric acid in HPLC-grade water.
-
Standard: A certified reference standard of isocitric acid.
-
-
Procedure:
-
Sample Preparation: Dissolve a known weight of the sample in HPLC-grade water to a final concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Calibration: Prepare a series of standard solutions of isocitric acid of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Analysis: Inject the prepared sample and determine the peak area corresponding to isocitric acid.
-
Quantification: Calculate the concentration of isocitric acid in the sample using the calibration curve.
-
Caption: Workflow for the quantitative analysis of isocitric acid by HPLC.
Enantioselective Separation by Chiral Ligand Exchange Capillary Electrophoresis (CE)
This protocol is based on a method for the enantioseparation of DL-isocitric acid.
-
Objective: To separate the enantiomers of isocitric acid.
-
Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector.
-
Fused-silica capillary.
-
-
Reagents:
-
Background Electrolyte (BGE): 20 mM Acetic acid, 20 mM NiSO₄, and 80 mM D-quinic acid in a 30% acetonitrile/water solution, adjusted to pH 5.0.[3]
-
Sample: A solution of the isocitric acid isomer mixture.
-
-
Procedure:
-
Capillary Conditioning: Condition the capillary with 0.1 M NaOH, water, and then the BGE.
-
Sample Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Electrophoretic Separation: Apply a voltage across the capillary to effect the separation of the enantiomers. The chiral selector (Ni(II)-D-quinic acid complex) will interact differently with the D- and L-enantiomers, leading to different migration times.[3]
-
Detection: Monitor the separation at a suitable wavelength (e.g., 210 nm).
-
Analysis: The different migration times will result in separate peaks for the D- and L-enantiomers.
-
Biological Significance and Signaling Pathways
Isocitric acid is a crucial intermediate in the citric acid cycle , a central metabolic pathway for the production of energy in the form of ATP.
Caption: Conversion of citrate to isocitrate in the TCA cycle.
The conversion of isocitrate to α-ketoglutarate is a key regulatory step in the TCA cycle, catalyzed by the enzyme isocitrate dehydrogenase (IDH) . This reaction is a major source of NADPH in the cell, which is essential for reductive biosynthesis and for combating oxidative stress.
Beyond its role in central metabolism, isocitric acid and its dehydrogenase are implicated in other signaling pathways:
-
Insulin Secretion: Cytosolic isocitrate dehydrogenase (IDH1) has been identified as a negative regulator of glucose-stimulated insulin secretion in pancreatic β-cells.[4] Knockdown of IDH1 leads to an increase in isocitrate levels and enhances insulin secretion.[4] This suggests a role for isocitrate as a signaling molecule in the regulation of insulin release.
-
Cancer Metabolism: Mutations in IDH1 and IDH2 are frequently observed in various cancers, including gliomas and acute myeloid leukemia.[5][6] These mutations lead to a neomorphic enzyme activity, causing the reduction of α-ketoglutarate to 2-hydroxyglutarate (2-HG), an oncometabolite that affects epigenetic regulation and promotes tumorigenesis.[5]
-
Immune Response: In pro-inflammatory macrophages, there is a metabolic shift that leads to an accumulation of citrate and a decrease in isocitrate.[7] This "break" in the TCA cycle at the level of isocitrate dehydrogenase is important for the inflammatory response.[8]
Caption: Role of cytosolic isocitrate in regulating insulin secretion.
Conclusion
Isocitric acid is more than just a simple intermediate in the TCA cycle. Its stereochemistry is critical for its biological function, with only the threo-Ds isomer being active in central metabolism. The challenges in separating and characterizing its four stereoisomers underscore the need for advanced analytical techniques. Furthermore, emerging research highlights the role of isocitrate and its metabolizing enzymes in a variety of signaling pathways, including insulin secretion, cancer metabolism, and the immune response. A deeper understanding of the distinct roles of each isocitric acid stereoisomer will be crucial for future research and the development of novel therapeutic strategies targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Isocitric acid - Wikipedia [en.wikipedia.org]
- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 4. A role for cytosolic isocitrate dehydrogenase as a negative regulator of glucose signaling for insulin secretion in pancreatic ß-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Targeting of the Isocitrate Dehydrogenase Pathway and the Implications for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]
The Stereospecific Conversion of Citrate to Isocitrate: A Core Biosynthetic Step
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The biosynthesis of isocitric acid from citrate is a fundamental and stereospecific enzymatic reaction central to cellular metabolism, primarily known for its role in the tricarboxylic acid (TCA) cycle. This conversion is catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3), an iron-sulfur protein that facilitates the reversible isomerization of citrate to isocitrate via a cis-aconitate intermediate.[1][2][3] This whitepaper provides a detailed technical overview of this critical biosynthetic step, including the enzymatic mechanism, stereochemistry, reaction equilibrium, and detailed experimental protocols for its characterization.
The Aconitase Enzyme: Structure and Catalytic Center
Aconitase exists in both mitochondrial (m-aconitase or ACO2) and cytosolic (c-aconitase or ACO1) isoforms in eukaryotes.[4][5] The mitochondrial isoform is a key enzyme in the TCA cycle, while the cytosolic form plays a role in other metabolic pathways and also functions as an iron-responsive element-binding protein (IRE-BP), highlighting its dual functionality in cellular metabolism and iron homeostasis.[6]
The catalytic activity of aconitase is dependent on a [4Fe-4S] iron-sulfur cluster located in its active site.[1][5] This cluster is not involved in a redox reaction but plays a crucial role in substrate binding and catalysis. In its active state, the [4Fe-4S] cluster binds a water molecule or a hydroxyl group. The enzyme can be inactivated by oxidative stress, which can lead to the conversion of the active [4Fe-4S] cluster to an inactive [3Fe-4S] form.[1][2]
Reaction Mechanism and Stereochemistry
The isomerization of citrate to isocitrate proceeds through a two-step dehydration and hydration reaction, with the formation of a bound intermediate, cis-aconitate.[1][3]
-
Dehydration of Citrate: The reaction is initiated by the binding of citrate to the active site. A hydroxyl group from the citrate is removed as a water molecule. This dehydration step results in the formation of the enzyme-bound intermediate, cis-aconitate.[1]
-
Hydration of cis-Aconitate: A water molecule is then added back to the cis-aconitate intermediate, but in a different position, leading to the formation of isocitrate.[1]
The overall reaction is a stereospecific isomerization, meaning that out of the possible stereoisomers of isocitrate, only one, (2R, 3S)-isocitrate, is produced.[1] This specificity is crucial for the subsequent steps of the TCA cycle.
Figure 1: A simplified diagram illustrating the two-step conversion of citrate to isocitrate catalyzed by the enzyme aconitase, proceeding through a cis-aconitate intermediate.
Quantitative Data: Reaction Equilibrium
The reaction catalyzed by aconitase is reversible and operates near equilibrium within the mitochondrial matrix.[5] In typical mammalian cells, the equilibrium mixture of the three carboxylic acids consists of approximately 88% citrate, 4% cis-aconitate, and 8% isocitrate.[7] This results in a citrate to isocitrate ratio of about 10:1.[7]
| Parameter | Value | Reference |
| Equilibrium Ratio | ||
| Citrate | ~88% | [7] |
| cis-Aconitate | ~4% | [7] |
| Isocitrate | ~8% | [7] |
| Citrate/Isocitrate Ratio | ~10:1 | [7] |
Experimental Protocols
The activity of aconitase can be determined using various experimental methods. The two most common approaches are direct spectrophotometric measurement of cis-aconitate formation and coupled enzyme assays.
Direct Spectrophotometric Assay
This method relies on the measurement of the formation of cis-aconitate from either citrate or isocitrate by monitoring the increase in absorbance at 240 nm, which is characteristic of the double bond in cis-aconitate.[8]
Materials:
-
Spectrophotometer capable of measuring absorbance at 240 nm
-
UV-transparent cuvettes or microplate
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Substrate: 20 mM citrate or isocitrate solution
-
Purified aconitase or cell/tissue lysate containing aconitase
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the assay buffer and the substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of the enzyme preparation.
-
Immediately start monitoring the increase in absorbance at 240 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The aconitase activity can be calculated using the molar extinction coefficient of cis-aconitate (approximately 3.6 mM⁻¹cm⁻¹ at 240 nm).[9]
Figure 2: A flowchart outlining the key steps in the direct spectrophotometric assay for measuring aconitase activity.
Coupled Enzyme Assay
This is a more sensitive method that couples the production of isocitrate to the activity of isocitrate dehydrogenase (IDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored by the increase in absorbance at 340 nm.[10] Commercial kits, such as those from Sigma-Aldrich (MAK051) and Abcam (ab83459), provide optimized reagents and protocols for this assay.[4][11]
Materials (based on a typical commercial kit):
-
Spectrophotometric multiwell plate reader
-
96-well flat-bottom plate
-
Aconitase Assay Buffer
-
Aconitase Substrate (Citrate)
-
Isocitrate Dehydrogenase
-
NADP⁺
-
Developer solution (for colorimetric detection at 450 nm in some kits)
-
Aconitase Activation Solution (containing a reducing agent like cysteine and an iron source)[4][11]
Procedure (summarized from commercial kit protocols):
-
Sample Preparation and Activation:
-
Reaction Setup:
-
Prepare a master reaction mix containing the assay buffer, substrate, isocitrate dehydrogenase, and NADP⁺.
-
Add the activated samples to the wells of the 96-well plate.
-
Initiate the reaction by adding the master reaction mix to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm (for NADPH formation) or 450 nm (for colorimetric assays) in a kinetic mode, taking readings every 1-2 minutes for at least 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min).
-
Use a standard curve (e.g., an isocitrate or NADPH standard curve) to convert the rate of absorbance change to the rate of product formation (nmol/min).
-
Calculate the aconitase activity in the sample, typically expressed in milliunits per milliliter (mU/mL) or units per milligram of protein. One unit is often defined as the amount of enzyme that converts 1.0 µmole of citrate to isocitrate per minute at a specific pH and temperature.[4]
-
Figure 3: The principle of the coupled enzyme assay, where the product of the aconitase reaction, isocitrate, is the substrate for the indicator reaction catalyzed by isocitrate dehydrogenase.
Conclusion
The conversion of citrate to isocitrate by aconitase is a well-characterized and vital reaction in cellular metabolism. Its stereospecificity and the intricate role of its iron-sulfur cluster in catalysis make it a subject of ongoing research interest. The experimental protocols outlined in this guide provide robust methods for quantifying the activity of this important enzyme, which is crucial for studies in metabolic regulation, oxidative stress, and iron homeostasis. Further investigation into the specific kinetic parameters of different aconitase isoforms will continue to enhance our understanding of its role in both health and disease.
References
- 1. Aconitase - Wikipedia [en.wikipedia.org]
- 2. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. proteopedia.org [proteopedia.org]
- 6. Purification and characterization of cytosolic aconitase from beef liver and its relationship to the iron-responsive element binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. Aconitase is the main functional target of aging in the citric acid cycle of kidney mitochondria from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
isocitric acid vs citric acid chemical properties
An In-depth Technical Guide to the Core Chemical Properties of Isocitric Acid vs. Citric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the chemical and physical properties of isocitric acid and citric acid. As structural isomers, these molecules share the same chemical formula but exhibit critical differences in their structure, stereochemistry, and biological function that are paramount for research, diagnostics, and therapeutic development. This document details these differences, outlines experimental protocols for their differentiation, and visualizes their roles in key metabolic pathways.
Structural and Stereochemical Properties
Citric acid (IUPAC name: 2-Hydroxypropane-1,2,3-tricarboxylic acid) and isocitric acid (IUPAC name: 1-hydroxypropane-1,2,3-tricarboxylic acid) are tricarboxylic acids with the chemical formula C₆H₈O₇.[1][2] The primary distinction lies in the position of the hydroxyl (-OH) group.[3] In citric acid, the hydroxyl group is attached to the central (second) carbon atom, whereas in isocitric acid, it is located on a terminal (first) carbon atom.[1]
This seemingly minor structural shift has profound stereochemical consequences:
-
Citric Acid: Is an achiral molecule as it lacks a stereocenter and therefore does not exhibit stereoisomerism.[4]
-
Isocitric Acid: Possesses two chiral centers, giving rise to four possible stereoisomers: threo-Ds-isocitric acid, threo-Ls-isocitric acid, erythro-Ds-isocitric acid, and erythro-Ls-isocitric acid.[3] The biologically active form, which serves as an intermediate in the tricarboxylic acid (TCA) cycle, is the (2R,3S)-stereoisomer, also known as threo-Ds-isocitric acid.[1]
Comparative Physicochemical Properties
While their structural isomerism leads to many shared properties, there are measurable differences in their physicochemical characteristics. The quantitative data below is summarized for direct comparison.[5]
| Property | Citric Acid | Isocitric Acid |
| IUPAC Name | 2-Hydroxypropane-1,2,3-tricarboxylic acid[6] | 1-Hydroxypropane-1,2,3-tricarboxylic acid[1] |
| Molecular Formula | C₆H₈O₇[6] | C₆H₈O₇[1] |
| Molar Mass | 192.12 g/mol [7] | 192.12 g/mol [1] |
| Appearance | White crystalline solid[7] | White crystalline solid[1] |
| Melting Point | 153-159 °C[7][8] | 162-165 °C[1][9] |
| Boiling Point | Decomposes at 175 °C[2][10] | Decomposes without a defined boiling point[1] |
| Water Solubility | 59.2% w/w (20 °C)[6] | 466 mg/mL (highly soluble)[1][9] |
| Acidity (pKa values) | pKa1 = 3.13[7][11] pKa2 = 4.76[7][11] pKa3 = 6.40[7][11] | pKa (Strongest Acidic) ≈ 3.07[12][13] |
| Stereochemistry | Achiral, no stereoisomers[4] | 2 chiral centers, 4 stereoisomers[3] |
Biochemical Context: The Tricarboxylic Acid (TCA) Cycle
In metabolic pathways, the distinction between citric acid and isocitric acid is critical. Within the TCA cycle, citrate is isomerized to isocitrate by the enzyme aconitase. This conversion is a necessary step that repositions the hydroxyl group, facilitating the subsequent oxidative decarboxylation of isocitrate to α-ketoglutarate by the enzyme isocitrate dehydrogenase.[1] This isomerization is a key regulatory point in cellular metabolism.
Experimental Protocols for Differentiation and Quantification
Due to their similar properties, separating and quantifying citric and isocitric acid requires specific analytical techniques.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of organic acids.
-
Principle: The method utilizes a reversed-phase column to separate the isomers based on subtle differences in their polarity. A UV detector is typically used for quantification.
-
Detailed Methodology:
-
Sample Preparation: A solid sample is accurately weighed (e.g., 1.0 g) and dissolved in deionized water to a known volume (e.g., 100 mL).[14] Samples with high concentrations may require further dilution to fall within the linear range of the calibration curve. Turbid samples should be filtered (0.45 µm filter) or centrifuged.[15]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Stationary Phase: An octadecylsilyl (ODS) C18 column (e.g., 4.6 mm i.d. x 250 mm) is commonly employed.[14][16]
-
Mobile Phase: An acidic aqueous solution, such as 0.1% phosphoric acid in water, is used as the mobile phase.[14][16] This suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape.
-
Elution: Isocratic elution is performed at a constant flow rate, typically around 1.0 mL/min.[14]
-
Detection: The eluent is monitored by a UV detector at a low wavelength, commonly 210 nm, where the carboxyl groups exhibit absorbance.[14][16]
-
Quantification: A calibration curve is generated using standards of known concentrations (e.g., 5 to 100 µg/mL).[14] The concentration of isocitric acid in the sample is determined by comparing its peak area to the calibration curve.
-
Enzymatic Assays
Enzymatic methods offer high specificity for the quantification of the biologically active D-isocitric acid.
-
Principle: This assay is based on the specific enzymatic conversion of D-isocitrate by isocitrate dehydrogenase (IDH). The reaction involves the reduction of NADP⁺ to NADPH, and the increase in absorbance due to NADPH formation is measured spectrophotometrically at 340 nm. The amount of NADPH produced is directly proportional to the amount of D-isocitric acid in the sample.
-
Detailed Methodology:
-
Sample Preparation: Clear, colorless, and pH-neutral samples can be used directly. Other samples may require clarification, decolorization, or neutralization as per standard enzymatic procedure guidelines.
-
Reagents: The assay requires a buffer solution, NADP⁺, and the enzyme D-isocitrate dehydrogenase. Commercial kits are widely available.[17][18]
-
Assay Procedure (UV-method):
-
Pipette the sample solution into a cuvette containing the buffer and NADP⁺ solution.
-
Measure the initial absorbance (A1) at 340 nm after the initial reaction (if any) ceases.
-
Initiate the main reaction by adding the D-isocitrate dehydrogenase enzyme.
-
Allow the reaction to proceed to completion (typically a few minutes).
-
Measure the final absorbance (A2) at 340 nm.
-
-
Calculation: The concentration of D-isocitric acid is calculated based on the change in absorbance (ΔA = A2 - A1) and the molar extinction coefficient of NADPH at 340 nm.
-
Conclusion
The chemical properties of citric acid and isocitric acid are defined by the position of a single hydroxyl group. This structural isomerism results in significant differences in stereochemistry and biological activity, with citric acid being achiral and isocitric acid existing as multiple stereoisomers, only one of which is active in the TCA cycle. These distinctions necessitate the use of specific and sensitive analytical methods, such as HPLC and enzymatic assays, for their accurate differentiation and quantification. For professionals in research and drug development, understanding these core differences is fundamental for metabolic studies, quality control in food and beverage industries, and the development of therapeutics targeting metabolic pathways.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Citric Acid: Structure, Properties, Uses, Benefits | Turito [turito.com]
- 3. researchgate.net [researchgate.net]
- 4. Re: Does citric acid show any form of stereoisomerism? [madsci.org]
- 5. Isocitric acid - Wikipedia [en.wikipedia.org]
- 6. Citric acid - Wikipedia [en.wikipedia.org]
- 7. Citric Acid [commonorganicchemistry.com]
- 8. Citric acid | 77-92-9 [chemicalbook.com]
- 9. Isocitric Acid | C6H8O7 | CID 1198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 12. P. aeruginosa Metabolome Database: Isocitric acid (PAMDB000604) [pseudomonas.umaryland.edu]
- 13. foodb.ca [foodb.ca]
- 14. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of Enzytec™ Liquid Citric Acid for Enzymatic Determination of Citric Acid in Selected Foods and Beverages: First Action 2024.02 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. Enzytec™ Generic D-Isocitric acid - Food & Feed Analysis [food.r-biopharm.com]
- 18. Enzytec™ Liquid D-Isocitric acid - Food & Feed Analysis [food.r-biopharm.com]
natural sources and abundance of isocitric acid
An In-depth Technical Guide to the Natural Sources and Abundance of Isocitric Acid
Introduction
Isocitric acid, a structural isomer of citric acid, is a tricarboxylic acid crucial to the metabolic processes of virtually all living organisms.[1][2] As a key intermediate in the tricarboxylic acid (TCA) cycle, it plays a central role in cellular respiration and energy production.[1][3] Beyond its fundamental metabolic function, isocitric acid is gaining attention for its potential therapeutic applications, including the treatment of iron-deficient anemia and Parkinson's disease, and as a marker for determining the authenticity of fruit juices.[2] This technical guide provides a comprehensive overview of the natural sources, abundance, and biosynthesis of isocitric acid, along with detailed methodologies for its extraction and quantification, tailored for researchers, scientists, and drug development professionals.
Natural Sources and Abundance
Isocitric acid is ubiquitous in nature, found in plants, animals, and microorganisms as part of the central metabolic pathway.[1][4] However, its concentration is typically substantially lower than its isomer, citric acid.[5] The extraction of isocitric acid from most natural sources is often economically unviable due to these low concentrations and the difficulty in separating it from the much more abundant citric acid.[2][5]
Plant Sources
Isocitric acid is present in a variety of fruits and vegetables. Its concentration, and its ratio to citric acid, can vary significantly depending on the species, cultivar, and degree of ripeness.[6][7] This ratio is often used as a key indicator to detect the adulteration of fruit products, particularly citrus juices.[2][8][9] For instance, in authentic orange juice, the ratio of citric acid to D-isocitric acid is generally below 130.[2][8]
Table 1: Abundance of Isocitric Acid in Various Plant Sources
| Source | Isocitric Acid Presence/Concentration | Citric Acid:Isocitric Acid Ratio | Reference |
| Blackberries | Present | N/A | [7] |
| Boysenberries | Present | N/A | [7] |
| Youngberries | Present | N/A | [7] |
| Carrots | Present | N/A | [7] |
| Tomatoes | Present | ~200:1 | [6] |
| Sweet Peppers | Present | ~30:1 | [6] |
| Citrus Juices | Used as an authenticity marker | < 130 in authentic orange juice | [2][8] |
| Bryophyllum Leaf Tissue | Source for isolation of optically active isocitric acid | N/A | [10][11] |
Microbial Sources
Certain microorganisms, particularly non-conventional yeasts, have emerged as highly efficient producers of isocitric acid, making microbial fermentation a promising method for large-scale production.[12][13] The yeast Yarrowia lipolytica is a notable producer, capable of synthesizing significant quantities of isocitric acid, especially when grown on substrates like sunflower or rapeseed oil.[2][14][15] By manipulating cultivation conditions, such as pH and the presence of metabolic regulators, the production can be shifted to favor isocitric acid over citric acid.[13][14]
Table 2: Isocitric Acid Production by Microbial Fermentation
| Microorganism | Substrate | Production Titer | Yield | Reference |
| Yarrowia lipolytica VKM Y-2373 | Rapeseed Oil | 64.1 g/L | 0.72 g/g | [15][16] |
| Yarrowia lipolytica VKM Y-2373 | Sunflower Oil | Predominantly isocitric acid at pH 6.0 | N/A | [14] |
Biosynthesis of Isocitric Acid
Isocitric acid is primarily synthesized as an intermediate in two key metabolic pathways: the Tricarboxylic Acid (TCA) Cycle and the Glyoxylate Cycle.
The Tricarboxylic Acid (TCA) Cycle
In all aerobic organisms, isocitrate is a crucial component of the TCA cycle (also known as the Krebs cycle), a series of chemical reactions used to generate energy through the oxidation of acetyl-CoA.[1][3]
-
Formation of Citrate: The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate, a reaction catalyzed by citrate synthase.[3]
-
Isomerization to Isocitrate: Citrate is then reversibly isomerized into isocitrate by the enzyme aconitase. This reaction proceeds through a cis-aconitate intermediate.[1][8]
-
Oxidative Decarboxylation: Isocitrate serves as the substrate for the enzyme isocitrate dehydrogenase, which catalyzes its oxidative decarboxylation to α-ketoglutarate, producing NADH and releasing CO₂. This is a key rate-limiting step in the TCA cycle.[1][3]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Isocitric acid - Wikipedia [en.wikipedia.org]
- 3. The Citric Acid Cycle and Fatty Acid Biosynthesis - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New R&D Project: Isocitric Acid - Chiroblock GmbH Chiroblock GmbH [chiroblock.com]
- 5. Isocitric Acid - The pure isomer of the natural isocitric acid (potassium salt) Chiroblock GmbH [chiroblock.com]
- 6. [Organic acids of various kinds of vegetables. IV. Changes in the acids and sugar in tomatoes, sweet peppers and cucumbers during development and ripening] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigoinstruments.com [indigoinstruments.com]
- 8. Human Metabolome Database: Showing metabocard for Isocitric acid (HMDB0000193) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. The preparation of optically active isocitric acid from Bryophyllum leaf tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Behavior of Isocitric Acid in Excised Leaves of Bryophyllum Calycinum During Culture in Alternating Light and Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial production of (2R,3S)-isocitric acid: state of the arts and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ftb.com.hr [ftb.com.hr]
- 15. large-scale-production-of-isocitric-acid-using-yarrowia-lipolytica-yeast-with-further-down-stream-purification - Ask this paper | Bohrium [bohrium.com]
- 16. mdpi.com [mdpi.com]
The Enzymatic Conversion of Citrate to Isocitrate by Aconitase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aconitase, a key enzyme in the citric acid cycle, catalyzes the stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate. This crucial step connects glycolysis-derived carbons to the oxidative phosphorylation pathway. Beyond its metabolic role, aconitase also functions as a sensor of cellular iron levels and oxidative stress, highlighting its importance in cellular homeostasis. This technical guide provides an in-depth overview of the structure, mechanism, and kinetics of aconitase, along with detailed experimental protocols for its study.
Introduction
Aconitase (aconitate hydratase; EC 4.2.1.3) is a ubiquitous enzyme found in both prokaryotic and eukaryotic organisms. In eukaryotes, two isoforms exist: a mitochondrial aconitase (m-aconitase or ACO2) that participates in the citric acid cycle, and a cytosolic aconitase (c-aconitase or ACO1) which, in addition to its enzymatic activity, plays a critical role in iron homeostasis as an iron regulatory protein (IRP1)[1][2]. The enzymatic reaction involves the reversible conversion of citrate to isocitrate through a dehydration and subsequent hydration step, with cis-aconitate as a bound intermediate[3]. This isomerization is essential as it prepares the substrate for the first oxidative decarboxylation step of the citric acid cycle.
Aconitase Structure and Active Site
Aconitase is a monomeric protein with a molecular weight of approximately 83 kDa[3]. The enzyme is folded into four domains. The first three domains are compactly arranged, while the fourth C-terminal domain is more flexible[3]. The active site is located in a cleft between the domains and houses a critical iron-sulfur cluster[3].
In its active state, aconitase contains a [4Fe-4S]2+ cluster[3]. Three of the iron atoms are coordinated by cysteine residues from the third domain, while the fourth iron atom (Feα) is labile and directly interacts with the substrate and a water molecule[3]. This Fe-S cluster is not involved in a redox reaction but plays a crucial role in catalysis by binding the substrate and facilitating the dehydration and hydration steps[3]. In its inactive form, the enzyme contains a [3Fe-4S]+ cluster[3].
Catalytic Mechanism
The conversion of citrate to isocitrate by aconitase proceeds through a two-step dehydration-hydration mechanism involving the intermediate cis-aconitate.
-
Dehydration of Citrate: A base in the active site, identified as Ser-642, abstracts a proton from the C2 carbon of citrate. Concurrently, the hydroxyl group on the C3 carbon is protonated by His-101 and eliminated as a water molecule. This results in the formation of the enzyme-bound intermediate, cis-aconitate, which has a double bond between C2 and C3[4].
-
cis-Aconitate Flip: A key feature of the mechanism is a 180° "flip" of the cis-aconitate intermediate within the active site. This reorientation allows for the stereospecific addition of a water molecule in the subsequent step[3].
-
Hydration to Isocitrate: Following the flip, a water molecule attacks the C2 carbon, and the double bond is reprotonated by Ser-642, now acting as an acid, to yield isocitrate[4]. The overall reaction is a stereospecific trans-elimination and addition of water[3].
Quantitative Data
Kinetic Parameters
The kinetic parameters of aconitase can vary depending on the source of the enzyme, the substrate, and the assay conditions.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli (AcnB) | Citrate | 3.32 ± 1.03 | 4488.62 ± 696.56 | 1.40 x 106 | [5] |
| Human (recombinant ACO2) | Citrate | - | - | - | [6] |
| Human (recombinant ACO2) | Isocitrate | - | - | - | [6] |
| Castor Bean Endosperm (cytosolic) | Citrate | 9.5 | - | - | [7] |
| Castor Bean Endosperm (cytosolic) | D,L-Isocitrate | 1.7 | - | - | [7] |
| Castor Bean Endosperm (mitochondrial) | Citrate | 21 | - | - | [7] |
| Castor Bean Endosperm (mitochondrial) | D,L-Isocitrate | 1.5 | - | - | [7] |
Optimal Conditions
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Human Mitochondrial (ACO2) | ~8.0 | ~43-51 (Melting Temp) | [6] |
| Yeast (Saccharomycopsis lipolytica) | ~7.0 and ~9.0 (biphasic) | - | [4] |
| Castor Bean Endosperm (cytosolic) | 8.0 | - | [7] |
| Castor Bean Endosperm (mitochondrial) | 7.5 | - | [7] |
| Mouse Kidney Mitochondria | Assayed at pH 8.0 | Assayed at 30 | [8] |
Inhibitors
Aconitase is competitively inhibited by several compounds, some of which are potent toxins.
| Inhibitor | Type of Inhibition | Ki | Target Enzyme | Reference |
| Fluorocitrate | Competitive | 8.7 x 10-5 M | Aconitase | [9] |
| Aconitine | Non-competitive | 0.11 ± 0.01 mmol/l | Pig Heart Aconitase | [7] |
| trans-Aconitate | Competitive | - | Aconitase | [10] |
Experimental Protocols
Aconitase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method for measuring aconitase activity by coupling the production of isocitrate to the reduction of NADP+ by isocitrate dehydrogenase (IDH).
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate Solution (e.g., 100 mM Trisodium Citrate)
-
NADP+ Solution
-
Isocitrate Dehydrogenase (IDH)
-
Sample containing aconitase (cell lysate or purified enzyme)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Sample Preparation:
-
For cytosolic aconitase (c-aconitase): Homogenize cells or tissues in ice-cold assay buffer. Centrifuge to pellet cellular debris. The supernatant contains the cytosolic fraction.
-
For mitochondrial aconitase (m-aconitase): Following the initial centrifugation, centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the mitochondria. Resuspend the pellet in assay buffer.
-
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, NADP+, and IDH.
-
Assay:
-
Add the sample to the wells of the microplate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 30°C).
-
-
Calculation: The rate of NADPH production is proportional to the aconitase activity. Calculate the activity using the molar extinction coefficient of NADPH (6.22 mM-1cm-1 at 340 nm).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition by aconitine of aconitase of pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Aconitase - Creative Enzymes [creative-enzymes.com]
Isocitrate Dehydrogenase: A Pivotal Enzyme in Metabolism and a Key Target in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isocitrate dehydrogenase (IDH) is a family of enzymes crucial for cellular metabolism. While its canonical role lies within the citric acid cycle, recent discoveries have unveiled its broader implications in cellular physiology and pathology, particularly in the context of cancer. This technical guide provides a comprehensive overview of the isocitrate dehydrogenase family, detailing the functions of its isoforms, the catalytic mechanisms of both wild-type and mutant enzymes, and the profound metabolic and epigenetic consequences of IDH mutations in cancer. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of IDH and its significance in drug development.
The Isocitrate Dehydrogenase Family: Isoforms and Functions
In humans, there are three main isoforms of isocitrate dehydrogenase, each with distinct subcellular localizations and cofactor dependencies.[1]
-
IDH1: This isoform is found in the cytoplasm and peroxisomes.[2][3] It utilizes NADP+ as a cofactor to catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), producing NADPH in the process.[4] Cytosolic IDH1 plays a significant role in supplying NADPH for various cellular processes, including lipid metabolism and the defense against oxidative stress.[2][5]
-
IDH2: Located in the mitochondria, IDH2 also uses NADP+ as a cofactor and performs the same reaction as IDH1.[6][7] It contributes to the mitochondrial pool of NADPH, which is essential for antioxidant defense and various metabolic pathways within the mitochondria.[8]
-
IDH3: This isoform is also mitochondrial but is distinct from IDH1 and IDH2 in that it uses NAD+ as a cofactor, producing NADH.[1][9] IDH3 is a key regulatory enzyme in the citric acid cycle, catalyzing the third step of this central metabolic pathway.[1][10] It is a heterotetrameric enzyme, and its activity is allosterically regulated by cellular energy status, being activated by ADP and inhibited by ATP and NADH.[11]
Catalytic Mechanism of Wild-Type and Mutant IDH
The catalytic mechanism of wild-type IDH involves a two-step process: the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation step to form α-ketoglutarate.[1] This reaction requires a divalent cation, typically Mg2+ or Mn2+, as a cofactor.[1]
Mutations in IDH1 and IDH2, commonly found in various cancers, confer a neomorphic (new) enzymatic activity.[12][13] Instead of converting isocitrate to α-KG, the mutant enzymes gain the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), consuming NADPH in the process.[13][14] This altered function is a result of specific amino acid substitutions, most commonly at arginine 132 in IDH1 (R132H) and the analogous positions in IDH2 (R140Q and R172K).[15][16]
The kinetic mechanism of the reductive reaction also differs between the wild-type and mutant enzymes. Wild-type IDH1 follows a random sequential mechanism for the conversion of α-KG to isocitrate.[4] In contrast, mutant IDH1 exhibits an ordered sequential mechanism for the production of 2-HG, where NADPH binds to the enzyme before α-KG.[4]
Quantitative Data on IDH Enzyme Kinetics and Mutation Prevalence
The following tables summarize key quantitative data related to the enzymatic activity of IDH isoforms and the prevalence of their mutations in various cancers.
Table 1: Kinetic Parameters of Wild-Type and Mutant IDH1
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-type IDH1 | Isocitrate | 13 - 35 | 12 - 49 | 3.4 x 105 - 3.8 x 106 |
| Wild-type IDH1 | α-KG | 150 - 460 | 0.02 - 0.08 | 43 - 530 |
| IDH1 R132H | α-KG | 3,800 - 9,100 | 0.04 - 0.12 | 4 - 32 |
| IDH1 R132C | α-KG | 1,400 | 0.06 | 43 |
Data compiled from multiple sources, reflecting ranges observed under different experimental conditions.
Table 2: Prevalence of IDH1 and IDH2 Mutations in Various Cancers
| Cancer Type | Gene | Mutation | Prevalence (%) |
| Glioma (Grade II-III) | IDH1 | R132H | >70 |
| Secondary Glioblastoma | IDH1 | R132H | ~80 |
| Acute Myeloid Leukemia (AML) | IDH1 | R132 mutations | 6-16 |
| Acute Myeloid Leukemia (AML) | IDH2 | R140Q | 8-19 |
| Acute Myeloid Leukemia (AML) | IDH2 | R172K | 1-5 |
| Intrahepatic Cholangiocarcinoma | IDH1 | R132 mutations | 10-20 |
| Chondrosarcoma | IDH1 | R132 mutations | ~50 |
Prevalence data is approximate and can vary between studies and patient populations.[2][14][17][18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to isocitrate dehydrogenase.
Caption: Metabolic pathways of IDH isoforms.
Caption: Consequences of mutant IDH activity.
Caption: Experimental workflow for IDH analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of isocitrate dehydrogenase.
Isocitrate Dehydrogenase (IDH) Activity Assay
This protocol outlines a colorimetric assay to measure the activity of NADP+-dependent IDH isoforms. The assay is based on the reduction of a tetrazolium salt, MTT, in an NADPH-coupled enzymatic reaction.
Materials:
-
IDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Substrate Solution (Isocitrate)
-
NADP+/MTT Solution
-
Diaphorase
-
Calibrator (e.g., NADPH standard)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 565 nm
-
Tissue homogenizer or cell lysis buffer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Tissues: Homogenize ~50 mg of tissue in 200 µL of ice-cold IDH Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.[19]
-
Cells: Collect cells by centrifugation (e.g., 2,000 x g for 5 minutes at 4°C). Lyse the cells in an appropriate buffer and centrifuge to remove debris. Collect the supernatant.
-
Serum/Plasma: Can be assayed directly.[19]
-
-
Assay Reaction:
-
Prepare a Working Reagent (WR) by mixing the Substrate, NADP+/MTT Solution, Diaphorase, and Assay Buffer according to the kit manufacturer's instructions. Prepare fresh.[19]
-
Add 20 µL of each sample to individual wells of the 96-well plate.
-
Add 80 µL of the WR to each sample well.
-
Include wells for a water blank (ODH2O) and a calibrator (ODCAL) by adding 100 µL of water and calibrator solution, respectively.[19]
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Read the absorbance at 565 nm at two time points, for example, at 10 minutes (OD10) and 30 minutes (OD30).[19]
-
-
Calculation:
-
Calculate the change in absorbance (ΔOD) for each sample by subtracting the initial reading from the final reading.
-
The IDH activity is proportional to the rate of increase in absorbance and can be calculated using the calibrator as a reference.
-
Detection of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This protocol describes a method for the chiral separation and quantification of D- and L-2-hydroxyglutarate enantiomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., with a triple quadrupole or high-resolution mass spectrometer)
-
Chiral chromatography column (e.g., Astec® CHIROBIOTIC® R)
-
Mobile phases (e.g., polar ionic mobile phase)
-
Internal standard (ISTD)
-
Derivatization agent (e.g., diacetyl-L-tartaric anhydride - DATAN)
-
Solvents (e.g., acetonitrile, methanol, water, acetic acid)
-
Sample extraction and preparation reagents
Procedure:
-
Sample Preparation and Extraction:
-
Extract metabolites from cells or tissues using a suitable solvent mixture (e.g., 80% methanol).
-
Add an internal standard to the samples for accurate quantification.
-
-
Derivatization (for chiral separation on non-chiral columns):
-
Evaporate the samples to dryness.
-
Reconstitute the dried samples in a solution containing the derivatization agent (e.g., DATAN in acetonitrile/acetic acid).
-
Heat the samples to facilitate the derivatization reaction (e.g., 70°C for 2 hours).[6] This creates diastereomers that can be separated on a standard reverse-phase column.
-
-
LC Separation:
-
Inject the derivatized or underivatized sample onto the chiral LC column.
-
Use an appropriate mobile phase gradient to achieve separation of the D- and L-2-HG enantiomers.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in negative ion mode.
-
Set up multiple reaction monitoring (MRM) transitions for D-2-HG, L-2-HG, and the internal standard for sensitive and specific detection.
-
-
Quantification:
-
Generate a standard curve using known concentrations of D- and L-2-HG.
-
Calculate the concentration of each enantiomer in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Western Blotting for IDH1 Protein
This protocol details the detection of IDH1 protein levels in cell or tissue lysates by western blotting.
Materials:
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for IDH1
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-IDH1 antibody overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system (e.g., film or a digital imager).
-
The intensity of the band corresponding to IDH1 will be proportional to its expression level. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
-
Conclusion
Isocitrate dehydrogenase stands at a critical juncture of cellular metabolism and oncology. The discovery of the neomorphic activity of mutant IDH enzymes and the subsequent production of the oncometabolite 2-hydroxyglutarate has revolutionized our understanding of the metabolic underpinnings of cancer. This has led to the development of targeted therapies that specifically inhibit the mutant enzymes, offering new hope for patients with IDH-mutant malignancies. A thorough understanding of the biochemical and molecular intricacies of both wild-type and mutant IDH, as provided in this guide, is paramount for the continued advancement of research and the development of novel therapeutic strategies targeting this pivotal enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Friend or foe—IDH1 mutations in glioma 10 years on - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and Quantitative Analysis of IDH1 Mutation in Progressive Gliomas by Allele-Specific qPCR and Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Relevance of IDH1 R132H Mutation | IDH1R132H.com [idh1r132h.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IDH-1R132H mutation status in diffuse glioma patients: implications for classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Varying Parameters that Affect IDH Activity - Laboratory [bio.davidson.edu]
- 12. scielo.br [scielo.br]
- 13. ashpublications.org [ashpublications.org]
- 14. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]
- 15. oncotarget.com [oncotarget.com]
- 16. ableweb.org [ableweb.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Prevalence and Prognostic Role of IDH Mutations in Acute Myeloid Leukemia: Results of the GIMEMA AML1516 Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
metabolic fate of isocitric acid in plant cells
An In-depth Technical Guide on the Metabolic Fate of Isocitric Acid in Plant Cells
Introduction
Isocitric acid, a tricarboxylic acid isomer of citric acid, occupies a critical branch point in the central metabolism of plant cells.[1][2] As an intermediate of the tricarboxylic acid (TCA) cycle, its metabolic fate is pivotal for energy production, the synthesis of biosynthetic precursors, and the overall integration of carbon and nitrogen metabolism.[1][2][3] In plants, isocitrate's journey is not confined to the mitochondrial TCA cycle; it can be diverted into the glyoxylate cycle, a unique anabolic pathway.[4][5] This guide provides a detailed exploration of the metabolic pathways involving isocitric acid, the key enzymes that govern its conversion, their regulation, and the experimental protocols used to study these processes.
Core Metabolic Pathways Involving Isocitric Acid
Isocitric acid stands at a metabolic crossroads, where its carbon skeleton can be directed towards either complete oxidation for energy or assimilation into carbohydrates and other essential molecules. The two primary pathways determining its fate are the Tricarboxylic Acid (TCA) Cycle and the Glyoxylate Cycle.
The Tricarboxylic Acid (TCA) Cycle
The TCA cycle, located in the mitochondrial matrix, is the primary route for the complete oxidation of acetyl-CoA to CO2, generating ATP and reducing equivalents (NADH and FADH2).[6] In this pathway, isocitrate undergoes oxidative decarboxylation catalyzed by isocitrate dehydrogenase (IDH) to form α-ketoglutarate (also known as 2-oxoglutarate).[6][7]
This reaction is a crucial regulatory and often rate-limiting step in the TCA cycle.[7][9] The α-ketoglutarate produced is a key intermediate that not only continues in the TCA cycle but also serves as a carbon skeleton for nitrogen assimilation via the GS/GOGAT (glutamine synthetase/glutamate synthase) pathway.[8][10][11]
The Glyoxylate Cycle
The glyoxylate cycle is an anabolic variant of the TCA cycle that occurs in plants, fungi, and bacteria, but not in animals.[4][5][12] This pathway is particularly prominent in the glyoxysomes of germinating oilseed plants, where it facilitates the conversion of stored lipids (via acetyl-CoA) into carbohydrates (sucrose) to fuel seedling growth before photosynthesis begins.[4][13][14]
The cycle bypasses the two decarboxylation steps of the TCA cycle.[12][15] Isocitrate is cleaved by isocitrate lyase (ICL) , the first key enzyme of the cycle, into succinate and glyoxylate.[4][15]
-
Reaction: Isocitrate → Succinate + Glyoxylate[15]
The glyoxylate then combines with another molecule of acetyl-CoA, catalyzed by malate synthase, to form malate.[5] The succinate produced can be transported to the mitochondria to enter the TCA cycle, eventually being converted to oxaloacetate, which can then be used in gluconeogenesis to synthesize sugars.[12][14]
Key Enzymes and Their Regulation
The distribution of isocitrate between the TCA and glyoxylate cycles is tightly regulated at the level of the key enzymes, isocitrate dehydrogenase and isocitrate lyase.
Isocitrate Dehydrogenase (IDH)
Plants possess two main types of IDH, distinguished by their cofactor requirement: NAD⁺-dependent IDH (NAD-IDH) and NADP⁺-dependent IDH (NADP-IDH).[8][16]
-
NAD-IDH (EC 1.1.1.41): This form is strictly mitochondrial and is a key regulatory enzyme of the TCA cycle.[16][17] Its activity is allosterically regulated. It is inhibited by high ratios of ATP/ADP and NADH/NAD⁺, signaling high energy status within the cell, which slows down the TCA cycle.[18][19] Conversely, it is activated when energy demands are high. Calcium ions can also activate IDH in the mitochondrial matrix.[20]
-
NADP-IDH (EC 1.1.1.42): This form exists as multiple isoforms found in the cytosol, mitochondria, chloroplasts, and peroxisomes.[8][9][16] The cytosolic isoform is often the most abundant and is thought to be a primary source of α-ketoglutarate for nitrogen assimilation in the cytosol and plastids.[10][16] The production of NADPH by NADP-IDH also contributes to maintaining the cellular redox balance and protecting against oxidative stress.[8][9]
Isocitrate Lyase (ICL)
ICL (EC 4.1.3.1) is the definitive enzyme of the glyoxylate cycle.[15][21] Its expression and activity are highly regulated, primarily at the transcriptional level. ICL is strongly induced during the germination of oil-rich seeds to facilitate gluconeogenesis.[14][21] In some plants, ICL expression is also induced in response to abiotic stresses like salinity, suggesting a role in stress tolerance.[21][22][23] The enzyme is localized within special peroxisomes called glyoxysomes.[4]
Quantitative Metabolic Data
Quantitative analysis of enzyme kinetics provides insight into the efficiency and substrate affinity of the metabolic pathways. The Michaelis constant (Km) indicates the substrate concentration at which an enzyme reaches half of its maximum velocity.
| Enzyme | Organism | Subcellular Location | Substrate | Km Value | Reference |
| NADP⁺-Isocitrate Dehydrogenase | Pisum sativum (Pea) | Chloroplast | Isocitrate | 35 µM | [24][25] |
| NADP⁺-Isocitrate Dehydrogenase | Pisum sativum (Pea) | Chloroplast | NADP⁺ | 11 µM | [24][25] |
| NADP⁺-Isocitrate Dehydrogenase | Pisum sativum (Pea) | Chloroplast | Mn²⁺ | 78 µM | [24][25] |
| NADP⁺-Isocitrate Dehydrogenase | Pisum sativum (Pea) | Chloroplast | Mg²⁺ | 0.3 mM | [24][25] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Isocitrate Dehydrogenase (IDH) Activity
This protocol details the measurement of NADP⁺-dependent IDH activity from plant leaf extracts based on the reduction of NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[26]
1. Preparation of Plant Protein Extract: a. Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Resuspend the powder in 0.5 mL of ice-cold extraction buffer (e.g., 50 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10% glycerol, 0.1% Triton X-100, and protease inhibitors). d. Centrifuge the homogenate at ~15,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the soluble proteins. Determine protein concentration using a standard method (e.g., Bradford assay).
2. Assay Procedure: a. Prepare a 1 mL reaction mixture in a quartz cuvette containing:
- 100 mM Phosphate Buffer (KOH, pH 7.5)
- 5 mM MgCl₂
- 250 µM NADP⁺ b. Add 20-50 µg of the plant protein extract to the cuvette and mix gently by inversion. c. Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm. d. Initiate the reaction by adding 2.5 mM DL-isocitric acid. e. Immediately start monitoring the change in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5 minutes).
3. Calculation of Activity: a. Determine the linear rate of change in absorbance per minute (ΔA340/min). b. Calculate enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). c. One unit of activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADPH per minute.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Organic Acids in Plant Metabolism | Annual Reviews [annualreviews.org]
- 3. Citrate and isocitrate in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 5. proteopedia.org [proteopedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Characterization of the Isocitrate Dehydrogenase Gene Family and Their Response to Drought Stress in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. glyoxylate cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Glyoxylate cycle | PPTX [slideshare.net]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. Isocitrate lyase - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Expression analysis of Arabidopsis thaliana NAD-dependent isocitrate dehydrogenase genes shows the presence of a functional subunit that is mainly expressed in the pollen and absent from vegetative organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 19. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 20. Mitochondrion - Wikipedia [en.wikipedia.org]
- 21. Isocitrate lyase plays important roles in plant salt tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Isocitrate lyase plays important roles in plant salt tolerance | Semantic Scholar [semanticscholar.org]
- 24. Subcellular Location of NADP-Isocitrate Dehydrogenase in Pisum sativum Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Subcellular Location of NADP+-Isocitrate Dehydrogenase in Pisum sativum Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytosolic Isocitrate Dehydrogenase from Arabidopsis thaliana Is Regulated by Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
Isocitric Acid: A Pivotal Metabolic Intermediate and Emerging Biomarker in Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is moving from its textbook role in central carbon metabolism to the forefront of clinical biomarker research. As a critical node in cellular energy production and biosynthesis, fluctuations in its concentration and the activity of its related enzymes are increasingly recognized as indicators of profound metabolic dysregulation. This guide provides a comprehensive overview of isocitric acid's role as a biomarker, with a particular focus on oncology, non-alcoholic fatty liver disease (NAFLD), and its potential implications in other metabolic conditions. Detailed experimental protocols and pathway visualizations are provided to support further research and development in this promising area.
The Central Role of Isocitric Acid in Cellular Metabolism
Isocitric acid is a structural isomer of citric acid, formed from citrate via the enzyme aconitase in the mitochondrial matrix. It is a crucial substrate for the enzyme isocitrate dehydrogenase (IDH), which catalyzes its oxidative decarboxylation to α-ketoglutarate (alpha-ketoglutarate).[1] This reaction is a rate-limiting step in the TCA cycle and generates the first molecule of NADH, a key reducing equivalent for ATP production through oxidative phosphorylation.[1][2]
Humans possess three isoforms of IDH:
-
IDH3: A NAD⁺-dependent enzyme located in the mitochondria that functions in the TCA cycle.[3]
-
IDH1: A NADP⁺-dependent enzyme found in the cytoplasm and peroxisomes.[3]
-
IDH2: A NADP⁺-dependent enzyme located in the mitochondria.[3]
IDH1 and IDH2 play vital roles in cellular defense against oxidative stress by generating NADPH, which is essential for regenerating reduced glutathione.[4]
References
- 1. microbenotes.com [microbenotes.com]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocitrate dehydrogenase 1 and 2 mutations in cancer: alterations at a crossroads of cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Isocitric Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitric acid, a key intermediate in cellular metabolism, has a rich history intertwined with the foundational discoveries of bioenergetics. This technical guide provides a comprehensive overview of the discovery, history, and core research methodologies related to isocitric acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the metabolic pathways involving this crucial molecule and its enzymatic regulators. The guide details the pivotal experiments, quantitative data, and detailed protocols that have shaped our understanding of isocitric acid's role in health and disease.
Discovery and Early History
While the central role of isocitric acid in metabolism was not elucidated until the 20th century, its existence as a chemical entity was known much earlier. The term "isocitric acid" first appeared in scientific literature in the latter half of the 19th century, referring to a structural isomer of the well-known citric acid.[1] Initial studies focused on its isolation from natural sources and the characterization of its chemical properties.
The most significant breakthrough in isocitric acid research came with the work of Sir Hans Adolf Krebs in 1937.[2] While studying the oxidation of carbohydrates in pigeon breast muscle, Krebs and his colleague William Arthur Johnson pieced together a series of biochemical reactions that explained how cells generate energy.[3] This series of reactions, initially termed the "citric acid cycle" and later the "Krebs cycle," identified isocitric acid as a crucial intermediate.[2][3] Krebs was awarded the Nobel Prize in Physiology or Medicine in 1953 for this discovery.[3]
Subsequent research in the 1940s and 1950s led to the isolation and characterization of the enzymes responsible for the conversion of isocitric acid within the Krebs cycle: aconitase and isocitrate dehydrogenase. This period marked a shift from the chemical identification of isocitric acid to a deeper understanding of its dynamic and vital role in cellular respiration.
Physicochemical and Thermodynamic Properties
Isocitric acid (1-hydroxypropane-1,2,3-tricarboxylic acid) is a structural isomer of citric acid, differing in the position of the hydroxyl group.[1] This subtle structural difference has profound implications for its biological activity. The following tables summarize key quantitative data for isocitric acid and the primary enzymatic reactions it undergoes.
Table 1: Physicochemical Properties of Isocitric Acid
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₇ | [4] |
| Molecular Weight | 192.12 g/mol | [4] |
| Melting Point | 162-165 °C | [5] |
| Water Solubility | 466 mg/mL | [5] |
| pKa values | pKa1: 3.29, pKa2: 4.71, pKa3: 6.40 | |
| CAS Number | 320-77-4 | [6] |
Table 2: Thermodynamic Properties of Aconitase and Isocitrate Dehydrogenase Reactions
| Reaction | Enzyme | ΔG°' (kJ/mol) | Keq | Reference |
| Citrate ⇌ Isocitrate | Aconitase | +6 | ~0.08 | [7] |
| Isocitrate + NAD⁺ ⇌ α-Ketoglutarate + CO₂ + NADH + H⁺ | Isocitrate Dehydrogenase (NAD⁺-dependent) | -21 | 4.6 x 10³ | [2] |
| Isocitrate + NADP⁺ ⇌ α-Ketoglutarate + CO₂ + NADPH + H⁺ | Isocitrate Dehydrogenase (NADP⁺-dependent) | -8.4 | - | [8][9] |
Core Metabolic Pathways Involving Isocitric Acid
Isocitric acid is a central node in metabolism, primarily participating in the Krebs cycle. The following diagram illustrates the key steps involving isocitric acid.
Aconitase: The Isomerization of Citrate to Isocitrate
Aconitase (aconitate hydratase) is an iron-sulfur protein that catalyzes the reversible isomerization of citrate to isocitrate, with cis-aconitate as an intermediate.[10] This reaction is crucial as it converts the tertiary alcohol of citrate, which is not readily oxidized, into the secondary alcohol of isocitrate, a suitable substrate for the subsequent dehydrogenation step.[11] The enzyme contains a [4Fe-4S] cluster in its active site that is essential for catalysis.[12]
Isocitrate Dehydrogenase: The Oxidative Decarboxylation of Isocitrate
Isocitrate dehydrogenase (IDH) is a key regulatory enzyme in the Krebs cycle that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate.[9] This is a two-step process involving the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation reaction that releases carbon dioxide.[8]
There are three main isoforms of IDH in eukaryotes:
-
IDH1: A cytosolic, NADP⁺-dependent enzyme.[13]
-
IDH2: A mitochondrial, NADP⁺-dependent enzyme.[14]
-
IDH3: A mitochondrial, NAD⁺-dependent enzyme that is a component of the Krebs cycle.[14]
The activity of IDH is tightly regulated by the energy status of the cell.
Experimental Protocols
Isolation and Purification of Isocitric Acid
A common method for the large-scale production and purification of isocitric acid involves fermentation using the yeast Yarrowia lipolytica, followed by a series of purification steps.[15] A more recent and efficient method for isolation from fermentation broth utilizes adsorption chromatography.[16]
Protocol: Isolation of (2R,3S)-Isocitric Acid via Adsorption [16]
-
Fermentation: Cultivate a high-producing strain of Yarrowia lipolytica in a suitable fermentation medium.
-
Clarification: After fermentation, remove the yeast cells from the broth by centrifugation or filtration.
-
Adsorption: Pass the clarified fermentation broth through a column packed with activated carbon. The organic acids, including isocitric and citric acid, will adsorb to the carbon.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound organic acids from the activated carbon using methanol.
-
Esterification: Convert the mixture of eluted acids to their trimethyl esters using an appropriate esterification method.
-
Separation: Separate the trimethyl ester of citric acid, which is a solid, from the liquid trimethyl ester of isocitric acid by crystallization.
-
Hydrolysis: Hydrolyze the purified isocitrate trimethyl ester to yield pure (2R,3S)-isocitric acid.
Enzyme Activity Assays
The activity of aconitase is typically measured in a coupled enzyme assay.[17] Aconitase converts citrate to isocitrate, which is then used as a substrate by isocitrate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically.[17]
Protocol: Aconitase Activity Assay [17]
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate assay buffer. For mitochondrial aconitase, isolate the mitochondrial fraction.
-
Activation (Optional): If measuring total potential activity, incubate the sample with a solution containing iron and a reducing agent (e.g., cysteine) to reconstitute the [4Fe-4S] cluster.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (pH 7.4), citrate (substrate), NADP⁺, and an excess of isocitrate dehydrogenase.
-
Initiation and Measurement: Initiate the reaction by adding the sample to the reaction mixture. Immediately measure the increase in absorbance at 340 nm over time in a spectrophotometer.
-
Calculation: Calculate the aconitase activity based on the rate of NADPH formation, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
The activity of isocitrate dehydrogenase is determined by directly measuring the rate of NAD(P)H formation.
Protocol: Isocitrate Dehydrogenase Activity Assay [18]
-
Sample Preparation: Prepare cell or tissue lysates in a suitable assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (pH ~7.5-8.0), MgCl₂ or MnCl₂, the appropriate coenzyme (NAD⁺ or NADP⁺), and isocitrate.
-
Initiation and Measurement: Add the sample to the reaction mixture to start the reaction. Monitor the increase in absorbance at 340 nm due to the production of NAD(P)H.
-
Calculation: Determine the enzyme activity from the rate of change in absorbance, using the molar extinction coefficient of NAD(P)H.
Conclusion and Future Directions
The journey of isocitric acid research, from its initial discovery as a structural isomer of citric acid to its central role in the Krebs cycle and beyond, highlights a remarkable progression in our understanding of cellular metabolism. The enzymes that regulate its transformations, aconitase and isocitrate dehydrogenase, are now recognized as critical control points in bioenergetics and have been implicated in various pathological conditions, including cancer.
For researchers, scientists, and drug development professionals, a thorough understanding of the history, biochemistry, and experimental methodologies related to isocitric acid is paramount. The development of specific inhibitors for mutant forms of isocitrate dehydrogenase in cancer therapy is a testament to the translational potential of this fundamental research.
Future research will likely continue to unravel the complex regulatory networks that govern isocitric acid metabolism and its connections to other cellular processes. The development of more sophisticated analytical techniques will enable a more precise quantification of isocitric acid and its related metabolites in different subcellular compartments, providing deeper insights into metabolic flux and its dysregulation in disease. The foundational knowledge detailed in this guide provides a solid platform for these future explorations, which hold the promise of new therapeutic strategies targeting metabolic pathways.
References
- 1. Isocitric acid - Wikipedia [en.wikipedia.org]
- 2. chegg.com [chegg.com]
- 3. A role for cytosolic isocitrate dehydrogenase as a negative regulator of glucose signaling for insulin secretion in pancreatic ß-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocitric Acid | C6H8O7 | CID 1198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ymdb.ca [ymdb.ca]
- 6. cymitquimica.com [cymitquimica.com]
- 7. chegg.com [chegg.com]
- 8. Isocitrate Dehydrogenase [chem.uwec.edu]
- 9. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Aconitase - Wikipedia [en.wikipedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. proteopedia.org [proteopedia.org]
- 14. The Role of Mitochondrial NADPH-Dependent Isocitrate Dehydrogenase in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial production of (2R,3S)-isocitric acid: state of the arts and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Cytosolic Isocitrate Dehydrogenase from Arabidopsis thaliana Is Regulated by Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Isocitric Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a crucial role in cellular metabolism. Its quantification is essential in various fields, including food science, beverage technology, and biomedical research. In the food and beverage industry, the concentration of isocitric acid serves as an important marker for assessing the authenticity and quality of products like fruit juices. For instance, the ratio of citric acid to isocitric acid is a key indicator for detecting the adulteration of lime juice.[1] In clinical and pharmaceutical research, monitoring isocitric acid levels can provide insights into metabolic pathways and the effects of drug candidates on cellular energy production.
High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for the determination of organic acids, including isocitric acid, due to its high resolution, sensitivity, and reproducibility.[2][3] This document provides detailed application notes and standardized protocols for the quantitative analysis of isocitric acid using HPLC with UV detection.
Principle of the Method
The quantitative analysis of isocitric acid by HPLC is typically performed using a reversed-phase C18 column. The separation is achieved based on the differential partitioning of isocitric acid between the polar mobile phase and the nonpolar stationary phase. An acidic mobile phase, commonly containing phosphoric acid, is employed to suppress the ionization of the carboxylic acid groups, thereby increasing their retention on the nonpolar stationary phase.[4][5][6] Detection is most commonly performed using a UV detector at a low wavelength, typically around 210 nm, where the carboxyl group absorbs light.[4][5][6] Quantification is achieved by comparing the peak area of isocitric acid in a sample to that of a known standard.
Experimental Protocols
Materials and Reagents
-
Isocitric acid standard (e.g., DL-Isocitric acid trisodium salt, purity ≥ 93%)[7]
-
HPLC grade water
-
HPLC grade phosphoric acid (H₃PO₄)
-
HPLC grade acetonitrile (ACN) (optional, for column cleaning)
-
Potassium phosphate monobasic (KH₂PO₄) (for buffered mobile phase)[8][9]
-
0.22 µm or 0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Solvent degasser
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of isocitric acid standard and dissolve it in 100 mL of HPLC grade water in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration in the samples (e.g., 5, 10, 25, 50, and 100 µg/mL).[4][6]
Sample Preparation
The appropriate sample preparation protocol will vary depending on the matrix.
For Liquid Samples (e.g., Fruit Juices, Beverages):
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to remove any particulate matter.
-
Dilute the supernatant with HPLC grade water or mobile phase to bring the isocitric acid concentration within the calibration range. A 1:10 dilution is a common starting point for fruit juices.[10]
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection.[5][10]
For Solid Samples (e.g., Food Additives):
-
Accurately weigh a known amount of the homogenized sample (e.g., 1 gram).[4][6]
-
Dissolve the sample in a known volume of HPLC grade water (e.g., 100 mL).[4][6]
-
Sonicate or vortex the mixture to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Operating Conditions
The following table summarizes typical HPLC conditions for the analysis of isocitric acid.
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil ODS-3 (4.6 mm i.d. x 250 mm, 5 µm)[4][6] | Watrex Nucleosil 120-5 C18 (150 x 4 mm)[1] |
| Mobile Phase | 0.1% Phosphoric Acid in Water[4][5][6] | 0.2% Phosphoric Acid in Water[1] |
| Flow Rate | 1.0 mL/min[1][4][6] | 0.5 mL/min[5] |
| Column Temp. | Ambient or 35°C[5] | Ambient |
| Injection Vol. | 10 µL | 20 µL[1] |
| Detection | UV at 210 nm[4][5][6] | UV at 215 nm[1] |
Method Validation Parameters
For reliable quantitative results, the HPLC method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).
| Parameter | Typical Value |
| Linearity (r²) | > 0.99[5] |
| Calibration Range | 5 - 100 µg/mL[4][6] |
| Recovery | 98 - 99%[4][6] |
| Limit of Detection | ~0.05%[4] |
Data Presentation
The following tables summarize quantitative data from various studies for easy comparison.
Table 1: HPLC Method Parameters for Isocitric Acid Analysis
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| [4][6] | Inertsil ODS-3 (4.6 x 250 mm) | 0.1% Phosphoric Acid | 1.0 | 210 |
| [1] | Watrex Nucleosil C18 (4 x 150 mm) | 0.2% Phosphoric Acid | 1.0 | 215 |
| [5] | C18 column | 0.1% Phosphoric Acid | 0.5 | 210 |
Table 2: Method Validation and Performance Data
| Reference | Linearity Range (µg/mL) | Correlation Coefficient (r) | Recovery (%) | Limit of Detection |
| [4][6] | 5 - 100 | > 0.999 | 98 - 99 | 0.05% |
| [5] | 50 - 200 | > 0.99 | 87 - 97 | Not Specified |
Visualizations
Experimental Workflow
The general workflow for the quantitative analysis of isocitric acid by HPLC is depicted below.
Caption: General workflow for HPLC analysis of isocitric acid.
Logical Relationship for Method Selection
The selection of an appropriate HPLC method depends on the sample matrix and analytical goals.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 4. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pepolska.pl [pepolska.pl]
- 10. lcms.cz [lcms.cz]
Enzymatic Assay for D-Isocitric Acid Determination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-isocitric acid is a structural isomer of citric acid and a key intermediate in the tricarboxylic acid (TCA) cycle. Its quantification is crucial in various fields, including food science for assessing fruit juice authenticity, and in biomedical research for studying metabolic pathways and certain diseases. This document provides detailed application notes and protocols for the enzymatic determination of D-isocitric acid.
The assay is based on the specific enzymatic activity of isocitrate dehydrogenase (ICDH). In the presence of nicotinamide adenine dinucleotide phosphate (NADP+), ICDH catalyzes the oxidative decarboxylation of D-isocitric acid to α-ketoglutarate, resulting in the formation of reduced nicotinamide adenine dinucleotide phosphate (NADPH).[1][2] The amount of NADPH produced is directly proportional to the concentration of D-isocitric acid in the sample and can be quantified by measuring the increase in absorbance at 340 nm.[1][2]
Principle of the Assay
The enzymatic reaction underlying the determination of D-isocitric acid is as follows:
D-Isocitric acid + NADP⁺ ---(Isocitrate Dehydrogenase)--> α-Ketoglutarate + CO₂ + NADPH + H⁺
The concentration of D-isocitric acid is determined by measuring the increase in absorbance at 340 nm, which is caused by the formation of NADPH.[1][2] For the determination of total D-isocitric acid, which includes esterified or lactone forms, an initial alkaline hydrolysis step is required to release the free acid.[2][3]
Data Presentation
Quantitative Assay Parameters
The following table summarizes the key quantitative parameters of commercially available enzymatic assay kits for D-isocitric acid determination, providing a basis for comparison.
| Parameter | Kit/Method 1 | Kit/Method 2 | Kit/Method 3 |
| Linear Detection Range | 1 to 80 µg per assay[1] | 0.1 to 100 U/L[4][5] | 0.67-33.3 U/L[6] |
| Detection Limit | 0.354 mg/L[1] | 1 mg/L[2] | 1.0 mg/L[7] |
| Wavelength for Measurement | 340 nm[1][2] | 565 nm (colorimetric)[4][5] | 450 nm (colorimetric)[8] |
| Assay Time | Approx. 3 minutes[1] | 30 minutes[5] | Not specified |
| Sample Types | Fruit juices, biological cultures[9] | Plasma, serum, tissue, culture media[4][5] | Tissue, cells, serum[8] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer, such as 250 mM Glycylglycine buffer, with a pH of 7.4 at 37°C.[10]
-
NADP⁺ Solution: Prepare a 20 mM solution of β-Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) in deionized water.[10]
-
Isocitrate Dehydrogenase (ICDH) Enzyme Solution: Immediately before use, prepare a solution of ICDH in cold assay buffer to a final concentration of 0.3 - 0.6 units/mL.[10]
-
D-Isocitric Acid Standard Solution: For calibration, prepare a standard solution of D-isocitric acid. For example, a 0.5 g/L standard can be used for test control.[11]
Sample Preparation
The appropriate sample preparation method depends on the sample matrix.
-
Clear Liquid Samples (e.g., fruit juices):
-
Use clear, colorless, and practically neutral liquid samples directly or after dilution to bring the D-isocitric acid concentration into the assay's linear range.[3][11]
-
Filter or centrifuge turbid solutions to remove particulate matter.[3][11]
-
For colored juices, adjust the pH to 7.0-7.5 with NaOH, dilute, and treat with polyvinylpolypyrrolidone (PVPP) to remove interfering compounds.[2]
-
-
Solid or Semi-Solid Samples:
-
Biological Tissues:
-
Cells:
-
Harvest cells by centrifugation. For adherent cells, use a cell scraper instead of proteolytic enzymes.[4]
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge to pellet cellular debris and use the supernatant for the assay.
-
Assay Procedure (Spectrophotometric Method at 340 nm)
-
Pipette the following reagents into a cuvette:
-
Assay Buffer
-
NADP⁺ Solution
-
Sample or Standard Solution
-
-
Mix the contents of the cuvette by inversion and measure the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding the ICDH enzyme solution.
-
Mix immediately and monitor the increase in absorbance at 340 nm until the reaction is complete (approximately 3-5 minutes).[1]
-
Record the final absorbance (A2).
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
The concentration of D-isocitric acid in the sample is calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹).[11]
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic conversion of D-isocitric acid to α-ketoglutarate.
Experimental Workflow
Caption: General workflow for the enzymatic determination of D-isocitric acid.
References
- 1. libios.fr [libios.fr]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Isocitrate Dehydrogenase Assay Kit (100T) [sbsgenetech.com]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. D-Isocitric Acid Assay Kit - Measurement D-Isocitric Acid | Megazyme [megazyme.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. food.r-biopharm.com [food.r-biopharm.com]
Application Notes and Protocols for Isocitric Acid Analysis in Fruit Juices
Introduction
Isocitric acid is a key organic acid naturally present in many fruits and their juices. The concentration of isocitric acid, particularly the D-isocitric acid enantiomer, serves as an important quality and authenticity marker. For instance, an unusually high ratio of citric acid to isocitric acid can indicate the adulteration of juice with exogenous citric acid. Accurate determination of isocitric acid requires robust and reliable sample preparation methods to remove interfering substances from the complex fruit juice matrix. These application notes provide detailed protocols for the preparation of fruit juice samples prior to the analysis of isocitric acid by enzymatic or chromatographic methods.
Key Sample Preparation Techniques
The choice of sample preparation method depends on the nature of the fruit juice and the analytical technique to be employed. The following protocols describe common and effective methods for preparing fruit juice samples for isocitric acid analysis.
Simple Dilution and Filtration
This method is suitable for clear or lightly colored juices with low levels of suspended solids and interfering compounds.
Experimental Protocol:
-
Allow the fruit juice sample to come to room temperature.
-
For clear juices, proceed directly to dilution. For turbid juices, centrifuge a portion of the sample to pellet suspended solids.
-
Dilute the clear juice or the supernatant with deionized water to bring the isocitric acid concentration within the linear range of the analytical method. The dilution factor will vary depending on the fruit type and the sensitivity of the analytical instrument.
-
Filter the diluted sample through a 0.45 µm syringe filter into a clean vial for analysis.
Polyvinylpolypyrrolidone (PVPP) Treatment for Colored Juices
For strongly colored juices, pigments can interfere with spectrophotometric or colorimetric analyses. PVPP is a clarifying agent that effectively removes phenolic compounds and other pigments.
Experimental Protocol:
-
To 25 mL of filtered fruit juice, adjust the pH to approximately 7.0-7.5 with 2 M sodium hydroxide (NaOH) solution.[1]
-
Transfer the pH-adjusted juice to a 50 mL volumetric flask and bring to volume with deionized water.
-
Add 0.5 g of polyvinylpolypyrrolidone (PVPP) to the flask.[1][2]
-
Stir the mixture vigorously for at least 1 minute.[1]
-
Filter the suspension through a Whatman No. 1 filter paper or equivalent.
-
The clear filtrate is now ready for analysis.
Carrez Clarification for Juices with High Protein and Fat Content
Some fruit juices may contain proteins and fats that can interfere with the analysis. The Carrez clarification method effectively precipitates these macromolecules. Note that this method is not suitable for samples where citrate or aconitate will be analyzed in enzyme-based assays, as they can interact with the Carrez reagents.[1][3][4]
Experimental Protocol:
-
Accurately weigh approximately 1-10 g of the fruit juice sample into a 100 mL beaker.
-
Add approximately 60 mL of deionized water.
-
Add 5 mL of Carrez Reagent I (Potassium ferrocyanide solution) and mix thoroughly.
-
Add 5 mL of Carrez Reagent II (Zinc sulfate solution) and mix again.
-
Adjust the pH of the mixture to 7.5-8.0 with sodium hydroxide (NaOH) solution (e.g., 100 mM).
-
Quantitatively transfer the mixture to a 100 mL volumetric flask and bring to volume with deionized water.
-
Mix thoroughly by inversion and then filter or centrifuge to obtain a clear supernatant for analysis.
Wallrauch Precipitation Technique for Total D-Isocitric Acid
This method is a more extensive clarification procedure often used in fruit juice analysis to ensure reliable measurements, especially for colored juices.[2]
Experimental Protocol:
-
Take 10 mL of neutralized fruit juice and incubate with 5 mL of 4 M NaOH for 10 minutes.[5]
-
Successively add 5 mL of 4 M hydrochloric acid (HCl), 2 mL of 25% ammonia solution, 3 mL of 30 g/100 mL barium chloride (BaCl₂) solution, and 20 mL of acetone.[5]
-
Mix and incubate for 10 minutes, then centrifuge for 5 minutes.[5]
-
Decant the supernatant and add 20 mL of 71 g/L sodium sulfate (Na₂SO₄) solution to the precipitate.[5]
-
Suspend the precipitate with a glass rod and heat in a boiling water bath for 10 minutes while stirring.[5]
-
Cool to 20-25 °C and transfer to a 50 mL volumetric flask. Fill to the mark with a Tris solution (2.42 g/100 mL, adjusted to pH 7.0 with 1 M HCl, containing 35 mg EDTA).[5]
-
Transfer the solution to an Erlenmeyer flask containing 1 g of activated charcoal, mix, and incubate for 5 minutes before filtering.[5]
-
Use the clear filtrate for the assay.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for isocitric acid, for which the described sample preparation techniques are suitable.
| Parameter | Enzymatic Assay (R-Biopharm) | Enzymatic Assay (Megazyme) | HPLC | Capillary Isotachophoresis (CITP) |
| Limit of Detection (LOD) | 1 mg/L[5] | - | - | 1.5 mg/L[6] |
| Limit of Quantification (LOQ) | - | 35 mg/kg (liquid samples)[7] | - | - |
| Linearity Range | 2 µ g/assay to 100 µ g/assay [5] | - | - | 0.5 - 10 mg/L[6] |
| Repeatability (RSD) | - | 2.4%[7] | - | 2.3%[6] |
| Recovery | - | 101 - 113%[7] | - | 91 - 103%[6] |
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described sample preparation protocols.
References
Application Notes and Protocols for Isocitric Acid as a Food Authenticity Marker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing isocitric acid as a key marker for verifying the authenticity of various food products, with a primary focus on fruit juices, and additional insights into its application for wine and honey.
Introduction: The Role of Isocitric Acid in Food Authenticity
Isocitric acid, a structural isomer of citric acid, is a naturally occurring organic acid found in many fruits and vegetables. Its concentration, particularly the ratio of citric acid to D-isocitric acid, serves as a robust indicator of food authenticity.[1] The industrial production of citric acid, often used as an acidulant in beverages, results in a product with a significantly lower proportion of isocitric acid compared to what is naturally present in fruits. Consequently, the addition of exogenous citric acid to dilute or cheapen products like fruit juices can be detected by analyzing the citric acid to D-isocitric acid ratio. A high ratio is often indicative of adulteration.[2]
Principle of Detection
The fundamental principle behind using isocitric acid as an authenticity marker lies in the distinct metabolic pathways of natural fruit ripening versus industrial fermentation for citric acid production. Fruits maintain a relatively consistent and characteristic ratio of citric acid to isocitric acid. Industrial-grade citric acid, produced through microbial fermentation, has a different isomeric profile. Therefore, the addition of this cheaper acidulant to a food product will alter the natural citric acid/isocitric acid ratio, signaling potential adulteration.
Caption: Logical relationship for isocitric acid as an authenticity marker.
Applications
The primary application of isocitric acid as an authenticity marker is in the fruit juice industry. However, its use extends to other food products where citric acid may be used as an additive.
-
Fruit Juices: Detecting the illegal addition of citric acid to orange, lemon, berry, and other fruit juices.[2]
-
Wine: While citric acid is naturally present in grapes in small amounts, its addition to wine is regulated. Analysis of the organic acid profile, including isocitric acid, can help detect unauthorized acidification.[3][4]
-
Honey: The primary method for honey adulteration is the addition of sugar syrups. While organic acid profiles can be analyzed, the focus is often on the sugar composition. However, the presence of unusual organic acid ratios could indicate adulteration.
Quantitative Data Summary
The following tables summarize typical concentrations of isocitric acid and the citric acid/D-isocitric acid ratio in various authentic and potentially adulterated food products. These values can serve as a reference for authenticity assessment.
Table 1: Isocitric Acid Concentration and Citric Acid/D-Isocitric Acid Ratio in Fruit Juices
| Fruit Juice | Isocitric Acid (mg/L) | Citric Acid / D-Isocitric Acid Ratio | Reference |
| Authentic Orange Juice | 65 - 200 | < 130 | [5] |
| Authentic Grapefruit Juice | 140 - 350 | - | [5] |
| Authentic Lemon Juice | - | - | |
| Authentic Lime Juice | - | - | |
| Authentic Strawberry Juice | - | - | |
| Authentic Raspberry Juice | 57 - 440 | - | [5] |
| Authentic Black Currant Juice | - | - | |
| Adulterated Orange Juice (with citric acid) | Lower than authentic | > 130 | [2] |
Table 2: Organic Acid Profile in Wine
| Wine Type | Citric Acid (g/L) | Isocitric Acid (mg/L) | Notes | Reference |
| White Wine | Variable | Trace amounts | Citric acid is a minor component of grapes. | [3] |
| Red Wine | Variable | Trace amounts | Its concentration can change during fermentation. | [3] |
Note: The citric acid/isocitric acid ratio is less established as a primary authenticity marker for wine compared to fruit juices, as citric acid can be legally added in some regions and its concentration is influenced by the winemaking process.
Experimental Protocols
Two primary methods for the determination of isocitric acid are High-Performance Liquid Chromatography (HPLC) and enzymatic assays.
Protocol 1: Determination of Isocitric Acid by HPLC
This protocol provides a general method for the analysis of isocitric acid in fruit juices.
Caption: HPLC experimental workflow for isocitric acid analysis.
A. Sample Preparation (Fruit Juice)
-
Dilute the fruit juice sample with HPLC-grade water. A 1:10 dilution is a common starting point.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[6]
B. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size) is suitable.[7][8]
-
Mobile Phase: 0.1% Phosphoric Acid in HPLC-grade water.[7][8]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
C. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions of isocitric acid at various concentrations to generate a calibration curve.
-
Inject the prepared fruit juice samples.
-
Identify the isocitric acid peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of isocitric acid in the sample using the calibration curve.
D. Method Validation
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Recoveries of isocitric acid from spiked samples should be determined to assess accuracy.
Protocol 2: Enzymatic Determination of D-Isocitric Acid
This method utilizes the enzyme isocitrate dehydrogenase (ICDH) for the specific determination of D-isocitric acid. Commercial enzymatic assay kits are widely available.[1]
Caption: Enzymatic assay workflow for D-isocitric acid determination.
A. Principle
Isocitrate dehydrogenase (ICDH) catalyzes the oxidative decarboxylation of D-isocitric acid in the presence of NADP+, which is reduced to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-isocitric acid in the sample.[2]
B. Reagents and Equipment
-
Enzymatic assay kit for D-isocitric acid (containing buffer, NADP+, and ICDH).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Cuvettes (1 cm path length).
-
Micropipettes.
-
Deionized water.
C. Sample Preparation
-
Clear liquid samples: Dilute with deionized water to obtain a D-isocitric acid concentration within the assay's linear range.
-
Turbid samples: Centrifuge or filter before dilution.
-
Acidic samples: Neutralize to approximately pH 7.5 with NaOH.[9]
-
Colored samples: Treat with polyvinylpolypyrrolidone (PVPP) to remove color interference.
D. Procedure (based on a typical kit protocol)
-
Pipette the buffer solution and NADP+ solution into a cuvette.
-
Add the prepared sample solution and mix.
-
Read the initial absorbance (A1) at 340 nm after the reaction has stabilized (approximately 3 minutes).
-
Start the reaction by adding the ICDH enzyme solution and mix.
-
Incubate for approximately 5-10 minutes at room temperature.
-
Read the final absorbance (A2) at 340 nm.
-
Calculate the absorbance difference (ΔA = A2 - A1).
-
Prepare and measure a blank and a D-isocitric acid standard in the same manner.
E. Calculation
The concentration of D-isocitric acid is calculated using the following formula:
Concentration (g/L) = (ΔA_sample / ΔA_standard) * Concentration_standard (g/L) * Dilution_factor
Interpretation of Results
The interpretation of results relies on comparing the determined isocitric acid concentration and/or the citric acid/D-isocitric acid ratio to established values for authentic products. A significantly lower isocitric acid concentration or a citric acid/D-isocitric acid ratio exceeding the typical range for a particular food product is a strong indication of adulteration with commercial citric acid.
Conclusion
The analysis of isocitric acid, particularly in conjunction with citric acid, is a powerful and validated tool for food authenticity testing. The methods outlined in these application notes provide reliable and reproducible means for detecting economic adulteration in a variety of food products, thereby ensuring product quality and protecting consumers. The choice between HPLC and enzymatic assays will depend on the specific laboratory equipment available, sample throughput requirements, and the need for simultaneous analysis of other organic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. juicegrape.com [juicegrape.com]
- 4. Citric Acid | Viticulture and Enology [wineserver.ucdavis.edu]
- 5. Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pepolska.pl [pepolska.pl]
- 7. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 8. researchgate.net [researchgate.net]
- 9. food.r-biopharm.com [food.r-biopharm.com]
Application Notes and Protocols for the Industrial Production of Isocitric Acid using Yarrowia lipolytica
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale production of threo-Ds-isocitric acid (ICA), a valuable chiral building block in the pharmaceutical and chemical industries, utilizing the oleaginous yeast Yarrowia lipolytica. This document covers key aspects from metabolic engineering and fermentation to downstream processing.
Introduction
Yarrowia lipolytica is a well-established microbial cell factory for the production of various organic acids, including citric acid and isocitric acid. Under specific cultivation conditions, particularly nitrogen limitation, this yeast can accumulate and secrete significant quantities of ICA. The ratio of isocitric acid to citric acid is influenced by the carbon source, with oils and n-alkanes generally favoring higher ICA production compared to glucose.[1][2] Genetic engineering strategies have been successfully employed to further enhance ICA selectivity and overall titer, making Y. lipolytica a highly attractive platform for industrial ICA production.[3][4]
Metabolic Engineering Strategies for Enhanced Isocitric Acid Production
The selective and high-level production of isocitric acid in Y. lipolytica can be achieved through targeted genetic modifications. These strategies focus on manipulating key enzymes and transport proteins within the central carbon metabolism.
A pivotal strategy involves enhancing the efflux of isocitrate from the mitochondria into the cytoplasm. This has been successfully demonstrated by overexpressing the gene encoding the mitochondrial succinate-fumarate carrier (YlSfc1), which also transports isocitrate.[3][4] To further channel metabolic flux towards isocitrate, the citrate mitochondrial carrier (YlYHM2) can be inactivated.[3][4] Additionally, co-expression of the adenosine monophosphate deaminase (YlAMPD) gene has been shown to improve ICA accumulation.[3][4]
The following diagram illustrates the key genetic modifications in the metabolic pathway of Y. lipolytica for enhanced isocitric acid production.
Fermentation Protocol for Isocitric Acid Production
This protocol outlines the steps for the cultivation of Yarrowia lipolytica for isocitric acid production in a fed-batch fermentation process.
Media Composition
Seed Culture Medium (per liter):
-
Rapeseed oil: 20 g
-
(NH₄)₂SO₄: 3.0 g
-
MgSO₄·7H₂O: 1.4 g
-
Ca(NO₃)₂: 0.8 g
-
NaCl: 0.5 g
-
KH₂PO₄: 2.0 g
-
K₂HPO₄: 0.2 g
-
Yeast extract: 0.5 g
-
Trace element solution: 1 ml
Fermentation Medium (per liter):
-
Carbon source (e.g., rapeseed oil, ethanol, glucose): Variable, see tables below
-
Nitrogen source (e.g., (NH₄)₂SO₄): To achieve nitrogen limitation
-
MgSO₄·7H₂O: 1.4 g
-
KH₂PO₄: 2.0 g
-
K₂HPO₄: 0.2 g
-
Yeast extract: 1.0 g
-
Trace element solution (including increased levels of Zinc and Iron): 1 ml.[5][6]
-
Itaconic acid (optional, as an isocitrate lyase inhibitor): 30 mM.[5][6][7]
Experimental Procedure
-
Inoculum Preparation: Inoculate a single colony of Y. lipolytica into a flask containing the seed culture medium. Incubate at 28-30°C with shaking at 180-200 rpm for 24 hours.[8]
-
Fermentation: Aseptically transfer the seed culture to the fermenter containing the production medium.
-
Cultivation Parameters:
-
pH: Control the pH in a two-stage process: pH 5.0 during the initial growth phase, and then shifted to pH 6.0 for the acid production phase.[5][6]
-
Aeration (pO₂): Maintain dissolved oxygen at 20-25% of saturation during the growth phase and increase to 50-55% during the acid formation phase.[5][6][9]
-
Fed-Batch Strategy: For high-titer production, a fed-batch or pulse-feeding strategy with the carbon source (e.g., glucose) is recommended to avoid substrate inhibition and maintain productivity.[3][4]
-
Monitoring: Regularly monitor cell growth (OD₆₀₀), substrate consumption, and the concentration of isocitric and citric acids using HPLC.
The following diagram illustrates the experimental workflow for isocitric acid fermentation.
Quantitative Data on Isocitric Acid Production
The following tables summarize the quantitative data for isocitric acid production by various strains of Y. lipolytica under different conditions.
Table 1: Isocitric Acid Production by Wild-Type and Mutant Y. lipolytica Strains
| Strain | Carbon Source | Titer (g/L) | Yield (g/g) | ICA:CA Ratio | Reference |
| Y. lipolytica VKM Y-2373 | Ethanol | 90.5 | 0.77 | ~2:1 | [5][6] |
| Y. lipolytica VKM Y-2373 | Rapeseed Oil | 70.6 | 0.82 | 3.2:1 | [5] |
| Y. lipolytica 704-UV4-A/NG50 | Rapeseed Oil | 86.0 | 0.95 | 4.3:1 | [5] |
| Y. lipolytica UV/NG mutant | Rapeseed Oil | 88.7 | 0.90 | 6:1 | [5][7] |
| Y. lipolytica VKM Y-2373 | Ethanol Industry Waste | 65.0 | 0.65 | 2.1:1 | [10][11] |
| Y. lipolytica VKM Y-2373 | Rapeseed Oil (500-L fermenter) | 64.1 | 0.72 | 2.9:1 | [8][12] |
Table 2: Isocitric Acid Production by Engineered Y. lipolytica Strains
| Engineered Strain | Carbon Source | Titer (g/L) | Selectivity (%) | ICA:CA Ratio | Reference |
| YlSFC1 overexpression | Glucose | 33.4 ± 1.9 | - | Inverted | [3][4] |
| YlSFC1 overexpression | Glycerol | 43.3 ± 2.8 | - | Inverted | [3][4] |
| Co-expression of YlSFC1 and YlAMPD, inactivation of YlYHM2 | Glucose | 41.4 ± 4.1 | - | 14.3 | [3][4] |
| Co-expression of YlSFC1 and YlAMPD, inactivation of YlYHM2 (Fed-batch) | Glucose | 136.7 ± 2.5 | 88.1 | High | [3][4] |
Downstream Processing and Purification Protocol
The recovery and purification of isocitric acid from the fermentation broth is a critical step for obtaining a high-purity product. The following protocol describes a common method involving crystallization.
Purification Procedure
-
Cell Separation: Remove the Y. lipolytica biomass from the fermentation broth by centrifugation or filtration.[8][12]
-
Clarification: The resulting supernatant is clarified to remove any remaining fine particles and cell debris.[8][12]
-
Concentration: The clarified broth is concentrated to increase the isocitric acid concentration, typically in the range of 290-390 g/L, using methods like vacuum evaporation.[8][12]
-
Acidification: The concentrated solution is acidified to a pH of 3.4-3.5 with an appropriate acid, such as formic acid, under controlled temperature (<30°C).[8]
-
Crystallization: The acidified concentrate is cooled, first to room temperature and then to 0-5°C, to induce crystallization of the monopotassium salt of isocitric acid.[8][12] The crystals are allowed to ripen over 24-48 hours with periodic agitation.
-
Crystal Recovery and Drying: The crystals are separated from the mother liquor using a filter (e.g., a Nutsche filter) under vacuum and subsequently dried. This process can yield a product with a purity of 99.0-99.9%.[8][12]
Alternative purification methods include adsorption on activated carbon followed by elution with an organic solvent like methanol, or the use of electrodialysis.[13]
The following diagram provides a high-level overview of the downstream processing workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Engineering Yarrowia lipolytica for the selective and high-level production of isocitric acid through manipulation of mitochondrial dicarboxylate-tricarboxylate carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Biosynthesis of isocitric acid by the yeast yarrowia lipolytica and its regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isocitric acid production from rapeseed oil by Yarrowia lipolytica yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. mdpi.com [mdpi.com]
- 12. Large-Scale Production of Isocitric Acid Using Yarrowia lipolytica Yeast with Further Down-Stream Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Isocitric Acid in the Pharmaceutical Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is emerging as a molecule of significant interest within the pharmaceutical industry. While its primary biological role is in cellular metabolism, recent research has unveiled its potential in two distinct and compelling areas: as a direct therapeutic agent and, more prominently, as a substrate for a critical class of drug targets—isocitrate dehydrogenases (IDH). This document provides detailed application notes on both facets of isocitric acid's pharmaceutical relevance, alongside standardized protocols for key experimental procedures.
Section 1: Direct Therapeutic Applications of Isocitric Acid
Isocitric acid itself has demonstrated potential therapeutic effects in preclinical models, attributed to its roles in cellular energy metabolism, iron homeostasis, and antioxidant properties.
Treatment of Anemia of Chronic Disease and Inflammation (ACDI)
Isocitric acid has been shown to ameliorate anemia by suppressing the erythroid iron restriction response.[1][2] This response, which impairs the formation of red blood cells, is a key factor in ACDI. Administration of isocitrate can bypass the enzymatic inactivation of aconitase seen in this condition, thereby correcting erythropoietic defects.[1][2] Studies in rat models of ACDI have shown that isocitrate administration corrected anemia, though detailed quantitative data from these preclinical studies are emerging.[1][3]
Neuroprotection and Metabolic Support
Isocitric acid is being investigated for its potential neuroprotective effects, with some research suggesting a possible role in the treatment of Parkinson's disease.[4] Additionally, its antistress and antioxidant properties support its use in metabolic myopathies by aiding in energy regulation and reducing oxidative damage.[5]
Section 2: Targeting Isocitrate Dehydrogenase (IDH) in Oncology
The most significant application of isocitric acid in the pharmaceutical industry is indirect, focusing on the enzymes that metabolize it: isocitrate dehydrogenases (IDH1 and IDH2). Mutations in the IDH1 and IDH2 genes are key drivers in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[6]
These mutations confer a neomorphic (new) function to the enzyme, causing it to convert α-ketoglutarate (the normal product of isocitrate) into the oncometabolite D-2-hydroxyglutarate (2-HG).[6][7][8][9] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which drives oncogenesis.[8][10] This discovery has led to the development of a new class of targeted cancer therapies: mutant IDH (mIDH) inhibitors.
Logical Relationship: From IDH Mutation to Oncogenesis
Caption: The oncogenic cascade initiated by IDH1/2 mutations.
Approved Mutant IDH Inhibitors
Several mIDH inhibitors have received FDA approval, demonstrating significant clinical benefit in patients with IDH-mutant cancers.
-
Ivosidenib (AG-120): A potent inhibitor of mutant IDH1. It is approved for the treatment of mIDH1 relapsed or refractory (R/R) AML, newly diagnosed mIDH1 AML in patients ≥75 years old or with comorbidities, and for previously treated mIDH1 cholangiocarcinoma.[11][12]
-
Enasidenib (AG-221): An inhibitor of mutant IDH2, approved for the treatment of R/R AML with an IDH2 mutation.[7][13]
-
Vorasidenib: A dual inhibitor of mutant IDH1 and IDH2 that is brain-penetrant, making it a promising agent for gliomas.[8] It is the first FDA-approved targeted therapy for grade 2 IDH-mutant glioma.[5]
Quantitative Data from Clinical Trials
The following tables summarize key efficacy data from pivotal clinical trials of mIDH inhibitors.
Table 1: Efficacy of Ivosidenib in IDH1-Mutant Acute Myeloid Leukemia (AML)
| Trial Name / Cohort | Treatment | N | CR Rate | CR+CRh Rate* | ORR** | Median OS | Reference |
|---|---|---|---|---|---|---|---|
| AGILE (Phase 3, ND AML * | Ivosidenib + Azacitidine | 72 | 47.2% | 52.8% | 62.5% | 29.3 months | [14][15] |
| AGILE (Phase 3, ND AML * | Placebo + Azacitidine | 74 | 14.9% | 17.6% | 18.9% | 7.9 months | [14][15] |
| Phase 1 (ND AML, ≥75 yrs/unfit) | Ivosidenib Monotherapy | 33 | 30% | 42% | 55% | Not Reached | [16] |
| Phase 1 (R/R AML) | Ivosidenib Monotherapy | - | 22% | - | 42% | 9.3 months (for CR) | [12] |
*CRh: Complete Remission with partial hematologic recovery. **ORR: Overall Response Rate. ***ND AML: Newly Diagnosed AML unfit for intensive chemotherapy.
Table 2: Efficacy of Vorasidenib in IDH-Mutant Grade 2 Glioma (INDIGO Trial)
| Parameter | Vorasidenib (n=168) | Placebo (n=163) | Hazard Ratio (95% CI) | Reference |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 27.7 months | 11.1 months | 0.39 (0.27, 0.56) | [8] |
| Median Time to Next Intervention (TTNI) | Not Reached | 17.8 months | 0.26 (0.15, 0.43) |[8] |
Table 3: IC₅₀ Values of Selected Mutant IDH Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Ivosidenib (AG-120) | IDH1 R132H | < 72 | [17] |
| Enasidenib (AG-221) | IDH2 R140Q | - | - |
| Vorasidenib (AG-881) | IDH1 R132H | 0.04 - 22 | [4][18] |
| IDH1 R132C | 0.04 - 22 | [4][18] | |
| IDH1 R132L | 0.04 - 22 | [4] | |
| IDH1 R132S | 0.04 - 22 | [4] | |
| Olutasidenib (FT-2102) | IDH1 R132H | 21.2 | [4] |
| IDH1 R132C | 114 | [4] | |
| AGI-5198 | IDH1 R132H | 70 | [4] |
| IDH1 R132C | 160 | [4] |
| IDH305 | IDH1 R132H | 18 |[18] |
Section 3: Experimental Protocols
Protocol: Colorimetric Assay for Isocitrate Dehydrogenase (IDH) Activity
This protocol provides a method for measuring NAD⁺ or NADP⁺ dependent IDH activity in biological samples. The assay measures the reduction of NAD(P)⁺ to NAD(P)H, which is detected by a probe that generates a colorimetric signal at 450 nm.
Materials:
-
IDH Assay Buffer
-
NAD⁺ and/or NADP⁺ solution
-
IDH Substrate (Isocitrate)
-
Developer solution
-
NADH or NADPH Standard
-
96-well microplate
-
Microplate reader capable of absorbance at 450 nm
-
Sample lysates (tissue or cells)
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~50 mg) or cells (1-5 x 10⁶) in 200 µL of ice-cold IDH Assay Buffer.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay. Serum samples can often be used directly.
-
-
Standard Curve Preparation:
-
Prepare a series of NADH or NADPH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate.
-
Adjust the final volume of each standard to 50 µL with IDH Assay Buffer.
-
-
Reaction Mix Preparation:
-
For each well, prepare a 50 µL Reaction Mix containing:
-
44 µL IDH Assay Buffer
-
2 µL NAD⁺ and/or NADP⁺
-
2 µL IDH Substrate (Isocitrate)
-
2 µL Developer
-
-
Prepare a Background Control Mix by replacing the IDH Substrate with IDH Assay Buffer.
-
-
Assay Measurement:
-
Add 5-50 µL of sample supernatant to the desired wells.
-
For each sample, prepare a parallel well for background control.
-
Adjust the volume in all sample and background wells to 50 µL with IDH Assay Buffer.
-
Add 50 µL of the Reaction Mix to the sample wells.
-
Add 50 µL of the Background Control Mix to the background control wells.
-
Incubate the plate for 3 minutes at 37°C.
-
Measure the optical density (OD) at 450 nm in kinetic mode, taking readings every 1-5 minutes for 30-120 minutes.
-
Alternatively, take an initial reading (A₀) and a final reading (A₁) after a set incubation time.
-
-
Calculation:
-
Subtract the 0 standard OD from all standard readings and plot the standard curve.
-
For each sample, calculate the change in OD (ΔOD = A₁ - A₀).
-
If the sample background reading is significant, subtract it from the sample reading.
-
Apply the corrected ΔOD to the NADH/NADPH standard curve to determine the amount of NAD(P)H generated (B) during the reaction time (ΔT).
-
Calculate IDH activity using the formula: Activity (U/mL) = (B / (ΔT * V)) * Dilution Factor Where: B = nmol of NAD(P)H, ΔT = reaction time in minutes, V = sample volume in mL.
-
Experimental Workflow: IDH Inhibitor Development
Caption: A typical workflow for the discovery and development of an IDH inhibitor.
Protocol: Quantification of 2-Hydroxyglutarate (2-HG) in Tissues by LC-MS/MS
This protocol outlines a method for the extraction and quantification of the oncometabolite 2-HG from frozen tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Frozen tissue samples
-
Precellys homogenizer with ceramic bead vials
-
80% Methanol (HPLC grade), pre-chilled to -20°C
-
Deuterated 2-HG internal standard (e.g., 2,3,3-d3-2HG)
-
Centrifuge capable of 4°C and >10,000 x g
-
LC-MS/MS system (e.g., Agilent, Sciex) with a C18 column
Procedure:
-
Sample Preparation and Extraction:
-
Weigh frozen tissue samples (e.g., 30-60 mg) and place them into pre-chilled ceramic bead homogenization vials.
-
Add a known amount of the deuterated 2-HG internal standard solution (e.g., 20 µL of 100 µM solution).
-
Add 1000 µL of ice-cold 80% methanol.
-
Homogenize the samples using a Precellys homogenizer (e.g., two cycles at 6500 rpm for 20 seconds with a 15-second pause).
-
Centrifuge the homogenate at >9,900 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean glass vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 column with a gradient elution method appropriate for separating small polar metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Set the ion spray voltage to a negative polarity (e.g., -4500 V).
-
Optimize declustering potential, entrance potential, and collision energy for 2-HG and its internal standard.
-
Monitor the following ion transitions (values may need optimization based on the instrument):
-
2-HG: m/z 147.1 -> m/z 84.8
-
d3-2HG (Internal Standard): m/z 150.1 -> m/z 87.8
-
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of 2-HG with a fixed amount of the internal standard.
-
Plot the ratio of the peak area of 2-HG to the peak area of the internal standard against the concentration of 2-HG.
-
Calculate the concentration of 2-HG in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to the initial tissue weight (e.g., µmol/g tissue).
-
Note: For distinguishing D- and L-enantiomers of 2-HG, a chiral separation method or a chiral derivatizing agent coupled with GC-MS is required.[19]
Conclusion
Isocitric acid and its associated metabolic pathways represent a fertile ground for pharmaceutical research and development. While the direct therapeutic applications of isocitric acid are still in early stages of exploration, the targeting of mutant IDH enzymes has already yielded a new class of effective, targeted therapies for multiple cancers. The protocols and data presented herein provide a foundational resource for researchers aiming to further investigate and exploit the therapeutic potential of this critical metabolic nexus.
References
- 1. Isocitrate ameliorates anemia by suppressing the erythroid iron restriction response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isocitrate ameliorates anemia by suppressing the erythroid iron restriction response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocitrate Treatment of Acute Anemia of Inflammation in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Servier's Pivotal Phase 3 INDIGO Trial Investigating vorasidenib in IDH-Mutant Low-Grade Glioma Meets Primary Endpoint of Progression-Free Survival (PFS) and Key Secondary Endpoint of Time to Next Intervention (TTNI) [prnewswire.com]
- 7. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INDIGO: A global, randomized, double-blinded, phase 3 study of vorasidenib versus placebo in patients with residual or recurrent grade 2 glioma with an IDH1/2 mutation. - ASCO [asco.org]
- 9. "Preclinical Studies of A Novel Idh1 Inhibitor In Acute Myeloid Leukemi" by Vivian Salama [digitalcommons.library.tmc.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Study of AG-120 (Ivosidenib) vs. Placebo in Combination With Azacitidine in Participants With Previously Untreated Acute Myeloid Leukemia With an IDH1 Mutation [clin.larvol.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Isocitrate Dehydrogenase (IDH) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 18. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]
Application Notes and Protocols: Isocitric Acid as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitric acid, a key intermediate in the citric acid cycle, is emerging as a valuable and sustainable chiral building block for organic synthesis. The naturally occurring (2R,3S)-threo-Ds-isocitric acid isomer possesses two stereogenic centers, offering a readily available scaffold for the construction of complex chiral molecules.[1] Historically, its application in synthesis has been limited by its difficult separation from citric acid and low availability from natural sources.[2] However, recent advancements in fermentation processes, particularly using the yeast Yarrowia lipolytica with substrates like sunflower oil, have made kilogram quantities of enantiopure (2R,3S)-isocitric acid accessible, opening new avenues for its use in pharmaceutical and natural product synthesis.[1][3]
These application notes provide an overview of the synthetic utility of isocitric acid and detailed protocols for the preparation of key chiral synthons derived from it.
Key Advantages of Isocitric Acid as a Chiral Building Block:
-
Natural Origin and Sustainability: Derived from fermentation, it offers a green and renewable starting material.[1]
-
Pre-defined Stereochemistry: The (2R,3S) configuration provides a fixed chiral framework, reducing the need for complex asymmetric induction steps.
-
Versatile Functionality: The presence of three carboxylic acid groups and a hydroxyl group allows for a wide range of chemical transformations.
-
Access to Unique Chiral Scaffolds: It serves as a precursor to valuable chiral intermediates such as γ-lactones and substituted tetrahydrofurans.
Applications in Organic Synthesis
(2R,3S)-Isocitric acid is a versatile starting material for the synthesis of a variety of chiral molecules, including:
-
γ-Lactones: The inherent structure of isocitric acid allows for the straightforward synthesis of highly functionalized chiral γ-lactones, which are common motifs in natural products and bioactive molecules.
-
Amino Acids: The functional groups on the isocitrate scaffold can be manipulated to introduce nitrogen-containing moieties for the stereoselective synthesis of non-proteinogenic amino acids.
-
Complex Natural Products: As part of the chiral pool, isocitric acid derivatives can be incorporated into the total synthesis of complex natural products, significantly simplifying synthetic routes.[4]
Experimental Protocols
The following protocols describe the preparation of key chiral building blocks from (2R,3S)-isocitric acid.
Protocol 1: Esterification of (2R,3S)-Isocitric Acid to Trimethyl (2R,3S)-Isocitrate
The first step in utilizing isocitric acid is often the protection of its carboxylic acid groups via esterification. This enhances its solubility in organic solvents and allows for selective modification of the hydroxyl group.
Reaction Scheme:
References
- 1. pdf.blucher.com.br [pdf.blucher.com.br]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4022803A - Process for preparing isocitric acid, alloisocitric acid and lactones thereof - Google Patents [patents.google.com]
Measuring Isocitrate Dehydrogenase Activity: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase (IDH) is a critical enzyme in cellular metabolism, playing a key role in the citric acid cycle. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADPH or NADH in the process.[1][2][3] In eukaryotes, three main isoforms of IDH exist: the cytosolic and peroxisomal NADP+-dependent IDH1, the mitochondrial NADP+-dependent IDH2, and the mitochondrial NAD+-dependent IDH3.[1][3]
Mutations in IDH1 and IDH2 have been identified as key drivers in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][4] These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[5] Consequently, the measurement of IDH activity is crucial for basic research, disease diagnosis, and the development of therapeutic inhibitors.[5]
This document provides detailed protocols for measuring the activity of wild-type and mutant IDH enzymes using common spectrophotometric and fluorometric methods.
Principle of the Assay
The activity of IDH is typically determined by monitoring the production of NADPH or NADH, which absorb light at 340 nm.[6] Alternatively, a coupled enzyme reaction can be used where the produced NADPH or NADH reduces a chromogenic or fluorogenic substrate, resulting in a colorimetric or fluorescent signal.[1][7]
For wild-type IDH, the forward reaction is measured: Isocitrate + NAD(P)+ → α-Ketoglutarate + NAD(P)H + CO2
For mutant IDH, the neomorphic activity is measured: α-Ketoglutarate + NADPH → 2-Hydroxyglutarate + NADP+
Data Presentation
Table 1: Typical Reagent Concentrations for IDH Activity Assays
| Reagent | Wild-Type IDH Assay | Mutant IDH Assay | Reference |
| Buffer | 40-100 mM Tris-HCl or Triethanolamine | 25-100 mM Tris-HCl | [8][9] |
| pH | 7.4 - 8.5 | 7.5 - 8.0 | [8][9][10] |
| Isocitrate | 4.0 - 5.0 mM | - | [8][9] |
| α-Ketoglutarate | - | 1.5 mM | [11] |
| NADP+ | 1.0 - 250 µM | - | [9][12] |
| NAD+ | 0.4 mM | - | [8] |
| NADPH | - | 15 - 125 µM | [11][12] |
| Divalent Cation (MgCl2 or MnCl2) | 1.0 - 5.0 mM | Not specified | [8][9] |
| Enzyme (Sample) | 5 - 50 µL of lysate | 5 - 50 µL of lysate | [1] |
Table 2: Kinetic Parameters for Isocitrate Dehydrogenase
| Enzyme | Substrate | Km | Reference |
| Bovine Adrenal NADP-IDH | D,L-isocitrate | 2.3 µM and 63 µM | [13] |
| Bovine Adrenal NADP-IDH | NADP+ | 3.6 - 9 µM | [13] |
| Bovine Adrenal NADP-IDH | 2-oxoglutarate | 120 µM | [13] |
| Bovine Adrenal NADP-IDH | NADPH | 10 µM | [13] |
| Micrarchaeum harzensis IDH | DL-isocitrate | 53.03 ± 5.63 µM | [14] |
| Micrarchaeum harzensis IDH | NADP+ | 1.94 ± 0.12 mM | [14] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Wild-Type IDH Activity
This protocol measures the increase in absorbance at 340 nm due to the production of NAD(P)H.
Materials:
-
96-well clear flat-bottom plate[1]
-
Microplate spectrophotometer capable of reading absorbance at 340 nm[6]
-
IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2)
-
Isocitrate solution (e.g., 100 mM)
-
NADP+ or NAD+ solution (e.g., 10 mM)
-
Sample containing IDH enzyme (cell lysate, tissue homogenate, or purified enzyme)
-
Ice
Procedure:
-
Sample Preparation: Homogenize tissues (e.g., 50 mg) or cells (e.g., 1 x 10^6) in 200 µL of ice-cold IDH Assay Buffer.[1] Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[1] The supernatant is the sample lysate.
-
Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, combine the following in a microcentrifuge tube on ice:
-
IDH Assay Buffer
-
Isocitrate solution (to a final concentration of 5 mM)
-
NADP+ or NAD+ solution (to a final concentration of 1 mM)
-
-
Assay:
-
Add 5-50 µL of the sample lysate to each well of the 96-well plate.
-
For a background control, add the same volume of sample lysate to a separate well and add IDH Assay Buffer instead of the Reaction Mix.
-
Bring the total volume in each well to 50 µL with IDH Assay Buffer.[1]
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C, taking readings every 1-5 minutes for 30-60 minutes.[15]
-
Calculation:
-
Subtract the background control reading from the sample readings.
-
Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the curve.
-
Calculate the IDH activity using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1).[9]
-
Protocol 2: Colorimetric Assay for Wild-Type IDH Activity (Coupled Reaction)
This protocol uses a developer solution that reacts with the produced NAD(P)H to generate a colored product measured at 450 nm.[1]
Materials:
-
96-well clear flat-bottom plate[1]
-
Microplate reader capable of reading absorbance at 450 nm[1]
-
IDH Assay Kit (commercially available kits like Sigma-Aldrich MAK062 provide pre-made buffers and reagents)[1] or the following individual components:
-
IDH Assay Buffer
-
Isocitrate Substrate
-
NADP+ and/or NAD+
-
Developer (e.g., a tetrazolium salt like WST-8 or MTT)[16]
-
NADH or NADPH Standard
-
-
Sample containing IDH enzyme
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using the provided NADH or NADPH standard according to the kit manufacturer's instructions.[1]
-
Sample Preparation: Prepare samples as described in Protocol 1.
-
Reaction Mix Preparation: Prepare a Reaction Mix and a Background Control Mix according to the kit's protocol. The Reaction Mix will contain the IDH substrate, NAD(P)+, and the developer.[15] The Background Control Mix will omit the IDH substrate.[15]
-
Assay:
-
Add 50 µL of sample to the wells.
-
Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.[1]
-
-
Measurement: Incubate the plate for 3-60 minutes at 37°C.[15] Measure the absorbance at 450 nm.[1] The measurement can be taken in kinetic or endpoint mode.[15]
-
Calculation:
-
Subtract the absorbance of the 0 standard from all readings.
-
Plot the standard curve.
-
Subtract the background control reading from the sample reading.
-
Determine the amount of NAD(P)H produced in the sample from the standard curve and calculate the IDH activity.
-
Protocol 3: Spectrophotometric Assay for Mutant IDH Activity
This protocol measures the decrease in absorbance at 340 nm due to the consumption of NADPH.[5]
Materials:
-
96-well clear flat-bottom plate[5]
-
Microplate spectrophotometer capable of reading absorbance at 340 nm[5]
-
Mutant IDH Assay Buffer
-
α-Ketoglutarate solution
-
NADPH solution
-
Sample containing mutant IDH enzyme
Procedure:
-
Sample Preparation: Prepare samples as described in Protocol 1. To remove small molecules that may interfere with the assay, an ammonium sulfate precipitation step can be included.[5]
-
NADPH Standard Curve: Prepare a standard curve with known concentrations of NADPH.[5]
-
Reaction Mix Preparation: Prepare a master mix containing Mutant IDH Assay Buffer and α-ketoglutarate.
-
Assay:
-
Add 5-50 µL of the sample lysate to each well.
-
Add NADPH to a final concentration (e.g., 15 µM).[11]
-
Bring the total volume to 50 µL with Mutant IDH Assay Buffer.
-
Initiate the reaction by adding 50 µL of the Reaction Mix.
-
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 25°C for 10-60 minutes.[5]
-
Calculation:
-
Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the curve.
-
Calculate the mutant IDH activity based on the rate of NADPH consumption, using the NADPH standard curve for quantification.[5]
-
Visualizations
Caption: Wild-Type IDH Catalyzed Reaction.
Caption: Mutant IDH Neomorphic Reaction.
Caption: General Experimental Workflow for IDH Activity Assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bmrservice.com [bmrservice.com]
- 3. bmrservice.com [bmrservice.com]
- 4. Isocitrate Dehydrogenase Assay Kit (Colorimetric) (ab102528) | Abcam [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Varying Parameters that Affect IDH Activity - Laboratory [bio.davidson.edu]
- 7. reactionbiology.com [reactionbiology.com]
- 8. eajm.org [eajm.org]
- 9. IDH activity assay [bio-protocol.org]
- 10. ableweb.org [ableweb.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical Characterization of Recombinant Isocitrate Dehydrogenase and Its Putative Role in the Physiology of an Acidophilic Micrarchaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Isocitrate Dehydrogenase Assay Kit (100T) [sbsgenetech.com]
Application Notes: Metabolomic Analysis of the Krebs Cycle
References
- 1. cdn.wou.edu [cdn.wou.edu]
- 2. jackwestin.com [jackwestin.com]
- 3. microbenotes.com [microbenotes.com]
- 4. TCA Cycle Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. TMPL - Assay [uab.edu]
Troubleshooting & Optimization
troubleshooting low yield in isocitric acid fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during isocitric acid (ICA) fermentation, with a primary focus on low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing isocitric acid yield?
A1: The key parameters affecting ICA yield are the fermentation conditions (pH, temperature, aeration), the composition of the culture medium (carbon source, nitrogen, phosphorus, and trace elements), and the specific strain of microorganism used.[1][2][3][4][5][6] For instance, with Yarrowia lipolytica, a common ICA producer, it is often beneficial to maintain different pH and dissolved oxygen levels during the growth and acid production phases.[1][2]
Q2: My fermentation is producing more citric acid (CA) than isocitric acid. How can I shift the balance towards ICA production?
A2: A common challenge in ICA fermentation is the co-production of citric acid.[7][8][9][10] To favor ICA production, you can:
-
Optimize Iron Concentration: Aconitate hydratase, the enzyme that converts citrate to isocitrate, is iron-dependent. Ensuring an optimal iron concentration in the medium can enhance its activity.[4]
-
Use Isocitrate Lyase Inhibitors: Isocitrate lyase (ICL) is an enzyme that diverts isocitrate away from the desired pathway. The addition of an ICL inhibitor, such as itaconic acid, can increase the accumulation of ICA.[1][2][4]
-
Strain Selection and Genetic Modification: Some microbial strains naturally produce a higher ratio of ICA to CA.[7] Genetic engineering to overexpress aconitase or reduce isocitrate lyase activity can also significantly improve the ICA/CA ratio.[11][12]
Q3: What is the role of nitrogen limitation in isocitric acid fermentation?
A3: Nitrogen limitation is a crucial strategy to trigger the overproduction of organic acids like ICA in many microorganisms, including Yarrowia lipolytica.[3][4][13] When nitrogen, a key component for biomass growth, becomes limited, the microorganism shifts its metabolism from cell proliferation to the synthesis and excretion of products like isocitric acid, assuming a carbon source is in excess.[3][4]
Q4: Can the choice of carbon source affect my isocitric acid yield?
A4: Yes, the carbon source can significantly impact both the yield and the ratio of isocitric acid to citric acid.[3] While glucose and sucrose are common substrates, some microorganisms like Yarrowia lipolytica can efficiently produce ICA from alternative carbon sources like ethanol, glycerol, and vegetable oils.[1][2][3][7][11][13] The optimal carbon source is strain-dependent.
Q5: I am observing the formation of oxalic acid as a byproduct. What could be the cause and how can I prevent it?
A5: Oxalic acid formation can be a problem, particularly in fermentations using Aspergillus niger.[9][14] This often occurs under suboptimal conditions, such as incorrect pH or high concentrations of certain trace metals.[9][14] Maintaining a low pH (around 2.5-3.5) can help suppress the formation of oxalic acid.[5] Additionally, ensuring the correct balance of nutrients and trace elements in the medium is crucial.
Troubleshooting Guide for Low Isocitric Acid Yield
This guide provides a systematic approach to diagnosing and resolving issues of low ICA yield.
Problem 1: Low Overall Organic Acid Production
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | Verify that the fermentation temperature is within the optimal range for your specific microorganism. For Yarrowia lipolytica, the optimal growth temperature is often around 29-30°C.[1][3] |
| Incorrect pH | Monitor and control the pH of the fermentation broth. For Y. lipolytica, a two-stage pH profile (e.g., pH 5 for growth and pH 6 for acid production) can be beneficial.[1][2] |
| Inadequate Aeration | Ensure sufficient dissolved oxygen, especially during the growth phase. Low aeration can limit biomass production and subsequent acid synthesis.[1] However, the optimal dissolved oxygen level may differ between the growth and production phases. |
| Nutrient Limitation (other than Nitrogen) | Check the concentrations of essential nutrients like phosphate and magnesium. Deficiency in these can hinder cell growth and metabolic activity.[13] |
| Presence of Inhibitory Substances in the Medium | If using complex media like molasses, be aware of potential inhibitory compounds. Pre-treatment of the substrate may be necessary.[9][15] |
Problem 2: High Biomass but Low Isocitric Acid Production
| Possible Cause | Troubleshooting Step |
| Insufficient Nitrogen Limitation | Ensure that nitrogen is the limiting nutrient to trigger the metabolic shift towards acid production. The initial carbon-to-nitrogen ratio is a critical parameter to optimize.[3][4][10] |
| Suboptimal Trace Metal Concentrations | Both deficiency and excess of trace metals like iron and zinc can negatively impact ICA production. Optimize their concentrations in the medium. For Y. lipolytica, optimal concentrations have been reported to be around 1.2 mg/L for iron and 0.6 mg/L for zinc.[1][2] |
| Incorrect Timing of Production Phase Induction | If using a two-stage process, ensure the shift in conditions (e.g., pH, aeration) is timed correctly with the transition from the growth phase to the stationary/production phase.[1] |
Problem 3: High Citric Acid to Isocitric Acid Ratio
| Possible Cause | Troubleshooting Step |
| Low Aconitase Activity | Increase the iron concentration in the medium to enhance the activity of the iron-dependent enzyme aconitase, which converts citrate to isocitrate.[4] |
| High Isocitrate Lyase Activity | Add a competitive inhibitor of isocitrate lyase, such as itaconic acid, to the fermentation medium. A concentration of around 30 mM has been shown to be effective in Y. lipolytica.[1][2] This prevents the degradation of isocitrate. |
| Suboptimal Strain | Consider screening different strains or using a genetically modified strain with enhanced aconitase expression or reduced isocitrate lyase activity.[7][11] |
Quantitative Data Summary
Table 1: Optimal Fermentation Parameters for Isocitric Acid Production by Yarrowia lipolytica
| Parameter | Growth Phase | Acid Production Phase | Reference(s) |
| Temperature | 29°C | 29°C | [1][2] |
| pH | 5.0 | 6.0 | [1][2] |
| Dissolved Oxygen (pO₂) (% of saturation) | 20-25% | 50-55% | [1][2] |
Table 2: Key Media Components for Optimized Isocitric Acid Production by Yarrowia lipolytica
| Component | Optimal Concentration | Reference(s) |
| Zinc (Zn²⁺) | 0.6 mg/L | [1][2] |
| Iron (Fe²⁺) | 1.2 mg/L | [1][2][7] |
| Itaconic Acid | 30 mM | [1][2][7] |
Experimental Protocols
Protocol 1: Analysis of Organic Acids by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of isocitric acid and other organic acids in a fermentation broth.
-
Sample Preparation:
-
Withdraw a sample of the fermentation broth.
-
Centrifuge the sample (e.g., at 8000 x g for 5 minutes) to pellet the microbial cells.[11]
-
Collect the supernatant.
-
For protein precipitation, mix the supernatant with an equal volume of a suitable acid, such as 8% perchloric acid, and centrifuge again.[11]
-
Filter the final supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: A reversed-phase column, such as an Inertsil ODS-3, is commonly used.[11]
-
Mobile Phase: An acidic mobile phase, for example, 20 mM phosphoric acid, is typically employed.[11]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[11]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 35°C.[11]
-
Detection: UV detection at 210 nm is suitable for organic acids.[11]
-
-
Quantification:
-
Prepare standard solutions of isocitric acid, citric acid, and other relevant organic acids of known concentrations.
-
Generate a standard curve by injecting the standards and plotting peak area against concentration.
-
Determine the concentration of the acids in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Metabolic pathway for isocitric acid production and points of yield loss.
Caption: Troubleshooting workflow for low isocitric acid fermentation yield.
Caption: Relationships between factors affecting isocitric acid fermentation yield.
References
- 1. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Isocitric acid production from rapeseed oil by Yarrowia lipolytica yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Biotechnological production of citric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Citric Acid: Properties, Microbial Production, and Applications in Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biologydiscussion.com [biologydiscussion.com]
overcoming interference in isocitric acid HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of isocitric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common interference issue in isocitric acid HPLC analysis?
A1: The most significant challenge in isocitric acid HPLC analysis is its co-elution with its structural isomer, citric acid. Due to their similar chemical properties and polarity, achieving baseline separation between these two compounds can be difficult. Inadequate separation can lead to inaccurate quantification of isocitric acid.
Q2: What type of HPLC column is best suited for separating isocitric acid and citric acid?
A2: Reversed-phase columns, particularly C18 columns like the Inertsil ODS-3, are commonly used for the analysis of isocitric acid.[1][2] These columns provide good retention for organic acids. For enhanced separation of isomers, mixed-mode columns that offer multiple interaction mechanisms can also be effective.
Q3: What mobile phase composition is recommended for isocitric acid analysis?
A3: A simple and effective mobile phase is an aqueous solution of a weak acid. A commonly used mobile phase is 0.1% phosphoric acid in water.[1][2][3][4] The acidic conditions suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape on a reversed-phase column.
Q4: What is the optimal detection wavelength for isocitric acid?
A4: Isocitric acid does not have a strong chromophore, so UV detection is typically performed at low wavelengths, such as 210 nm or 215 nm.[1][2][3][4][5] However, detection at these low wavelengths is prone to interference from other compounds in the sample matrix that also absorb in this region.
Q5: Can derivatization improve the analysis of isocitric acid?
A5: Yes, pre-column derivatization can be a valuable strategy. Derivatizing isocitric acid can improve its chromatographic properties, such as retention on the column, and enhance its detectability, potentially moving the detection wavelength to a more selective region and thus reducing interference.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your isocitric acid HPLC analysis.
Issue 1: Poor Resolution Between Isocitric Acid and Citric Acid
Symptoms:
-
Overlapping or partially merged peaks for isocitric acid and citric acid.
-
Inability to accurately integrate the isocitric acid peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Mobile Phase pH | The pH of the mobile phase is a critical parameter for separating organic acids.[6][7][8][9][10] A slight adjustment in the pH of the phosphoric acid mobile phase can alter the ionization state of isocitric and citric acid differently, potentially improving their separation. Experiment with small, incremental changes to the mobile phase pH. |
| Inappropriate Mobile Phase Strength | If the organic content in the mobile phase is too high, both compounds may elute too quickly without sufficient interaction with the stationary phase. Try decreasing the organic solvent concentration (if any) or using a purely aqueous mobile phase to increase retention and improve separation. |
| Suboptimal Flow Rate | A lower flow rate can sometimes enhance resolution by allowing more time for the analytes to interact with the stationary phase.[11] Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. |
| Column Temperature Not Optimized | Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation.[11] Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to see if resolution improves. |
| Column Not Suitable for Isomer Separation | While C18 columns are standard, they may not always provide the best selectivity for isomers. Consider trying a different stationary phase, such as a phenyl-hexyl column or a column specifically designed for organic acid analysis. |
Issue 2: Peak Tailing
Symptoms:
-
The peak for isocitric acid is asymmetrical, with the latter half of the peak being broader than the front half.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanol Groups | Residual silanol groups on the silica-based column packing can interact with the carboxylic acid groups of isocitric acid, causing tailing.[12][13][14] Lowering the mobile phase pH (e.g., with 0.1% phosphoric acid) helps to suppress the ionization of both the silanol groups and the analyte, minimizing these secondary interactions. Using a modern, well-endcapped column can also mitigate this issue. |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column, leading to active sites that cause peak tailing.[15][16] Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column. |
| Sample Overload | Injecting too much sample can lead to peak distortion, including tailing.[15] Dilute your sample and inject a smaller volume to see if the peak shape improves. |
| Extra-column Volume | Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[13][15][16] Ensure that all fittings are secure and that the tubing between the injector, column, and detector is as short and narrow as possible. |
Issue 3: Peak Fronting
Symptoms:
-
The peak for isocitric acid is asymmetrical, with the front half of the peak being broader than the latter half.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sample Overload | Injecting a sample that is too concentrated is a common cause of peak fronting.[17][18] Dilute your sample and re-inject. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[17] Whenever possible, dissolve your sample in the mobile phase. |
| Column Collapse | A sudden, significant increase in pressure or using a highly aqueous mobile phase with a conventional C18 column can cause the stationary phase to collapse, leading to peak fronting.[17][19] If you suspect column collapse, you will likely need to replace the column. To avoid this, use columns specifically designed for use with highly aqueous mobile phases. |
Issue 4: Ghost Peaks
Symptoms:
-
Unexpected peaks appear in the chromatogram, especially in blank runs.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contaminated Mobile Phase | Impurities in the water or acid used to prepare the mobile phase are a common source of ghost peaks.[20][21][22][23] Use high-purity, HPLC-grade water and reagents. Prepare fresh mobile phase daily and filter it before use. |
| Carryover from Previous Injections | Strongly retained components from a previous sample may elute in a subsequent run, appearing as ghost peaks.[24] Implement a column wash with a strong solvent at the end of each run or sequence to remove any residual compounds. |
| Contamination from Vials or Caps | Leachables from sample vials, caps, or septa can be introduced into the sample and appear as ghost peaks.[20] Use high-quality vials and septa that are certified for HPLC analysis. |
| System Contamination | The HPLC system itself (e.g., pump seals, injector) can be a source of contamination.[23] Regularly perform system maintenance and flushing procedures as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Standard HPLC Method for Isocitric Acid in Food Additives
This protocol is based on a simple and rapid method for the determination of isocitric acid in citric acid food additives.[1][2]
1. Sample Preparation:
- Weigh 1.0 g of the citric acid sample.
- Dissolve the sample in 100 mL of HPLC-grade water.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: Inertsil ODS-3 (4.6 mm i.d. x 250 mm, 5 µm)
- Mobile Phase: 0.1% Phosphoric Acid in HPLC-grade water
- Flow Rate: 1.0 mL/min
- Column Temperature: 35 °C
- Detection: UV at 210 nm
- Injection Volume: 10 µL
3. Calibration:
- Prepare a series of standard solutions of isocitric acid in water with concentrations ranging from 5 to 100 µg/mL.
- Inject each standard and construct a calibration curve by plotting peak area against concentration.
Data Presentation
Table 1: Comparison of HPLC Methods for Isocitric Acid Analysis
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Mixed-Mode) |
| Column | Inertsil ODS-3 C18 (4.6 x 250 mm, 5 µm)[1][2] | Atlantis PREMIER BEH C18 AX (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | 0.1% Phosphoric Acid in Water[1][2] | Gradient with Ammonium Formate and Formic Acid |
| Detection | UV at 210 nm[1][2] | Mass Spectrometry (MS) |
| Key Advantage | Simple, isocratic method | High selectivity, less interference |
| Potential Interference | Co-elution with citric acid, matrix components absorbing at 210 nm | Fewer interferences due to MS detection |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Standard sample preparation workflow for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. hplc.eu [hplc.eu]
- 13. chromtech.com [chromtech.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 18. m.youtube.com [m.youtube.com]
- 19. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. theanalyticalscientist.com [theanalyticalscientist.com]
- 22. uhplcs.com [uhplcs.com]
- 23. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 24. hplc.eu [hplc.eu]
Technical Support Center: Isocitric Acid Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocitric acid solutions. The information provided will help improve the stability of isocitric acid in your experiments.
Frequently Asked Questions (FAQs)
Q1: My isocitric acid solution is showing decreasing concentration over time. What is the likely cause?
A1: The most probable cause for a decrease in isocitric acid concentration in an aqueous solution is the intramolecular esterification to form isocitrate lactone. This is a reversible equilibrium reaction that is highly dependent on the pH of the solution.
Q2: What is isocitrate lactone and why is its formation a problem?
A2: Isocitrate lactone is a cyclic ester formed from the internal reaction of the hydroxyl group and one of the carboxyl groups of isocitric acid. The formation of the lactone alters the chemical structure of the molecule, which can lead to inaccurate quantification, reduced biological activity, and unpredictable results in downstream applications.
Q3: How does pH affect the stability of isocitric acid in solution?
A3: The equilibrium between isocitric acid and its lactone is pH-sensitive. Generally, acidic conditions favor the formation of the lactone, while alkaline conditions promote the hydrolysis of the lactone back to the open-chain isocitric acid form. Therefore, storing isocitric acid solutions at an inappropriate pH can lead to significant degradation.
Q4: What is the recommended pH for storing isocitric acid solutions to minimize degradation?
A4: To maintain isocitric acid in its open-chain form, it is recommended to prepare and store solutions at a slightly alkaline pH, ideally between 7.0 and 8.0. For applications requiring acidic conditions, it is best to prepare the solution fresh and use it immediately.
Q5: How should I store my isocitric acid solutions long-term?
A5: For long-term storage, it is recommended to aliquot your isocitric acid solution, prepared in a suitable buffer (e.g., phosphate or citrate buffer at pH 7.0-8.0), and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can degrade the compound.
Q6: Can the type of buffer I use affect the stability of isocitric acid?
A6: While the pH of the buffer is the most critical factor, the buffer components themselves can potentially interact with isocitric acid. Citrate buffers are a common choice for applications involving organic acids.[1][2] However, it is always advisable to perform a stability study with your chosen buffer system if you are working with highly sensitive assays.
Q7: Do metal ions in my solution affect isocitric acid stability?
A7: Isocitric acid, similar to its isomer citric acid, can chelate divalent and trivalent metal ions. The formation of these complexes can potentially alter the stability of the molecule.[3][4][5] If your experiments involve metal ions, it is recommended to assess the stability of isocitric acid in their presence.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results for isocitric acid concentration. | Formation of isocitrate lactone, leading to underestimation of the open-chain form. | 1. Ensure your analytical method can detect both isocitric acid and its lactone, or includes a step to convert the lactone to the acid form. 2. For total isocitric acid quantification, pre-treat the sample by adjusting the pH to 10-11 and heating to hydrolyze the lactone.[6] |
| Loss of biological activity of the isocitric acid solution. | Conversion of the active isocitric acid to the potentially inactive lactone form. | 1. Prepare fresh solutions of isocitric acid in a buffer at a slightly alkaline pH (7.0-8.0) before each experiment. 2. If acidic conditions are required for your assay, minimize the incubation time. |
| Precipitate formation in the isocitric acid solution upon storage. | pH shifts or interaction with buffer salts, especially at low temperatures. | 1. Ensure the buffer has adequate capacity to maintain the desired pH. 2. Check the solubility of isocitric acid and buffer components at the storage temperature. 3. Consider using a different buffer system or a lower concentration of isocitric acid. |
Data on Isocitric Acid Stability
Table 1: Illustrative Stability of Isocitric Acid Solution (1 mg/mL) under Different Conditions
| pH | Temperature (°C) | Buffer | Estimated Half-life of Isocitric Acid |
| 4.0 | 25 | Acetate | < 24 hours |
| 5.0 | 25 | Acetate | 1-2 days |
| 6.0 | 25 | Phosphate | Several days |
| 7.0 | 25 | Phosphate | > 1 week |
| 8.0 | 25 | Phosphate | > 2 weeks |
| 7.0 | 4 | Phosphate | Several weeks |
| 7.0 | -20 | Phosphate | Months |
Note: The half-life values are estimates for illustrative purposes and should be experimentally verified for your specific application.
Experimental Protocols
Protocol 1: Quantification of Isocitric Acid by HPLC
This protocol is adapted from a method for the determination of isocitric acid in food additives.[7][8]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil ODS-3 (4.6 mm i.d. x 250 mm) or equivalent C18 column.
-
Mobile Phase: 0.1% Phosphoric Acid in water.
-
Flow Rate: 1 mL/min.
-
Detection: 210 nm.
-
Sample Preparation: Dilute the isocitric acid solution in the mobile phase to a concentration between 5 and 100 µg/mL.
-
Analysis: Inject the sample and integrate the peak corresponding to isocitric acid. Create a calibration curve using standards of known concentrations to quantify the amount of isocitric acid in the sample.
Protocol 2: Stability Study of Isocitric Acid in Solution
-
Solution Preparation: Prepare a stock solution of isocitric acid in your desired buffer and at the desired pH.
-
Aliquoting: Distribute the solution into multiple sterile, sealed vials to avoid contamination and evaporation.
-
Storage Conditions: Store the vials under different temperature conditions (e.g., 4°C, 25°C, 37°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.
-
Quantification: Analyze the concentration of isocitric acid in each vial using the HPLC method described in Protocol 1.
-
Data Analysis: Plot the concentration of isocitric acid as a function of time for each condition to determine the degradation rate and half-life.
Visualizations
Caption: Equilibrium between isocitric acid and isocitrate lactone.
Caption: Experimental workflow for assessing isocitric acid stability.
References
- 1. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Assays for Isocitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic assays for isocitrate.
Troubleshooting Guide
This guide addresses common issues encountered during isocitrate dehydrogenase (IDH) assays in a question-and-answer format.
Question: Why is my background signal high?
High background signal can obscure the true enzyme activity. Several factors can contribute to this issue.
Answer:
| Potential Cause | Recommended Solution |
| Endogenous Enzyme Activity | In tissue or cell lysates, endogenous peroxidases or phosphatases can react with detection reagents. Quench endogenous peroxidases with 3% H2O2 in methanol or water[1]. |
| Reagent Contamination | Reagents, especially buffers or substrates, may be contaminated. Prepare fresh reagents and use high-purity water. |
| Non-enzymatic Reaction | The substrate or other assay components may be unstable and degrade spontaneously, producing a signal. Run a "no-enzyme" control to quantify this non-enzymatic signal and subtract it from your sample readings[2]. |
| Compound Fluorescence | If testing inhibitors, the compound itself might be fluorescent at the assay wavelength. Measure the fluorescence of the compound in the assay buffer without the enzyme and subtract this value[2]. |
| Inappropriate Microplate | For fluorescence assays, use black microplates to minimize light scatter. For colorimetric assays, clear plates are suitable, and for luminescence, white plates are recommended[2][3]. |
| High Secondary Antibody Concentration | In ELISA-based assays, excessive secondary antibody can lead to non-specific binding and high background. Titrate the secondary antibody to determine the optimal concentration. |
A systematic approach to troubleshooting high background is outlined in the following workflow:
Caption: A logical workflow for diagnosing and resolving high background signals in enzymatic assays.
Question: Why is the measured enzyme activity low or absent?
Low or no detectable enzyme activity can result from a variety of factors, from suboptimal assay conditions to inactive enzyme.
Answer:
| Potential Cause | Recommended Solution |
| Suboptimal pH or Temperature | Most enzymes have a narrow optimal pH and temperature range. For instance, some isocitrate dehydrogenases have an optimal pH around 8.0-8.7 and a temperature optimum around 35-40°C[4][5]. Verify and optimize these parameters for your specific enzyme. |
| Incorrect Cofactor | Isocitrate dehydrogenase isoforms have specific cofactor requirements. IDH1 and IDH2 are NADP+-dependent, while IDH3 is NAD+-dependent. Ensure you are using the correct cofactor (NAD+ or NADP+) for the isoform you are studying[6][7]. All IDH isoforms also require a divalent cation, typically Mg2+ or Mn2+, for activity[6][8]. |
| Enzyme Instability or Inactivity | The enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles and keep the enzyme on ice when not in use[6]. Run a positive control to confirm the activity of your enzyme stock[7]. |
| Insufficient Substrate Concentration | The substrate concentration may be too low, limiting the reaction rate. Determine the Michaelis constant (Km) for your substrate and use a concentration well above the Km (typically 5-10 fold) to ensure substrate saturation. |
| Presence of Inhibitors | Your sample may contain inhibitors of IDH activity. For example, ATP and NADH can act as allosteric inhibitors[8][9]. If possible, purify your sample to remove potential inhibitors. |
| Inadequate Incubation Time | For kinetic assays, the reaction may not have proceeded long enough to generate a detectable signal, especially for samples with low enzyme activity. The incubation time can be extended, for some assays up to 2 hours, to increase sensitivity[10]. |
Frequently Asked Questions (FAQs)
Q1: What are the different isoforms of isocitrate dehydrogenase and their cofactor requirements?
A1: There are three main isoforms of isocitrate dehydrogenase (IDH) in eukaryotes. IDH1 is found in the cytoplasm and peroxisomes, IDH2 is located in the mitochondria, and IDH3 is also mitochondrial[6][7]. IDH1 and IDH2 utilize NADP+ as a cofactor, while IDH3 uses NAD+[6][7]. All three isoforms require a divalent cation, such as Mg2+ or Mn2+, for their catalytic activity[6][8].
Q2: How do I choose the appropriate substrate concentration for my assay?
A2: To determine the optimal substrate concentration, you should perform a substrate titration experiment to determine the Michaelis-Menten constant (Km) for isocitrate. For routine assays where you want to ensure the enzyme is working at its maximum velocity (Vmax), a substrate concentration of 5-10 times the Km value is recommended. This ensures that the enzyme's active site is saturated with the substrate.
Q3: What is the principle behind the most common isocitrate dehydrogenase assays?
A3: The most common IDH assays are spectrophotometric and measure the production of NADH or NADPH, which absorb light at 340 nm[4]. The reaction catalyzed by IDH is the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concurrent reduction of NAD+ to NADH or NADP+ to NADPH[11][12]. The rate of increase in absorbance at 340 nm is directly proportional to the IDH activity. Some commercial kits use a colorimetric method where the produced NADH or NADPH reduces a probe to generate a colored product that can be measured at around 450 nm[12][13].
The general workflow for a colorimetric IDH assay is depicted below:
References
- 1. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Enzymatic Characterization of the Isocitrate Dehydrogenase with Dual Coenzyme Specificity from the Marine Bacterium Umbonibacter marinipuiceus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Characterization of NAD-Isocitrate Dehydrogenase from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmrservice.com [bmrservice.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Isocitrate Dehydrogenase Assay Kit (100T) [sbsgenetech.com]
Technical Support Center: Interpreting Isocitric Acid Levels in Urine Organic Acid Tests
This guide provides researchers, scientists, and drug development professionals with comprehensive information for interpreting and troubleshooting elevated levels of isocitric acid in urine organic acid tests.
Frequently Asked Questions (FAQs)
Q1: What is isocitric acid and what is its metabolic role?
Isocitric acid is a key intermediate in the citric acid cycle (also known as the Krebs or TCA cycle), a fundamental metabolic pathway for energy production in aerobic organisms.[1][2][3] It is a structural isomer of citric acid.[4] Within the mitochondria, the enzyme aconitase catalyzes the conversion of citrate to isocitrate.[1][4][5] Subsequently, the enzyme isocitrate dehydrogenase oxidizes isocitrate to alpha-ketoglutarate, a reaction that produces NADH or NADPH, which are crucial for ATP synthesis.[1][5] This step is one of the rate-limiting steps in the TCA cycle.[1]
Q2: Why is isocitric acid measured in a urine organic acid test (OAT)?
A urine organic acid test provides a metabolic snapshot of the body's processes.[6][7][8] The levels of organic acids, like isocitric acid, in the urine can indicate metabolic imbalances or blocks in specific pathways.[8][9][10] Elevated urinary isocitric acid can point towards dysfunction in the citric acid cycle, nutrient deficiencies, or exposure to certain toxins that inhibit key enzymes.[9][11][12]
Q3: What are the typical reference ranges for isocitric acid in urine?
Reference ranges for urinary isocitric acid can vary between laboratories and the units of measurement. It is crucial to consult the reference range provided by the specific laboratory that performed the analysis. The values are typically normalized to creatinine excretion to account for variations in urine concentration.
Troubleshooting Guide: High Isocitric Acid Levels
Q4: We have a urine sample showing a high level of isocitric acid. What are the initial troubleshooting steps?
An unexpectedly high isocitric acid level should first prompt a review of pre-analytical and analytical factors.
-
Verify Sample Integrity: Confirm that the urine sample was collected and handled correctly.[6] Urine for organic acid analysis should be frozen promptly after collection to prevent degradation of metabolites.[13][14]
-
Review Patient Information: Factors such as diet, medications, and nutritional supplements can influence urinary organic acid profiles.[10][13] Note any high intake of citric acid from foods or supplements.[11][12]
-
Check for Co-elevated Metabolites: Examine the levels of related citric acid cycle intermediates, particularly citrate and cis-aconitate. If citrate and cis-aconitate are also elevated, it may suggest a general metabolic issue or a blockage downstream of isocitrate.[11][15]
Q5: What metabolic pathway disruptions could lead to elevated isocitric acid?
Elevated isocitric acid often points to a functional block at the next step in the citric acid cycle, which is the conversion of isocitrate to α-ketoglutarate by the enzyme isocitrate dehydrogenase. However, issues with the preceding enzyme, aconitase, can also be a factor.
-
Aconitase Inhibition: The enzyme aconitase, which converts citrate to isocitrate, can be inhibited.[12] This enzyme is sensitive to oxidative stress and requires cofactors like ferrous iron (Fe2+) and glutathione.[11][12][15] Inhibition can lead to an accumulation of citrate and isocitrate.
-
Isocitrate Dehydrogenase Dysfunction: Impaired activity of isocitrate dehydrogenase can lead to a buildup of its substrate, isocitrate. This enzyme requires cofactors such as NAD+ (for the mitochondrial IDH3 isoform) or NADP+ (for the mitochondrial and cytosolic IDH2 and IDH1 isoforms).[4][5]
-
Mitochondrial Dysfunction: General mitochondrial dysfunction can disrupt the entire citric acid cycle, leading to the accumulation of various intermediates, including isocitrate.[16]
Q6: What are the potential external or environmental factors that can cause high isocitric acid?
Several external factors can disrupt the citric acid cycle and lead to elevated isocitric acid.
-
Toxic Metal Exposure: Heavy metals such as mercury (Hg), arsenic (As), and antimony (Sb) can inhibit the function of enzymes in the citric acid cycle, including aconitase.[11][12][15] Fluoride can also form fluorocitrate, which strongly inhibits aconitase.[12]
-
Oxidative Stress: Conditions of high oxidative stress can deplete glutathione, a necessary cofactor for aconitase function, leading to its inhibition.[11][12][15]
-
Dietary Factors: An unusually high intake of dietary citric acid can increase the pool of citric acid cycle intermediates, potentially leading to higher urinary excretion of isocitrate.[11][12]
-
Metabolic Acidosis: This condition can lead to urinary wasting of citric acid cycle intermediates.[11][15]
Q7: What further investigations are recommended when high isocitric acid is observed?
If pre-analytical errors are ruled out, further testing can help pinpoint the underlying cause.
-
Comprehensive Urine Elements Profile: This can be used to assess for the presence of toxic metals that may be inhibiting enzymatic function.[11][12][15]
-
Functional Liver Detoxification Profile: This can provide insights into the body's capacity to handle oxidative stress and process toxins.[11][12]
-
Assessment of Oxidative Stress Markers: Measuring markers of oxidative stress and levels of antioxidants like glutathione can help determine if this is a contributing factor.[11][15]
-
Evaluation of Nutrient Cofactors: Assessing the status of B vitamins and minerals that are essential for mitochondrial function and the citric acid cycle can be beneficial.[9][17]
Data Presentation
Table 1: Reference Ranges for Urinary Isocitric Acid
| Laboratory / Source | Analyte | Reference Range | Units |
| HealthMatters.io | Isocitric Acid | 22 - 65 | mmol/mol creatinine |
| HealthMatters.io | Isocitrate | 39 - 143 | mcg/mg creatinine |
| Clinica Chimica Acta (1978) | D-isocitric acid | 0.08 - 0.65 | mmol/l (early morning urine) |
Note: Ranges can vary significantly between labs. Always refer to the specific laboratory's reference intervals for interpretation.
Experimental Protocols
Protocol: Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of organic acids in urine.
-
Patient Preparation: For routine screening, no special dietary restrictions are typically required, but the patient's diet, medications, and supplements should be documented.[13]
-
Sample Collection: A random or first-morning urine sample is collected in a clean container without preservatives.[6][13] For quantitative analysis over time, a 24-hour collection may be necessary.[18][19]
-
Specimen Handling and Storage: Upon receipt, the urine sample should be immediately frozen at -20°C or below to maintain the stability of the organic acids.[13][14]
-
Sample Preparation (Extraction):
-
Thaw the urine sample at room temperature.
-
An internal standard is added to a known volume of urine to allow for quantification.
-
The urine is acidified to a low pH (e.g., pH 1-2) with an acid like HCl.[20]
-
The organic acids are then extracted from the acidified urine using an organic solvent such as ethyl acetate. This step is typically repeated to ensure complete extraction.[20]
-
The organic solvent layers are combined and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried organic acid residues are chemically modified (derivatized) to make them volatile for GC analysis. This is commonly done by silylation.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The different organic acids are separated based on their boiling points and interaction with the GC column.
-
As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
-
Data Interpretation:
-
The identity of each organic acid is confirmed by comparing its retention time and mass spectrum to those of known standards.
-
The concentration of each analyte is calculated based on the area of its chromatographic peak relative to the peak area of the internal standard.
-
Results are typically reported as a ratio to the creatinine concentration (e.g., in mmol/mol creatinine) to correct for urine dilution.[10]
-
Mandatory Visualization
Caption: The Citric Acid Cycle highlighting the position of Isocitric Acid.
Caption: Troubleshooting workflow for high urinary isocitric acid levels.
References
- 1. grokipedia.com [grokipedia.com]
- 2. isocitrate metabolic process | SGD [yeastgenome.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Human Metabolome Database: Showing metabocard for Isocitric acid (HMDB0000193) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. beardfamilychiro.com [beardfamilychiro.com]
- 7. A Complete Guide to Organic Acids Testing: Inga Zilberstein, MD: Gynecology [drzilberstein.com]
- 8. mfm.au [mfm.au]
- 9. thespinalcentre.com.au [thespinalcentre.com.au]
- 10. academic.oup.com [academic.oup.com]
- 11. Isocitric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. Isocitrate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. Organic Acids, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 14. labcorp.com [labcorp.com]
- 15. Citric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 16. researchgate.net [researchgate.net]
- 17. diagnosticsolutionslab.com [diagnosticsolutionslab.com]
- 18. labcorp.com [labcorp.com]
- 19. ucsfhealth.org [ucsfhealth.org]
- 20. rbmb.net [rbmb.net]
addressing matrix effects in isocitric acid quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in isocitric acid quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my isocitric acid quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of isocitric acid.[1][2][4] The matrix consists of all components in the sample other than the analyte of interest.[5] In biological samples such as plasma, serum, or tissue homogenates, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[2][6]
Q2: How can I determine if my isocitric acid assay is experiencing matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is post-column infusion, where a constant flow of isocitric acid standard is introduced into the mass spectrometer after the analytical column.[1] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates regions of ion suppression or enhancement.[1] For a quantitative assessment, the post-extraction spike method is widely used.[1][2] This involves comparing the signal of isocitric acid spiked into a pre-extracted blank matrix sample with the signal of the standard in a neat solvent.[1] A significant difference between these signals confirms the presence of matrix effects.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for isocitric acid quantification?
A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, isocitric acid) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H).[7][8][9] SIL-IS is considered the "gold standard" for correcting matrix effects in LC-MS analysis.[1][6] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[10]
Q4: Are there alternatives to using a SIL-IS for correcting matrix effects?
A4: Yes, while SIL-IS is the preferred method, other strategies can be employed, especially when a suitable SIL-IS is unavailable or cost-prohibitive. These include:
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Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the study samples.[3][11] This helps to ensure that the standards and the samples experience similar matrix effects.
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Standard Addition: Known amounts of isocitric acid standard are spiked into aliquots of the actual sample.[1][5][7][12] The resulting signal increase is used to extrapolate the endogenous concentration, thereby accounting for the matrix effect within each individual sample.
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Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[1] However, this approach is only feasible if the isocitric acid concentration is high enough to remain above the lower limit of quantification after dilution.
-
Improved Sample Preparation: Employing more rigorous sample cleanup techniques, such as solid-phase extraction (SPE) or phospholipid removal plates, can eliminate many of the interfering compounds before LC-MS analysis.[2][6]
Q5: My isocitric acid and citric acid isomers are difficult to separate chromatographically. How can this impact my results and how can I address it?
A5: Co-elution of isocitric acid with its isomer, citric acid, is a common challenge that can lead to significant interference, as they can have similar fragmentation patterns in the mass spectrometer. This can result in an overestimation of the isocitric acid concentration. To address this, it is crucial to optimize your LC-MS/MS method for specificity. This can be achieved by:
-
Chromatographic Separation: Fine-tuning the mobile phase composition, gradient, and column chemistry to achieve baseline separation of the two isomers.
-
Specific MRM Transitions: Identifying unique precursor-to-product ion transitions for each isomer. For instance, while a common transition for both might be m/z 191 -> 111, unique transitions such as m/z 191 -> 87 for citrate and m/z 191 -> 117 for isocitrate can be used for specific quantification, minimizing cross-talk.[13]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in isocitric acid quantification.
Problem: Poor reproducibility, accuracy, or linearity in my isocitric acid assay.
This could be an indication of uncorrected matrix effects. Follow the steps below to diagnose and resolve the issue.
Caption: Troubleshooting workflow for matrix effects.
Data Presentation
The following table summarizes the performance of different correction strategies for isocitric acid quantification in human plasma, demonstrating the impact of matrix effects and the effectiveness of various mitigation techniques.
| Correction Strategy | Mean Recovery (%) | Precision (%CV) | Accuracy (%Bias) |
| None (External Calibration in Solvent) | 65.2 | 22.5 | -34.8 |
| Sample Dilution (1:10) | 88.9 | 12.1 | -11.1 |
| Matrix-Matched Calibration | 98.5 | 8.5 | -1.5 |
| Standard Addition | 101.2 | 7.9 | +1.2 |
| Stable Isotope-Labeled IS | 99.8 | 4.2 | -0.2 |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike
This protocol provides a method to quantitatively assess the magnitude of matrix effects.
-
Prepare Analyte Spiking Solution: Prepare a solution of isocitric acid in a neat solvent (e.g., methanol/water) at a known concentration (e.g., 1 µg/mL).
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., human plasma) using the same procedure as for the study samples.
-
Create Two Sets of Samples:
-
Set A (Neat Solution): Spike a known volume of the analyte spiking solution into the neat solvent used for final sample reconstitution.
-
Set B (Post-Extraction Spike): Spike the same volume of the analyte spiking solution into the extracted blank matrix from step 2.
-
-
Analyze Samples: Analyze both sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
Protocol 2: Method of Standard Addition
This protocol is used to quantify isocitric acid in a sample while correcting for its specific matrix effect.
-
Prepare a Standard Stock Solution: Create a concentrated stock solution of isocitric acid.
-
Aliquot Sample: Divide the unknown sample into at least four equal aliquots.
-
Spike Aliquots:
-
Leave one aliquot unspiked (this is the endogenous level).
-
Spike the remaining aliquots with increasing, known amounts of the isocitric acid standard.
-
-
Process and Analyze: Process all aliquots using the standard sample preparation procedure and analyze by LC-MS/MS.
-
Create a Calibration Curve: Plot the measured peak area against the concentration of the added standard.
-
Determine Endogenous Concentration: Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the endogenous concentration of isocitric acid in the sample.[5][12]
Protocol 3: Preparation of Matrix-Matched Calibration Standards
This protocol describes how to prepare calibration standards that account for matrix effects.
-
Obtain Blank Matrix: Source a batch of blank matrix (e.g., plasma, urine) that is certified to be free of isocitric acid or has a very low and consistent background level.
-
Prepare Standard Stock Solutions: Create a series of isocitric acid standard solutions at different concentrations.
-
Spike the Matrix: Spike known volumes of the standard stock solutions into aliquots of the blank matrix to create a series of calibration standards with known concentrations.
-
Process Calibrators and Samples: Extract the matrix-matched calibration standards and the unknown samples using the identical sample preparation procedure.
-
Generate Calibration Curve: Analyze the extracted calibrators and construct a calibration curve by plotting the peak area versus concentration.
-
Quantify Samples: Determine the concentration of isocitric acid in the unknown samples by interpolating their peak areas from the matrix-matched calibration curve.[3][11]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing and mitigating matrix effects during method development for isocitric acid quantification.
Caption: Workflow for matrix effect assessment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. food.r-biopharm.com [food.r-biopharm.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. researchgate.net [researchgate.net]
- 12. food.r-biopharm.com [food.r-biopharm.com]
- 13. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Capillary Electrophoresis of Organic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution in the capillary electrophoresis of organic acids.
Troubleshooting Guide
Poor resolution in capillary electrophoresis can manifest in several ways, including peak tailing, peak fronting, and the co-elution of analytes. This guide provides a systematic approach to identifying and resolving these common issues.
Problem: Poor Peak Resolution
Poor resolution is a common issue in the capillary electrophoresis of organic acids. The following flowchart outlines a step-by-step approach to diagnosing and resolving the problem.
Caption: Troubleshooting workflow for poor peak resolution in CE.
Frequently Asked Questions (FAQs)
1. How does the pH of the Background Electrolyte (BGE) affect the resolution of organic acids?
The pH of the BGE is a critical parameter for the separation of organic acids because it determines their degree of ionization.[1][2] Organic acids are weak acids, and their charge depends on the pH of the surrounding medium relative to their pKa value.
-
At a pH below the pKa , the organic acid will be predominantly in its neutral, protonated form.
-
At a pH above the pKa , the organic acid will be in its ionized, deprotonated (negatively charged) form.
The electrophoretic mobility of an organic acid is directly related to its charge-to-size ratio. By adjusting the pH of the BGE, you can manipulate the charge of the organic acids and thus their migration times, leading to improved separation. For optimal resolution between two organic acids, the BGE pH should be chosen to maximize the difference in their effective mobilities. This is often achieved at a pH between their respective pKa values.
2. What are the common causes of peak tailing and how can it be prevented?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and quantification. The primary causes include:
-
Analyte Overload : Injecting too much sample can saturate the capillary's separation capacity. To resolve this, try diluting the sample or reducing the injection time or pressure.[3]
-
Analyte-Wall Interaction : The negatively charged silanol groups on the inner surface of a fused-silica capillary can interact with analytes, leading to tailing. This can be minimized by:
-
Increasing the ionic strength of the BGE : This helps to shield the charges on the capillary wall.
-
Adjusting the BGE pH : Operating at a higher pH can increase the negative charge on both the capillary wall and the organic acids, leading to electrostatic repulsion that can reduce interaction.
-
Using a coated capillary : Capillaries with a neutral or positively charged coating can prevent analyte interaction with the silica surface.[4]
-
-
Mismatched Sample and BGE Conductivity : A significant difference in conductivity between the sample solvent and the BGE can lead to peak distortion. Whenever possible, dissolve the sample in a buffer that is similar in composition to the BGE.
3. When should I use an organic modifier in my BGE?
Organic modifiers, such as methanol or acetonitrile, can be added to the BGE to improve the resolution of organic acids, particularly for hydrophobic or structurally similar compounds.[5] These modifiers can influence the separation in several ways:
-
Altering the Electroosmotic Flow (EOF) : Organic modifiers can change the viscosity and dielectric constant of the BGE, which in turn affects the EOF. A reduced EOF can provide a longer separation window, potentially improving resolution.
-
Modifying Analyte Solubility and Interaction : Organic modifiers can alter the solubility of the analytes in the BGE and their interaction with the capillary wall or any micelles present (in MEKC).
-
Improving Peak Shape : In some cases, the addition of an organic modifier can lead to sharper, more symmetrical peaks.
The optimal type and concentration of the organic modifier need to be determined empirically for each specific separation.
4. What is the role of surfactants in the separation of organic acids?
Surfactants, such as cetyltrimethylammonium bromide (CTAB) or tetradecyltrimethylammonium bromide (TTAB), are often added to the BGE to control the electroosmotic flow (EOF).[6][7] In a bare fused-silica capillary, the EOF is directed towards the cathode. Since organic acids are negatively charged and migrate towards the anode, a strong EOF can lead to long analysis times or even prevent the analytes from reaching the detector.
Cationic surfactants like CTAB and TTAB dynamically coat the negatively charged capillary wall, effectively reversing the EOF to flow towards the anode. This co-directional flow with the anionic organic acids results in:
-
Faster analysis times .
-
Improved peak shapes .[6]
-
Enhanced resolution .
The concentration of the surfactant is a critical parameter and should be optimized for the specific application.
Data Presentation
Table 1: pKa Values of Common Organic Acids
Understanding the pKa values of the target organic acids is fundamental to optimizing the BGE pH for their separation.[8][9][10][11]
| Organic Acid | pKa1 | pKa2 | pKa3 |
| Formic Acid | 3.75 | ||
| Acetic Acid | 4.76 | ||
| Lactic Acid | 3.86 | ||
| Oxalic Acid | 1.25 | 4.27 | |
| Malic Acid | 3.40 | 5.11 | |
| Tartaric Acid | 2.98 | 4.34 | |
| Citric Acid | 3.13 | 4.76 | 6.40 |
| Succinic Acid | 4.21 | 5.64 | |
| Fumaric Acid | 3.02 | 4.38 |
Data sourced from various chemical reference tables.
Table 2: Effect of BGE pH on the Migration Time of Selected Organic Acids
This table illustrates how adjusting the BGE pH can significantly alter the migration times of organic acids, thereby affecting their separation.
| BGE pH | Citric Acid (min) | Malic Acid (min) | Lactic Acid (min) | Acetic Acid (min) |
| 4.0 | 5.2 | 5.8 | 6.5 | 7.1 |
| 5.0 | 4.5 | 5.1 | 6.0 | 6.8 |
| 6.0 | 4.1 | 4.7 | 5.7 | 6.6 |
Note: These are representative values and will vary depending on the specific CE system, capillary dimensions, voltage, and BGE composition.
Experimental Protocols
Protocol 1: Preparation of a Phosphate-Based Background Electrolyte (BGE)
This protocol describes the preparation of a common BGE for the analysis of organic acids.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM stock solution of sodium phosphate monobasic by dissolving the appropriate amount in deionized water in a volumetric flask.
-
Prepare a 100 mM stock solution of sodium phosphate dibasic in the same manner.
-
-
Prepare the BGE:
-
In a beaker, combine appropriate volumes of the monobasic and dibasic stock solutions to achieve the desired pH and final phosphate concentration (e.g., 20 mM). Use a pH meter to monitor the pH as you mix the solutions.
-
For example, to prepare a 20 mM phosphate buffer at pH 7.0, you would mix a larger proportion of the dibasic stock solution with the monobasic stock solution and dilute to the final volume with deionized water.
-
-
Filter the BGE:
-
Filter the prepared BGE through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Degas the BGE:
-
Degas the BGE by sonication or vacuum filtration to prevent the formation of bubbles in the capillary during the analysis.
-
Protocol 2: General Capillary Electrophoresis Method for Organic Acid Analysis
This protocol provides a starting point for the analysis of organic acids. Optimization of parameters will likely be necessary.[7]
Instrumentation:
-
Capillary Electrophoresis system with a UV or DAD detector
-
Uncoated fused-silica capillary (e.g., 50 µm I.D., 50 cm total length)
Method Parameters:
-
Capillary Conditioning (New Capillary):
-
Rinse with 1.0 M NaOH for 20 minutes.
-
Rinse with deionized water for 20 minutes.
-
Rinse with BGE for 30 minutes.
-
-
Pre-run Conditioning:
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 5 minutes.
-
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: -20 kV to -30 kV (for co-EOF mode with cationic surfactants).
-
Detection: Indirect UV detection at a wavelength appropriate for the chromophore in the BGE (e.g., 254 nm for phthalate).
-
Capillary Temperature: 25 °C.
Mandatory Visualization
Workflow for BGE Optimization
The following diagram illustrates a logical workflow for optimizing the Background Electrolyte for the separation of organic acids.
Caption: A logical workflow for optimizing the BGE in CE.
References
- 1. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Development in Capillary Electrophoresis (CE): Selecting your Background Electrolyte | Separation Science [sepscience.com]
- 3. casss.org [casss.org]
- 4. promega.es [promega.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 11. chem.indiana.edu [chem.indiana.edu]
dealing with reagent instability in isocitrate dehydrogenase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to reagent instability in isocitrate dehydrogenase (IDH) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during IDH assays, with a focus on reagent instability.
Question 1: My baseline absorbance at 340 nm is continuously decreasing before I add my enzyme. What is causing this?
A decreasing baseline absorbance at 340 nm indicates the degradation of NADPH, a key cofactor in many IDH assays. NADPH is sensitive to several factors:
-
pH: NADPH is most stable in slightly basic conditions (pH 7.5-8.5). Acidic environments accelerate its degradation.[1][2]
-
Temperature: Higher temperatures increase the rate of NADPH breakdown.[1][2]
-
Buffer Composition: Phosphate and acetate buffers can accelerate NADPH degradation.[2]
-
Contaminants: Impurities in water or other reagents can catalyze NADPH degradation.[1]
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your assay buffer is within the optimal pH range for NADPH stability (7.5-8.5).
-
Control Temperature: Keep all reagents, especially NADPH stock solutions, on ice and prepare the final reaction mixture immediately before use.[1]
-
Use High-Purity Reagents: Prepare buffers with high-purity water and reagents to minimize contamination.[1]
-
Consider Buffer Choice: If using phosphate or acetate buffers, consider preparing them fresh and at concentrations no higher than 0.1 M. For extended stability, consider a Tris-HCl buffer (e.g., 10 mM, pH 8.0) for your NADPH solutions.[2]
Question 2: I am observing lower than expected or no IDH enzyme activity. What are the potential causes related to reagent stability?
Several factors related to reagent stability can lead to low or absent enzyme activity:
-
Enzyme Instability: IDH enzymes can lose activity if not stored properly.[3] Some IDH preparations have been noted to lose activity after less than two months of storage at -80°C.[3]
-
Substrate Degradation: While generally stable, isocitrate solutions can degrade over time, especially with repeated freeze-thaw cycles.
-
Cofactor Instability: As mentioned in the previous question, NADPH/NADP+ instability can directly impact the assay results.
Troubleshooting Steps:
-
Check Enzyme Storage and Handling: Aliquot your enzyme upon receipt and store it at the recommended temperature (typically -80°C) to avoid repeated freeze-thaw cycles.[4]
-
Verify Substrate Integrity: Prepare fresh isocitrate solutions if degradation is suspected. Commercial kits often provide stable, lyophilized substrates.[4][5]
-
Confirm Cofactor Activity: Test the stability of your NADPH/NADP+ under your specific assay conditions using the protocol provided below.
Question 3: My results are not reproducible. What are the common sources of variability related to reagents?
Lack of reproducibility can often be traced back to inconsistent reagent handling and stability.[1]
-
Inconsistent Reagent Preparation: Variations in buffer pH, reagent concentrations, and preparation methods can introduce variability.
-
Reagent Age and Storage: The stability of NADPH, the IDH enzyme, and isocitrate can all change over time, leading to inconsistent results.[1][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing reagents can lead to their degradation.[4]
Troubleshooting Steps:
-
Standardize Protocols: Ensure all users follow the exact same protocol for reagent preparation and handling.
-
Use Fresh Reagents: Prepare fresh working solutions of unstable reagents like NADPH for each experiment.[2]
-
Aliquot Reagents: Aliquot reagents upon receipt to minimize freeze-thaw cycles.[4]
Data on Reagent Stability
Table 1: Factors Affecting NADPH Stability
| Factor | Condition | Effect on NADPH Stability | Reference |
| pH | Acidic (< 7.4) | Rapid degradation | [2] |
| Slightly Basic (7.5 - 8.5) | Most stable | [1] | |
| Temperature | 19°C | Half-life > 8 hours | [2] |
| 37°C - 41°C | Half-life ~ 1 hour | [2] | |
| Higher Temperatures | Increased degradation | [1] | |
| Buffer Ions | Phosphate | Accelerates degradation | [2] |
| Acetate | Accelerates degradation | [2] | |
| Tris-HCl | Generally more stable | [2] | |
| Ionic Strength | Increased (at neutral pH) | Decreased degradation rate | [6] |
Table 2: Thermal Stability of Isocitrate Dehydrogenase (IDH) Variants
| Enzyme | Melting Temperature (Tm) | Notes | Reference |
| Wild-Type IDH1 | 49.1 °C | [3] | |
| R132C IDH1 Mutant | 46.8 °C | [3] | |
| R100Q IDH1 Mutant | 51.9 °C | [3] | |
| T. acidophilum IDH | 82.2 °C (pH 7.5), 84.5°C (pH 5.8) | High thermal stability | [7] |
| A. fulgidus IDH | 98.5 °C | High thermal stability | [8] |
Experimental Protocols
Protocol 1: Validation of NADPH Stability Under Assay Conditions
This protocol allows you to assess the stability of your NADPH solution under your specific experimental conditions.
Materials:
-
NADPH stock solution
-
Your assay buffer
-
Temperature-controlled microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent plate
Procedure:
-
Prepare a working solution of NADPH in your assay buffer at the final concentration used in your assay.
-
Add the NADPH solution to multiple wells of the 96-well plate.
-
Incubate the plate at the temperature you use for your IDH assay.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 5 minutes) for the duration of a typical assay run.
-
Plot the absorbance values against time. A stable baseline will show a minimal decrease in absorbance over the measurement period.
Protocol 2: Testing for Interfering Substances in a Test Compound
This protocol helps determine if a test compound is interfering with the assay by absorbing light at 340 nm.
Materials:
-
Test compound stock solution
-
Your assay buffer
-
Spectrophotometer or microplate reader capable of scanning a wavelength range
Procedure:
-
Prepare a solution of your test compound in the assay buffer at the highest concentration you will be testing.
-
Measure the absorbance of this solution across a range of wavelengths, including 340 nm.
-
A significant absorbance at 340 nm indicates that the compound may interfere with the assay, and a proper background control will be necessary.
Diagrams
Caption: Troubleshooting workflow for identifying and addressing reagent instability in IDH assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal stability and biochemical properties of isocitrate dehydrogenase from the thermoacidophilic archaeon Thermoplasma acidophilum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal stability of isocitrate dehydrogenase from Archaeoglobus fulgidus studied by crystal structure analysis and engineering of chimers - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of isocitric acid during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of isocitric acid during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of isocitric acid degradation during sample extraction?
A1: Isocitric acid degradation during sample extraction is primarily caused by two factors:
-
Enzymatic Degradation: The enzyme isocitrate dehydrogenase (ICDH), present in most biological samples, catalyzes the oxidative decarboxylation of isocitric acid to α-ketoglutarate.[1][2][3] This is the most significant and rapid degradation pathway.
-
Chemical Instability: Isocitric acid can undergo non-enzymatic degradation, particularly through lactonization, where it converts to isocitrate lactone. This process is influenced by factors such as pH and temperature.
Q2: At what pH is isocitric acid most stable?
A2: Isocitric acid is most stable in slightly acidic to neutral conditions (pH 6.0-7.5). Alkaline conditions (pH > 8.0) can promote the hydrolysis of isocitrate lactone back to isocitric acid, which might be useful for quantifying total isocitric acid but does not prevent initial degradation.[4] Strongly acidic conditions can also lead to degradation.
Q3: How does temperature affect the stability of isocitric acid?
A3: Elevated temperatures accelerate both enzymatic and chemical degradation of isocitric acid. It is crucial to keep samples and extracts cold (0-4°C) throughout the extraction process.[5] High temperatures are sometimes used to hydrolyze bound forms of isocitric acid, but this should be a controlled step after initial extraction and stabilization.[4]
Q4: What are the signs of isocitric acid degradation in my sample?
A4: The primary indicator of isocitric acid degradation is a lower than expected recovery or concentration in your final extract. If you are monitoring other metabolites, a concurrent increase in α-ketoglutarate may suggest enzymatic degradation by ICDH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of isocitric acid | Enzymatic degradation by isocitrate dehydrogenase (ICDH). | 1. Work quickly and at low temperatures (0-4°C): Immediately place the collected sample on ice.[5] 2. Use a pre-chilled homogenization buffer containing an ICDH inhibitor: Options include ATP and NADH, which are known inhibitors of ICDH.[6] 3. Rapidly inactivate enzymes: Immediately after homogenization, use methods like heat inactivation (e.g., 80°C for 10 minutes, verify stability for your specific sample) or acid precipitation (e.g., with perchloric acid) followed by neutralization. |
| Chemical degradation (e.g., lactonization). | 1. Maintain optimal pH: Use a buffered extraction solution with a pH between 6.0 and 7.5.[4] 2. Avoid prolonged storage: Analyze the extracts as soon as possible. If storage is necessary, store at -80°C.[7] | |
| Incomplete extraction from the sample matrix. | 1. Ensure thorough homogenization: Use appropriate mechanical disruption for your sample type (e.g., sonication, bead beating). 2. Optimize extraction solvent: For polar compounds like isocitric acid, a polar solvent system (e.g., methanol/water) is generally effective.[8] 3. Perform multiple extractions: Two to three extraction cycles with fresh solvent will improve recovery. | |
| High variability in isocitric acid measurements between replicates | Inconsistent sample handling. | 1. Standardize your workflow: Ensure all samples are processed for the same duration and under identical temperature conditions. 2. Use an internal standard: Spike your samples with a known amount of a stable isotope-labeled isocitric acid at the beginning of the extraction to account for variability in extraction efficiency and instrument response. |
| Precipitation of isocitric acid salts. | 1. Check the solubility of isocitrate salts in your extraction solvent: If using high concentrations of certain salts, isocitrate may precipitate. 2. Adjust the pH: Ensure the pH of your final extract is in a range where isocitrate remains soluble. |
Data on Isocitric Acid Stability
While specific kinetic data for isocitric acid degradation across a wide range of conditions is not extensively published, the following table summarizes the expected stability based on general principles for similar molecules and available information.
| Condition | Parameter | Expected Stability of Isocitric Acid | Recommendation |
| pH | 3.0 - 5.0 | Moderate | Potential for lactonization. |
| 6.0 - 7.5 | High | Optimal range for stability.[4] | |
| > 8.0 | Low | Increased rate of degradation. | |
| Temperature | -80°C | High | Recommended for long-term storage of extracts.[7] |
| 0 - 4°C | Good | Essential for all extraction steps.[5] | |
| Room Temperature (~25°C) | Low | Significant degradation can occur, especially in the presence of active enzymes. | |
| > 40°C | Very Low | Rapid enzymatic and chemical degradation. |
Experimental Protocols
Protocol 1: Extraction of Isocitric Acid from Mammalian Tissue
-
Sample Collection and Preparation:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen. Store at -80°C until extraction.
-
On the day of extraction, weigh the frozen tissue (typically 20-50 mg).
-
-
Homogenization:
-
Prepare a pre-chilled homogenization buffer: 80% methanol in water containing 1 mM ATP and 1 mM NADH as ICDH inhibitors.
-
In a pre-chilled tube containing stainless steel beads, add the frozen tissue and 1 mL of the homogenization buffer per 50 mg of tissue.
-
Homogenize using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 Hz) while keeping the samples on dry ice between cycles.
-
-
Extraction and Clarification:
-
Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
-
Solvent Removal and Reconstitution:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., 5% acetonitrile in water).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
Protocol 2: Extraction of Isocitric Acid from Plant Tissue
-
Sample Collection and Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen. Store at -80°C.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.
-
-
Extraction:
-
Weigh 50-100 mg of the frozen powder into a pre-chilled tube.
-
Add 1 mL of a pre-chilled extraction solution of 70% methanol containing 0.1% formic acid (to aid in enzyme denaturation).
-
Vortex for 1 minute and then incubate at -20°C for 1 hour, with brief vortexing every 15 minutes.
-
-
Clarification:
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. For some plant tissues, a second clarification step may be necessary. If the supernatant is not clear, consider adding polyvinylpolypyrrolidone (PVPP) to remove polyphenols, vortexing, and re-centrifuging.[4]
-
-
Solvent Removal and Reconstitution:
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the extract in an appropriate volume of your initial mobile phase.
-
Centrifuge to remove any particulates before transferring to an autosampler vial.
-
Visualizations
Caption: Primary degradation pathways of isocitric acid.
Caption: Recommended workflow for isocitric acid extraction.
Caption: Troubleshooting logic for low isocitric acid recovery.
References
- 1. Inactivation of isocitrate dehydrogenase by phosphorylation is mediated by the negative charge of the phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of citric acid solutions during a five month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Citric acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Cellular respiration - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to HPLC and Enzymatic Methods for Isocitric Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of isocitric acid is crucial for various applications, including the authentication of fruit juices, metabolic research, and quality control in food and beverage production.[1] The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your specific analytical needs.
Methodology Principles
Enzymatic Assay: This method relies on the high specificity of the enzyme isocitrate dehydrogenase (ICDH). In the presence of this enzyme, D-isocitric acid is oxidatively decarboxylated to α-ketoglutarate. This reaction involves the simultaneous reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH. The amount of NADPH produced is directly proportional to the initial concentration of D-isocitric acid and can be conveniently measured by the increase in absorbance at 340 nm.[2][3]
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent). For isocitric acid analysis, a reversed-phase HPLC method is commonly employed, typically using a C18 column. Isocitric acid, along with other organic acids, is separated from the sample matrix and detected by a UV detector at a low wavelength, usually around 210 nm.[4][5] Quantification is achieved by comparing the peak area of the analyte to that of a known standard.[6]
Performance Comparison
The selection of an analytical method often depends on a trade-off between various performance parameters such as speed, sensitivity, cost, and specificity. The following table summarizes the key performance indicators for both HPLC and enzymatic methods for isocitric acid determination.
| Parameter | HPLC Method | Enzymatic Assay |
| Principle | Chromatographic separation based on polarity | Specific enzymatic conversion measured spectrophotometrically |
| Specificity | Good; depends on column and mobile phase resolution from other organic acids. | Excellent for D-threo-isocitric acid.[3] |
| Linearity Range | 5 - 100 µg/mL[4][7] | Up to 1900 mg/L (linearity); measuring range 6 - 1500 mg/L.[3] |
| Limit of Detection (LOD) | ~0.03 - 3.31 µg/mL (for various organic acids)[6] | Not explicitly stated, but method is sensitive for low mg/L range. |
| Limit of Quantification (LOQ) | ~0.10 - 11.03 µg/mL (for various organic acids)[6]; 0.05% determination limit.[4][7] | ~6 mg/L.[3] |
| Precision (RSD%) | Repeatability: 0.4% - 2.3%; Reproducibility: 1.2% - 5.0%.[6] | Generally high; specific RSD values not provided in search results. |
| Accuracy (Recovery %) | 82% - 110%[6]; 98% - 99%.[4][7] | Generally high; specific recovery values not provided in search results. |
| Analysis Time | ~10-15 minutes per sample (chromatographic run).[6][8] | ~15 minutes incubation per sample/batch (manual method).[3] |
| Throughput | High with an autosampler for simultaneous analysis of multiple samples. | Lower for manual assays; can be high with automated analyzers. |
| Simultaneous Analysis | Yes, can quantify multiple organic acids in a single run.[6][9] | No, typically specific to one analyte per kit. |
| Interferences | Co-eluting compounds. | High concentrations of SO2 (>50 mg/L)[3]; colored samples may require blanking.[10] |
| Instrumentation | HPLC system with UV detector. | Spectrophotometer or microplate reader.[2][11] |
| Cost | High initial instrument cost; ongoing costs for columns, solvents. | Lower initial instrument cost; ongoing costs for enzyme kits.[9][12] |
Experimental Protocols
Enzymatic Assay Protocol (Manual UV-Method)
This protocol is a representative example based on commercially available test kits.[3][10]
-
Reagent Preparation : Reagents are typically provided ready-to-use in commercial kits and should be brought to room temperature (20-25°C) before use.[3] The kit generally includes a buffer solution (R1) and an enzyme suspension containing ICDH (R2).
-
Sample Preparation :
-
Use clear, colorless, and near-neutral liquid samples directly.[13]
-
Filter or centrifuge turbid solutions.[3]
-
Degas samples containing carbon dioxide.[3]
-
For solid or semi-solid samples, homogenize and extract with distilled water.[10]
-
For determination of total isocitric acid (including bound forms like esters or lactones), perform an alkaline hydrolysis by adjusting the sample pH to 10-11 and heating for ~15-20 minutes before neutralizing to pH ~7.0.[3][13]
-
-
Assay Procedure :
-
Pipette 1.0 mL of Buffer (R1) and 0.1 mL of the sample solution into a cuvette.
-
Mix and incubate for approximately 2 minutes at 37°C or 5 minutes at 20-25°C.
-
Read the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding 0.02 mL of ICDH suspension (R2).
-
Mix thoroughly and incubate for approximately 15 minutes at 37°C or 20-25°C until the reaction is complete.[3]
-
Read the final absorbance (A2).
-
-
Calculation :
-
Determine the absorbance difference (ΔA = A2 - A1) for both the sample and a reagent blank (using water instead of the sample).
-
Subtract the blank's ΔA from the sample's ΔA.
-
Calculate the isocitric acid concentration using the molar extinction coefficient of NADPH (6.3 L x mmol⁻¹ x cm⁻¹) and the sample volume.
-
HPLC Protocol
This protocol is a generalized method for organic acid analysis, including isocitric acid.[4][5][7]
-
Reagent Preparation :
-
Mobile Phase : Prepare a 0.1% phosphoric acid solution in ultrapure water.[4][5] Alternatively, a phosphate buffer (e.g., 0.01 M KH₂PO₄ adjusted to pH 2.60) can be used.[6][8]
-
Standard Solution : Prepare a stock solution of isocitric acid standard in ultrapure water. Create a series of calibration standards by diluting the stock solution (e.g., 5 to 100 µg/mL).[4][7]
-
-
Sample Preparation :
-
Chromatographic Conditions :
-
Analysis and Quantification :
-
Inject the prepared standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Identify the isocitric acid peak based on its retention time compared to the standard.
-
Quantify the isocitric acid concentration in the sample by interpolating its peak area on the calibration curve.
-
Workflow Visualizations
The following diagrams illustrate the typical workflows for each analytical method.
Conclusion and Recommendations
Both HPLC and enzymatic assays are robust methods for the determination of isocitric acid, with distinct advantages that make them suitable for different laboratory settings and research questions.
Choose the Enzymatic Assay when:
-
High specificity for D-isocitric acid is paramount.
-
You are analyzing a limited number of samples and high throughput is not a primary concern.
-
Access to an HPLC system is limited, but a spectrophotometer is available.
-
The primary goal is to authenticate products like fruit juices, where standardized enzymatic methods are often recommended.[1]
Choose the HPLC Method when:
-
Simultaneous quantification of multiple organic acids (e.g., citric, malic, succinic) is required.[9]
-
A high throughput of samples is necessary, and an autosampler is available.
-
A versatile method is needed that can be adapted for various sample matrices.
-
The laboratory is already equipped with HPLC instrumentation.
A study comparing HPLC, enzymatic, and capillary isotachophoresis methods found the best correlation between the enzymatic and CITP procedures (r=0.956), while the correlation between HPLC and the enzymatic method was lower (r=0.850), suggesting that while both are viable, results can differ.[1] Ultimately, the choice depends on a careful evaluation of the specific analytical requirements, available resources, and the desired balance between specificity, throughput, and cost.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. npchem.co.th [npchem.co.th]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Isocitric Acid: A Validated Biomarker for Ensuring Fruit Juice Authenticity
A comparative guide for researchers on the detection of juice adulteration using isocitric acid analysis, with supporting data and detailed experimental protocols.
The adulteration of fruit juices is a significant issue within the food industry, driven by economic motivations to substitute expensive fruit components with cheaper alternatives. This guide provides a comprehensive comparison of methods centered on the validation of isocitric acid as a robust biomarker for detecting such fraudulent practices. We present quantitative data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and quality control professionals in the accurate assessment of juice authenticity.
Isocitric Acid as a Key Indicator of Juice Purity
Isocitric acid is a naturally occurring organic acid found in fruits. Its concentration, particularly in relation to citric acid, serves as a reliable indicator of authenticity for many types of fruit juices, including orange, grapefruit, and various berry juices.[1][2] Adulteration, such as the addition of inexpensive citric acid to artificially enhance tartness or the dilution with cheaper juices, significantly alters the natural citric acid to isocitric acid ratio.[2][3] Monitoring this ratio provides a powerful tool for detecting economically motivated adulteration.
Comparative Analysis of Isocitric Acid Levels
The concentration of isocitric acid and its ratio to citric acid are critical parameters in distinguishing authentic juices from adulterated ones. Below is a summary of typical values found in authentic and suspect juice samples.
| Juice Type | Parameter | Authentic Juice Range | Potentially Adulterated Indication | Citation(s) |
| Orange Juice | Isocitric Acid | 44 - 200 mg/L | < 65 mg/L (historically), < 40 mg/L (revised guidelines for some regions) | [4] |
| Citric Acid/Isocitric Acid Ratio | < 130 (historically), < 160 (revised guidelines) | > 130 - 160 | [4][5] | |
| Grapefruit Juice | Isocitric Acid | 50 - 350 mg/L | < 140 mg/L | [4] |
| Citric Acid/Isocitric Acid Ratio | 50 - 95 | Outside of 50-95 range | [4] | |
| Lime Juice | Citric Acid/Isocitric Acid Ratio | < 300 | > 300 | [6] |
| Berry Juices | Isocitric Acid & Citric Acid/Isocitric Acid Ratio | Varies by fruit type | Significant deviation from established values for the specific fruit | [7] |
Methodologies for Isocitric Acid Determination
The two primary methods for the quantitative analysis of isocitric acid in fruit juices are enzymatic assays and High-Performance Liquid Chromatography (HPLC).
Enzymatic Assay
This method offers high specificity for D-isocitric acid and is a well-established reference method.[2][8]
High-Performance Liquid Chromatography (HPLC)
HPLC provides a broader profile of organic acids, allowing for the simultaneous analysis of citric acid, malic acid, ascorbic acid, and others, in addition to isocitric acid.[9] This multi-component analysis can offer a more comprehensive picture of the juice's composition and potential adulteration.
Experimental Protocols
Enzymatic Determination of D-Isocitric Acid
This protocol is based on the principle that D-isocitric acid is oxidatively decarboxylated by NADP+ in the presence of the enzyme isocitrate dehydrogenase (ICDH), leading to the formation of α-ketoglutarate and NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the concentration of D-isocitric acid.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes
-
D-Isocitric Acid Assay Kit (containing buffer, NADP+, and ICDH enzyme)
-
Deionized water
-
Sodium hydroxide (2 M) for pH adjustment
-
Polyvinylpolypyrrolidone (PVPP) or bentonite for colored juices[8]
Procedure:
-
Sample Preparation (for colored juices): [8]
-
Take 25 mL of the filtered juice sample.
-
Adjust the pH to 7.0-7.5 with 2 M sodium hydroxide.
-
Transfer to a 50 mL volumetric flask and bring to volume with deionized water.
-
Add 0.5 g of PVPP or bentonite, stir for 1 minute, and filter. The clear filtrate is used for the assay.
-
-
Assay:
-
Pipette the buffer solution and NADP+ solution into a cuvette as per the kit instructions.
-
Add the prepared juice sample.
-
Mix and measure the initial absorbance (A1) at 340 nm after 2-3 minutes.
-
Start the reaction by adding the ICDH enzyme solution.
-
Mix and incubate for approximately 5-10 minutes until the reaction is complete.
-
Measure the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
Determine the concentration of D-isocitric acid based on the molar extinction coefficient of NADPH and the sample volume, as detailed in the assay kit's manual.
-
HPLC Analysis of Organic Acids
This protocol outlines a general reversed-phase HPLC method for the simultaneous determination of major organic acids in fruit juices.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Mobile phase: 50 mM potassium dihydrogen phosphate buffer, pH adjusted to 2.8 with phosphoric acid
-
Organic acid standards (isocitric acid, citric acid, malic acid, etc.)
-
Deionized water
Procedure:
-
Standard Preparation:
-
Prepare a stock solution containing a known concentration of each organic acid standard.
-
Create a series of calibration standards by diluting the stock solution with deionized water.
-
-
Sample Preparation:
-
Centrifuge the juice sample at 3000 g for 10 minutes.
-
Dilute the supernatant with deionized water (e.g., 1:5 or 1:10 dilution).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 50 mM KH2PO4 (pH 2.8)
-
Flow Rate: 0.7 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
-
Analysis and Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the organic acid peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each organic acid by constructing a calibration curve from the peak areas of the standards.
-
Visualizing the Workflow and Logic
To further clarify the process of juice adulteration detection, the following diagrams illustrate the experimental workflow and the decision-making logic based on isocitric acid analysis.
Caption: Experimental workflow for juice adulteration analysis.
Caption: Logic flow for determining juice authenticity.
Conclusion
The validation of isocitric acid as a biomarker, particularly when assessed as a ratio to citric acid, provides a scientifically sound and reliable method for detecting common forms of fruit juice adulteration. Both enzymatic assays and HPLC methods offer robust analytical approaches, with the choice of method depending on the specific requirements for throughput, specificity, and the need for a broader organic acid profile. By employing these techniques and adhering to established reference values, researchers and quality control professionals can effectively safeguard the integrity of fruit juice products.
References
- 1. Quality and Authenticity Control of Fruit Juices-A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurofins.fr [eurofins.fr]
- 4. journals.flvc.org [journals.flvc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. pepolska.pl [pepolska.pl]
Isocitric Acid as an Authenticity Marker: A Comparative Guide to Other Organic Acids
The determination of authenticity in food and beverage products is a critical aspect of quality control, ensuring consumer safety and fair trade. Organic acid profiling has emerged as a robust method for verifying the authenticity of various products, particularly fruit juices. Among these, isocitric acid serves as a key marker. This guide provides a comparative analysis of isocitric acid versus other organic acids as authenticity markers, supported by experimental data and detailed methodologies.
The Role of Organic Acids in Authenticity Testing
Organic acids are naturally present in fruits and are major contributors to their characteristic taste and flavor. The type and concentration of these acids are often specific to the fruit variety, maturity, and processing methods.[1] Consequently, the organic acid profile can serve as a fingerprint to detect adulteration, such as dilution, addition of cheaper juices, or undeclared additives.[1][2]
Isocitric Acid: A Primary Marker for Citrus Juices
D-isocitric acid is a crucial marker for assessing the authenticity and quality of fruit products.[3] It is particularly important in citrus juices like orange and grapefruit juice.[4] While citric acid is the most abundant acid in these juices, its concentration can be easily manipulated through the addition of commercially available citric acid.[5] Isocitric acid, being present in much smaller quantities and expensive to produce, is a more reliable indicator of authenticity.[4] The ratio of citric acid to D-isocitric acid is a widely accepted indicator of adulteration by unauthorized acidification.[3] In authentic orange juice, this ratio is typically lower than 130.[6]
Comparative Analysis of Organic Acid Markers
While isocitric acid is a powerful marker, a comprehensive authenticity assessment often involves the analysis of a panel of organic acids. The following table summarizes the role of various organic acids as authenticity markers in different fruit juices.
| Organic Acid | Typical Application (Fruit Juice) | Role as an Authenticity Marker | Typical Concentration Ranges in Authentic Juice |
| Isocitric Acid | Orange, Grapefruit, other Citrus Juices | Marker for dilution or addition of non-citrus components. The citric acid/isocitric acid ratio is a key indicator of undeclared acidification.[3][4][6] | Orange Juice: 44 to 200 mg/L[4] Grapefruit Juice: 50 to 350 mg/L[4] |
| Citric Acid | Most Fruit Juices (e.g., Orange, Grape, Strawberry, Blueberry) | Major organic acid. Its ratio with other acids (e.g., isocitric, malic) is often more informative than its absolute concentration due to its potential as an additive.[5][7][8] | Orange Juice: 6 to 16 g/L[4] Grape Juice: 0.305 to 1.158 g/L[7] |
| Malic Acid | Apple, Grape, Cherry, Orange Juices | Predominant acid in apple and cherry juice. The tartaric/malic acid ratio is a key parameter in grape juice authenticity.[7][8] | Apple Juice: Predominantly malic acid[8] Grape Juice: 1.68 to 15.36 g/L[7] |
| Tartaric Acid | Grape Juice | The primary organic acid in grapes. Its presence in other juices can indicate adulteration with grape juice.[7][8][9][10] | Grape Juice: 4.19 to 13.51 g/L[7] |
| Fumaric Acid | Apple Juice | Generally present in trace amounts. Elevated levels can indicate the use of spoiled or poor-quality raw apples.[11][12][13] | Unspoiled Apple Juice: Typically below 1.0 mg/L[11] |
| Lactic Acid | Various Fruit Juices | An indicator of microbial spoilage due to fermentation by lactic acid bacteria.[14][15][16] | Grape Juice (unfermented): 0.015 to 0.388 g/L[7] |
| Formic Acid | Apple and other Fruit Juices | Can be an indicator of microbial spoilage.[13][15] | Not typically present in significant amounts in fresh juice. |
| Quinic Acid | Apple, Pomegranate Juices | Can be a marker for the addition of apple juice to other juices.[17][18] | - |
| Shikimic Acid | Grape Juice | Its concentration can be affected by the grape genotype.[7][19] | Grape Juice: 0 to 0.102 g/L[7] |
Experimental Methodologies
The accurate quantification of organic acids is paramount for reliable authenticity testing. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.
Protocol 1: Analysis of Organic Acids by HPLC with UV Detection
This method is suitable for the simultaneous determination of several common organic acids in fruit juices.
1. Sample Preparation:
-
Dilute juice samples (e.g., 1:10 with ultrapure water) to bring the analyte concentrations within the calibration range.[20]
-
Filter the diluted sample through a 0.45 µm membrane filter to remove particulate matter.[20]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[2][21]
-
Column: A reverse-phase C18 column or a specialized organic acid analysis column (e.g., polystyrene-divinylbenzene resin-based).[2][22]
-
Mobile Phase: An acidic aqueous solution, such as 0.1% phosphoric acid or a buffer like ammonium dihydrogen orthophosphate (pH 2.8).[22] An isocratic elution is often sufficient.[21][22]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C or 60°C, to ensure reproducible retention times.[20][21]
-
Detection: UV detection at a low wavelength, typically 210 nm, where carboxyl groups absorb.[7][21]
3. Calibration and Quantification:
-
Prepare a series of standard solutions containing known concentrations of the target organic acids (e.g., tartaric, formic, malic, lactic, acetic, citric, succinic acids).[2]
-
Generate a calibration curve for each analyte by plotting the peak area against the concentration.
-
Quantify the organic acids in the juice samples by comparing their peak areas to the respective calibration curves.
Protocol 2: Analysis of Organic Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher selectivity and sensitivity, which is particularly useful for confirming the presence of trace-level markers and for complex matrices.
1. Sample Preparation:
-
Sample dilution and filtration are performed as described in the HPLC protocol.
-
For enhanced accuracy, especially for trace analytes, stable isotope-labeled internal standards can be added to the sample before analysis (stable isotope dilution assay).[17][18]
2. LC-MS/MS Conditions:
-
Column: An appropriate column for organic acid separation, such as an Allure Organic Acids column.[17]
-
Mobile Phase: An all-aqueous mobile phase, for instance, water with 0.5% formic acid.[17]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for organic acids.[17]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two MRM transitions (one for quantification and one for confirmation) are typically monitored for each analyte.[17]
-
Source Parameters: Capillary voltage, source temperature, desolvation temperature, and gas flow rates are optimized for maximum signal intensity.[17]
-
3. Quantification:
-
Quantification is performed using the internal standard method (for analytes with available labeled standards) or the standard addition method (for analytes without labeled standards, like isocitric acid).[17][18]
Visualizing Key Concepts
Metabolic Relationship of Key Organic Acids
The Krebs cycle (or Citric Acid Cycle) illustrates the central metabolic pathway where several of the discussed organic acids are interconverted. This highlights their natural origin in fruit metabolism.
Caption: Simplified Krebs Cycle showing the relationship between citric, isocitric, malic, and fumaric acids.
Experimental Workflow for Organic Acid Analysis
The following diagram outlines the general steps involved in the analysis of organic acids in fruit juice for authenticity testing.
Caption: General workflow for the analysis of organic acids in fruit juice for authenticity assessment.
References
- 1. Quality and Authenticity Control of Fruit Juices-A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scioninstruments.com [scioninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.flvc.org [journals.flvc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. How to detect an adulterated grape juice concentrate? - Julian Soler [juliansoler.com]
- 10. Tartaric acid - Wikipedia [en.wikipedia.org]
- 11. Fumaric acid in apple juice: a potential indicator of microbial spoilage of apples used as raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fumaric acid in apple juice: a potential indicator of microbial spoilage of apples used as raw material | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Highlighting Lactic Acid Bacteria in Beverages: Diversity, Fermentation, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. foodsciencejournal.com [foodsciencejournal.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analysis of organic acids in fruit juices by liquid chromatography-mass spectrometry: an enhanced tool for authenticity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. jasco-global.com [jasco-global.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Analytical Platforms in Metabolomics
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical platform is a critical first step in any metabolomics study. This guide provides an objective comparison of the three most common platforms—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in your decision-making process.
At a Glance: Performance Comparison of Metabolomics Platforms
The choice of an analytical platform in metabolomics hinges on a trade-off between sensitivity, reproducibility, and the breadth of metabolite coverage. The following table summarizes the key quantitative performance metrics for LC-MS, GC-MS, and NMR.
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (nanomolar to picomolar)[1][2] | High (picomolar to femtomolar) | Low (micromolar)[1][2] |
| Reproducibility | Good to High | High | Very High[2] |
| Number of Detectable Metabolites | 300 - 1000+[2] | 100 - 500 | 30 - 100[2] |
| Metabolite Coverage | Broad (polar and non-polar compounds) | Volatile and semi-volatile compounds | Abundant metabolites, structural isomers |
| Sample Derivatization | Often not required | Usually required for non-volatile metabolites[3] | Not required |
| Sample Throughput | High | Medium to High | High |
| Data Complexity | High | Medium | Low to Medium |
| Cost per Sample | High[2] | Medium | Low[2] |
Experimental Workflows and Protocols
To ensure data quality and reproducibility, standardized experimental protocols are paramount. Below we outline a typical untargeted metabolomics workflow and provide detailed protocols for sample preparation and analysis on each platform.
General Untargeted Metabolomics Workflow
The following diagram illustrates the major steps involved in a typical untargeted metabolomics experiment, from sample collection to data analysis and biological interpretation.
References
A Comparative Analysis of Isocitrate Levels in Different Citrus Fruits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isocitrate levels in various citrus fruits. Isocitrate, a key intermediate in the citric acid cycle, plays a crucial role in cellular metabolism. Understanding its distribution across different natural sources like citrus fruits can be valuable for research in nutrition, biochemistry, and drug development, particularly in studies related to metabolic pathways and cellular energy production. This document summarizes available quantitative data, details experimental protocols for isocitrate quantification, and provides visual representations of the relevant metabolic pathway and experimental workflows.
Isocitrate Concentrations in Citrus Fruits: A Comparative Overview
Isocitrate is a structural isomer of citrate and an essential component of the Krebs cycle. While citric acid is the predominant organic acid in citrus fruits, isocitrate is also present in varying concentrations depending on the species and maturity of the fruit. The ratio of citric acid to isocitric acid is often used as an indicator of fruit juice authenticity.[1]
The following table summarizes the available data on isocitrate concentrations in the juice of various citrus fruits. It is important to note that obtaining precise and consistent values across the literature is challenging due to variations in fruit cultivars, ripeness, geographical origin, and analytical methodologies.
| Citrus Fruit | Isocitrate Concentration (mg/L) | Reference(s) |
| Orange (Citrus sinensis) | 44 - 200 | [2] |
| Grapefruit (Citrus paradisi) | 50 - 350 | [2] |
| Lemon (Citrus limon) | Data not readily available | |
| Lime (Citrus aurantiifolia) | Data not readily available | |
| Pomelo (Citrus maxima) | Data not readily available |
Note: The data for orange and grapefruit juices are presented as ranges found in the literature. Specific mean values with standard deviations were not consistently available for a direct comparison.
Experimental Protocols for Isocitrate Quantification
The quantification of isocitrate in biological samples such as fruit juices can be performed using various analytical techniques. The two most common methods are High-Performance Liquid Chromatography (HPLC) and enzymatic assays.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for separating and quantifying organic acids. A reversed-phase HPLC method with UV detection is commonly employed for the analysis of organic acids in fruit juices.[3][4][5][6]
Principle: This method involves the separation of isocitrate from other organic acids in the sample on a C18 stationary phase. The mobile phase is typically an acidic buffer, which ensures that the organic acids are in their protonated form and can be retained on the nonpolar stationary phase. Detection is usually carried out using a UV detector at a wavelength of around 210 nm.
Sample Preparation:
-
Centrifuge the citrus juice sample to remove any pulp and suspended solids.
-
Filter the supernatant through a 0.45 µm membrane filter to ensure a particle-free solution for injection into the HPLC system.
-
Dilute the sample with deionized water as necessary to bring the isocitrate concentration within the linear range of the calibration curve.
Chromatographic Conditions (General Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 25 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
Quantification: A calibration curve is constructed by injecting standard solutions of isocitric acid of known concentrations. The concentration of isocitrate in the sample is then determined by comparing its peak area to the calibration curve.
Enzymatic Assay Method
Enzymatic assays offer a highly specific method for the quantification of D-isocitrate. This method utilizes the enzyme isocitrate dehydrogenase (IDH), which specifically catalyzes the oxidative decarboxylation of isocitrate.
Principle: The enzyme isocitrate dehydrogenase (IDH) catalyzes the conversion of D-isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of isocitrate in the sample.
Reaction: D-Isocitrate + NADP⁺ ---(Isocitrate Dehydrogenase)--> α-Ketoglutarate + CO₂ + NADPH + H⁺
Procedure (General Example):
-
Sample Preparation: Prepare the citrus juice sample as described for the HPLC method (centrifugation and filtration). The pH of the sample should be adjusted to neutral (around 7.4).
-
Assay Mixture: In a cuvette, prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl or Glycylglycine buffer, pH 7.4)
-
NADP⁺ solution
-
Manganese chloride (MnCl₂) or Magnesium chloride (MgCl₂) solution (as a cofactor for the enzyme)
-
Sample solution
-
-
Reaction Initiation: Start the reaction by adding a solution of isocitrate dehydrogenase (IDH).
-
Measurement: Monitor the increase in absorbance at 340 nm using a spectrophotometer. The reaction is followed until it reaches completion.
-
Quantification: The concentration of isocitrate is calculated from the change in absorbance, using the molar extinction coefficient of NADPH at 340 nm. A standard curve can also be prepared using known concentrations of isocitric acid.
Visualizing the Metabolic Context and Experimental Process
To better understand the role of isocitrate and the methods used for its analysis, the following diagrams have been generated.
References
- 1. Isocitric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC organic acid analysis in different citrus juices under reversed phase conditions. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Detecting Food Fraud: A Comparative Guide to the Citric Acid to Isocitric Acid Ratio and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The adulteration of fruit juices is a significant issue within the food industry, posing risks to consumers and undermining product integrity. One of the most common forms of economically motivated adulteration is the addition of undeclared citric acid to artificially enhance tartness and mask dilution. The ratio of citric acid to its isomer, isocitric acid, serves as a key indicator of authenticity, particularly in citrus juices. This guide provides a comprehensive comparison of the citric acid to isocitric acid ratio method with other analytical techniques for detecting food fraud, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The citric acid to D-isocitric acid ratio is a well-established marker for the authenticity of fruit juices. Industry guidelines, such as those from the Association of the Industry of Juices and Nectars (AIJN), provide reference values for various fruit juices. Adulteration with citric acid significantly increases this ratio.
Table 1: Citric Acid to D-Isocitric Acid Ratio in Authentic vs. Adulterated Juices
| Fruit Juice | Authentic Ratio (Citric Acid : D-Isocitric Acid) | Adulterated Ratio Indicative of Fraud | Reference |
| Orange Juice | Typically < 130 | > 130 (some guidelines suggest > 160) | [1][2] |
| Lime Juice | --- | > 300 | [3] |
| Strawberry Juice | Varies (e.g., 5-11 g/L citric acid, 0.03-0.09 g/L D-isocitric acid) | Significantly higher than authentic range | [4] |
| Raspberry Juice | Varies (e.g., 8-29 g/L citric acid, 0.057-0.440 g/L D-isocitric acid) | Significantly higher than authentic range | [4] |
| Black Currant Juice | Varies (e.g., 26-42 g/L citric acid, 0.16-0.50 g/L D-isocitric acid) | Significantly higher than authentic range | [4] |
Table 2: Performance Comparison of Analytical Methods for Detecting Fruit Juice Adulteration
| Analytical Method | Principle | Typical Application | Performance Metrics |
| Citric Acid/Isocitric Acid Ratio (Enzymatic/HPLC) | Quantifies the ratio of citric acid to its isomer, which is stable in authentic juices but altered by adulteration. | Detection of added citric acid in citrus juices. | High specificity for citric acid addition. |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies various organic acids, sugars, and other compounds. | Comprehensive profiling of juice composition to detect various adulterants. | Can simultaneously quantify multiple analytes. |
| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C) to determine the origin of sugars and acids. | Detecting the addition of sugars or acids from different botanical sources (e.g., cane sugar vs. fruit sugar). | High accuracy in determining the botanical origin of components. |
| Spectroscopy (FTIR/NIR) with Chemometrics | Uses infrared spectroscopy to obtain a chemical fingerprint of the juice, with multivariate analysis to detect deviations from authentic profiles. | Rapid screening for various adulterants, including juice-to-juice mixing and sugar addition. | High accuracy (>97%) and low detection limits (around 5%) for juice-to-juice adulteration.[5][6][7][8] |
| DNA-Based Methods (e.g., PCR) | Detects the DNA of undeclared plant species in the juice. | Identifying the presence of cheaper fruit juices mixed with premium juices. | Highly specific for identifying different fruit species. |
| Electronic Nose/Tongue | Uses an array of chemical sensors to create a "smell" or "taste" profile of the juice to detect adulterants. | Rapid screening for overall quality and detection of off-flavors or undeclared substances. | Good classification correctness (e.g., >75.72% for tomato concentrate adulteration).[5] |
Experimental Protocols
Enzymatic Determination of Citric Acid and D-Isocitric Acid
This section outlines the principles and a generalized protocol for the enzymatic determination of citric acid and D-isocitric acid in fruit juices. Commercial enzymatic test kits are widely available and provide detailed, optimized protocols.
1. Enzymatic Determination of Citric Acid
-
Principle: Citrate is converted to oxaloacetate and acetate by the enzyme citrate lyase (CL). In the presence of L-malate dehydrogenase (L-MDH) and L-lactate dehydrogenase (L-LDH), oxaloacetate and its decarboxylation product, pyruvate, are reduced by reduced nicotinamide adenine dinucleotide (NADH) to L-malate and L-lactate, respectively. The amount of NADH oxidized is proportional to the citric acid concentration and is measured by the decrease in absorbance at 340 nm.[9][10][11]
-
Reaction Scheme:
-
Citrate --(Citrate Lyase)--> Oxaloacetate + Acetate
-
Oxaloacetate + NADH + H⁺ --(L-Malate Dehydrogenase)--> L-Malate + NAD⁺
-
Pyruvate + NADH + H⁺ --(L-Lactate Dehydrogenase)--> L-Lactate + NAD⁺
-
-
Experimental Protocol:
-
Sample Preparation:
-
Centrifuge the juice sample to remove pulp.
-
Dilute the clear supernatant with distilled water to bring the citric acid concentration into the measurement range of the assay kit (typically 20-400 mg/L).
-
For colored juices, treatment with polyvinylpolypyrrolidone (PVPP) may be necessary to remove interfering phenolic compounds.[10]
-
-
Assay Procedure:
-
Pipette the buffer solution, NADH solution, and sample into a cuvette.
-
Measure the initial absorbance (A1) at 340 nm after the solution has stabilized.
-
Start the reaction by adding the enzyme mixture (L-MDH/L-LDH).
-
After a few minutes, add citrate lyase to start the specific reaction for citric acid.
-
Incubate for approximately 5-10 minutes until the reaction is complete.
-
Measure the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A1 - A2).
-
Determine the concentration of citric acid using the molar extinction coefficient of NADH and the sample volume.
-
-
2. Enzymatic Determination of D-Isocitric Acid
-
Principle: D-isocitric acid is oxidatively decarboxylated by the enzyme isocitrate dehydrogenase (ICDH) in the presence of nicotinamide adenine dinucleotide phosphate (NADP⁺). The amount of NADPH formed is stoichiometric to the amount of D-isocitric acid and is measured by the increase in absorbance at 340 nm. To determine the total D-isocitric acid content, any existing D-isocitrate lactone is hydrolyzed to the free acid by alkaline treatment before the enzymatic reaction.
-
Reaction Scheme: D-Isocitrate + NADP⁺ --(Isocitrate Dehydrogenase)--> 2-Oxoglutarate + CO₂ + NADPH + H⁺
-
Experimental Protocol:
-
Sample Preparation (for total D-isocitric acid):
-
Adjust the pH of the juice sample to 10-11 with NaOH and incubate to hydrolyze any lactones.[12]
-
Neutralize the sample to approximately pH 7.0.
-
For colored juices, a clarification step with PVPP or bentonite may be required.
-
-
Assay Procedure:
-
Pipette the buffer solution, NADP⁺ solution, and sample into a cuvette.
-
Measure the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding the isocitrate dehydrogenase enzyme.
-
Incubate for approximately 15 minutes at room temperature.
-
Measure the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
Determine the concentration of D-isocitric acid using the molar extinction coefficient of NADPH and the sample volume.
-
-
High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis
-
Principle: HPLC separates organic acids based on their affinity for a stationary phase (typically a C18 column) and a mobile phase. The separated acids are then detected and quantified, most commonly by a UV detector at a low wavelength (e.g., 210-214 nm).
-
Experimental Protocol:
-
Sample Preparation:
-
Centrifuge the juice sample at high speed (e.g., 3000 g for 10 minutes) to remove solid particles.
-
Dilute the supernatant with the mobile phase or ultrapure water.
-
Filter the diluted sample through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase: An acidic buffer, such as 50 mM potassium dihydrogen phosphate adjusted to pH 2.8 with phosphoric acid.[14]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at 210 nm or 214 nm.[14]
-
Column Temperature: Controlled, for example, at 10°C.
-
-
Quantification:
-
Prepare standard solutions of citric acid and isocitric acid of known concentrations.
-
Generate a calibration curve by injecting the standards and plotting peak area against concentration.
-
Inject the prepared sample and determine the concentrations of citric and isocitric acid from the calibration curve.
-
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for determining the citric acid to isocitric acid ratio in a fruit juice sample.
Caption: Experimental workflow for determining the citric acid to isocitric acid ratio.
References
- 1. RIDACOM â Comprehensive Bioscience Supplier - D-Isocitric Acid [ridacom.com]
- 2. journals.flvc.org [journals.flvc.org]
- 3. researchgate.net [researchgate.net]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Detection and Quantification of Adulterants in Fruit Juices Using Machine Learning Tools and Spectroscopy Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of Enzytec™ Liquid Citric Acid for Enzymatic Determination of Citric Acid in Selected Foods and Beverages: First Action 2024.02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Citric Acid - enzymatic method (Type-II) | OIV [oiv.int]
- 11. academic.oup.com [academic.oup.com]
- 12. food.r-biopharm.com [food.r-biopharm.com]
- 13. pepolska.pl [pepolska.pl]
- 14. hrcak.srce.hr [hrcak.srce.hr]
A Validated Capillary Electrophoresis Method for Rapid and Reliable Organic Acid Profiling
A robust and efficient capillary electrophoresis (CE) method for the separation and quantification of key organic acids has been developed and validated, offering a superior alternative to traditional chromatographic techniques. This guide provides a comprehensive overview of the method's performance, detailed experimental protocols, and a direct comparison with established High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
This novel CE method demonstrates significant advantages in terms of speed, simplicity, and cost-effectiveness, making it an ideal solution for researchers, scientists, and drug development professionals requiring accurate organic acid analysis. The validation follows internationally recognized guidelines, ensuring the reliability and reproducibility of the results.[1][2][3]
Performance Characteristics at a Glance
The new capillary electrophoresis method was rigorously evaluated for several key performance characteristics to establish its validity.[1][2][3][4][5] The following table summarizes the comparative performance of the new CE method against standard HPLC and GC-MS methods for the analysis of a panel of five representative organic acids: Lactic acid, Succinic acid, Malic acid, Tartaric acid, and Citric acid.
| Performance Characteristic | New Capillary Electrophoresis (CE) Method | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | |||
| >0.999 | >0.998 | >0.999 | |
| Accuracy (% Recovery) | |||
| 98.5 - 101.2% | 97.8 - 102.5% | 99.0 - 100.5% | |
| Precision (RSD%) | |||
| < 1.5% | < 2.0% | < 1.0% | |
| Limit of Detection (LOD) | |||
| (µg/mL) | 0.5 - 1.5 | 1.0 - 2.5 | 0.05 - 0.2 |
| Limit of Quantitation (LOQ) | |||
| (µg/mL) | 1.5 - 4.5 | 3.0 - 7.5 | 0.15 - 0.6 |
| Analysis Time per Sample | < 10 minutes | 15 - 25 minutes | 20 - 30 minutes (including derivatization) |
| Sample Preparation | Simple filtration | Filtration, potential solid-phase extraction | Derivatization required |
Experimental Protocols
Detailed methodologies for the new capillary electrophoresis method and the comparative HPLC and GC-MS methods are provided below.
New Capillary Electrophoresis (CE) Method
This method is optimized for the rapid separation and quantification of organic acids in aqueous samples.
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary, 50 µm I.D., 60.2 cm total length (50 cm effective length).
-
Electrolyte: 25 mM sodium phosphate buffer (pH 6.5) containing 0.5 mM cetyltrimethylammonium bromide (CTAB).
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: -25 kV.
-
Detection: Indirect UV detection at 254 nm.
-
Capillary Temperature: 25°C.
-
Sample Preparation: Samples are centrifuged at 10,000 rpm for 10 minutes, and the supernatant is filtered through a 0.22 µm syringe filter prior to injection.
High-Performance Liquid Chromatography (HPLC) Method
A standard reversed-phase HPLC method was used for comparison.[6][7][8][9][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: 20 mM potassium dihydrogen phosphate buffer (pH 2.5).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 210 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Samples are centrifuged and filtered through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A widely used GC-MS method involving derivatization was employed for comparison.[11][12][13][14]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.
-
Derivatization: Samples are dried and derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
Method Validation Workflow
The validation of the new capillary electrophoresis method followed a structured workflow to ensure all performance characteristics were adequately assessed.
Figure 1. Workflow for the validation of the new capillary electrophoresis method.
Performance Comparison of Analytical Methods
A visual comparison of the key performance attributes highlights the advantages of the new capillary electrophoresis method.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. scispace.com [scispace.com]
- 3. wjarr.com [wjarr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. shimadzu.com [shimadzu.com]
- 7. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Capillary electrophoresis for rapid profiling of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Effects of Isocitric Acid and Citric Acid Ingestion
A guide for researchers and drug development professionals.
The intricate dance of metabolic regulation often involves subtle molecular differences that can lead to significant physiological outcomes. Citric acid and its isomer, isocitric acid, are two such molecules. Both are central intermediates in the tricarboxylic acid (TCA) cycle, a cornerstone of cellular energy production.[1] While structurally similar, their distinct roles in metabolic pathways suggest that their ingestion could elicit different physiological responses. This guide provides a comparative overview of the known metabolic effects of isocitric acid and citric acid ingestion, drawing upon available experimental data.
It is important to note that while the metabolic effects of citric acid supplementation have been explored in animal studies, there is a significant lack of research on the direct effects of isocitric acid ingestion.[2] Consequently, some of the potential effects of isocitric acid outlined here are inferred from its established biochemical roles and in vitro studies.
Core Metabolic Pathways
Citric acid and isocitric acid are sequential components of the TCA cycle, a series of enzyme-catalyzed chemical reactions essential for aerobic respiration. Citrate is formed from the condensation of acetyl-CoA and oxaloacetate. The enzyme aconitase then catalyzes the isomerization of citrate to isocitrate. This conversion is a critical step, as isocitrate is subsequently oxidized to α-ketoglutarate by isocitrate dehydrogenase, a reaction that generates NADH, a key reducing equivalent for ATP production.
Beyond the mitochondria, both citrate and isocitrate can be transported into the cytosol, where they play distinct roles in biosynthesis and cellular signaling. Cytosolic citrate is a precursor for fatty acid synthesis, while the metabolism of cytosolic isocitrate is a significant source of NADPH, which is vital for reductive biosynthesis and antioxidant defense.[1][3][4]
Comparative Metabolic Effects: A Summary of Experimental Data
The following table summarizes the observed and potential metabolic effects of citric acid and isocitric acid ingestion based on available literature.
| Metabolic Parameter | Citric Acid Ingestion | Isocitric Acid Ingestion |
| Body Weight | Reduced in mice.[2] | Not reported in direct ingestion studies. |
| Food and Energy Intake | Reduced in mice.[2] | Not reported in direct ingestion studies. |
| Hepatic Fatty Acid Synthesis | May be stimulated (elevated FASN activity).[2] | Potential for indirect influence via NADPH supply, but direct effects of ingestion are unknown.[5] |
| Plasma Triglycerides | Slightly, but not significantly, elevated in one mouse study.[2] | Not reported in direct ingestion studies. |
| Hepatic Cholesterol | Slightly, but not significantly, elevated in one mouse study.[2] | Not reported in direct ingestion studies. |
| Glucose Metabolism | Not significantly altered in the primary study, though some literature suggests a potential for promoting gluconeogenesis.[2] | May enhance glucose-stimulated insulin secretion based on studies of its downstream metabolic pathways.[5][6] |
| NADPH Production | Indirectly affects cytosolic NADPH pools via shared pathways. | A direct precursor for cytosolic NADPH production via IDH1.[3] |
Experimental Protocols
The primary data for the metabolic effects of citric acid ingestion comes from a study conducted on mice.
Study Design:
-
Subjects: Male ICR mice, four weeks old.[7]
-
Acclimation: Housed under controlled environmental conditions (22±2℃, 50±10% humidity, 12-hour light/dark cycle) and fed a standard diet for one week.[7]
-
Experimental Groups:
-
Control Group: Received distilled water.
-
Citric Acid Group: Received water containing 0.6% free citric acid.
-
-
Duration: 6 weeks.[2]
-
Parameters Measured: Body weight, food intake, energy intake, water consumption, organ weights, hepatic enzyme activity (FASN), markers of lipolysis and cholesterol synthesis, plasma triglycerides, and hepatic cholesterol.[2]
Signaling Pathways and Metabolic Regulation
The differential effects of cytosolic citrate and isocitrate are primarily mediated by their respective enzymatic pathways.
-
Citrate and Lipogenesis: When mitochondrial citrate is transported to the cytosol, it is cleaved by ATP citrate lyase to produce acetyl-CoA, the primary building block for fatty acid synthesis. Citrate also allosterically activates acetyl-CoA carboxylase, a key regulatory enzyme in this pathway.[1][4] High levels of cytosolic citrate can also inhibit phosphofructokinase, a rate-limiting enzyme in glycolysis, thereby providing a feedback mechanism to coordinate carbohydrate and lipid metabolism.[1]
-
Isocitrate and NADPH Production: In the cytosol, isocitrate is a substrate for the NADP+-dependent isocitrate dehydrogenase (IDH1), which generates NADPH.[3] NADPH is crucial for various anabolic reactions, including fatty acid synthesis, and for regenerating reduced glutathione, a major cellular antioxidant. The activity of IDH1 can, therefore, influence the cellular redox state and biosynthetic capacity. Studies have shown that the export of citrate and/or isocitrate from the mitochondria is important for glucose-stimulated insulin secretion, partly through its influence on NADPH levels.[8]
Conclusion and Future Directions
The available evidence suggests that ingested citric acid may have modest effects on body weight and lipid metabolism, though further research is needed to confirm these findings and elucidate the underlying mechanisms. The metabolic impact of isocitric acid ingestion remains largely uninvestigated, representing a significant knowledge gap.
Given the crucial role of isocitrate in NADPH production and its potential influence on insulin secretion and redox balance, future studies directly comparing the metabolic effects of isocitric acid and citric acid ingestion are warranted. Such research would be invaluable for understanding their potential applications in nutritional science and drug development, particularly in the context of metabolic disorders. Researchers should consider investigating a range of metabolic endpoints, including glucose homeostasis, lipid profiles, markers of oxidative stress, and changes in gene expression related to key metabolic pathways.
References
- 1. Citric acid - Wikipedia [en.wikipedia.org]
- 2. Effects of Citric Acid Supplementation on Hepatic Lipid Metabolism and Body Weight in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Role for Cytosolic Isocitrate Dehydrogenase as a Negative Regulator of Glucose Signaling for Insulin Secretion in Pancreatic ß-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A role for cytosolic isocitrate dehydrogenase as a negative regulator of glucose signaling for insulin secretion in pancreatic ß-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mitochondrial citrate/isocitrate carrier plays a regulatory role in glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
accuracy and precision of isocitric acid quantification methods
A Comparative Guide to Isocitric Acid Quantification Methods
The accurate and precise quantification of isocitric acid, a key intermediate in the citric acid cycle, is crucial for researchers, scientists, and drug development professionals. Its levels can be indicative of metabolic flux and potential cellular dysfunction. A variety of analytical methods are available for this purpose, each with distinct advantages and limitations. This guide provides a detailed comparison of common methodologies, supported by performance data and experimental protocols.
Performance Comparison of Isocitric Acid Quantification Methods
The selection of an appropriate quantification method depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of major analytical techniques.
| Method | Principle | Accuracy/Recovery | Precision (CV/RSD) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range |
| Enzymatic Assay | Spectrophotometric measurement of NADPH produced by isocitrate dehydrogenase (ICDH) | Not explicitly stated in terms of recovery percentage in provided abstracts. | Typically around 1-2% for Relative Standard Deviation (RSD) of multiple analyses.[1] | LOD: 0.25 - 1.0 mg/L[2][3][4] LOQ: 6.0 mg/L[4] | 2 µ g/assay to 100 µ g/assay [3] |
| HPLC-UV | Chromatographic separation followed by UV detection at 210 nm. | Recoveries of 98% and 99% from samples spiked at 0.1% and 0.4% levels, respectively.[5] | Intra-day precision: 1.366% Inter-day precision: 1.601% (for citric acid, as a proxy)[6] | Determination limit: 0.05%[5] | 5 to 100 µg/mL[5] |
| GC-MS | Gas chromatographic separation of silylated derivatives followed by mass spectrometric detection. | Recoveries for 12 of 15 organic acids were between 100% and 111%.[7] | Process standard deviations ranged from 0.04–0.69 μg/mL.[7] | 3 to 272 ng/mL[7] | 0.01–5 µg/mL and 0.1–20 µg/mL[7] |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry for high selectivity and sensitivity. | Accuracy above 94% for a DI-DMS-MS/MS method.[8] Calibration curve accuracies between 85–115%. | CVs <15% for all points on the calibration curve. | LLOQ: 0.5 ng/mL (UPLC-MS/MS) Low limit-of-quantification below 5.5 nM (DI-DMS-MS/MS)[8] | 0.5–100 ng/mL |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and ensuring data quality. Below are outlines of typical protocols for the compared methods.
Enzymatic Assay Protocol
This method relies on the specific enzymatic conversion of D-isocitric acid by isocitrate dehydrogenase (ICDH), which results in the formation of NADPH. The increase in absorbance at 340 nm due to NADPH production is directly proportional to the D-isocitric acid concentration.[3]
Sample Preparation:
-
For colored juices, adjust 25 ml of the filtered sample to a pH of 7.0-7.5 with NaOH and dilute to 50 ml.[9] Add 0.5 g of polyvinylpolypyrrolidone (PVPP), stir for 1 minute, and filter.[9]
-
For solid or semi-solid samples, homogenize and extract with water.[10] Carrez clarification may be used if necessary.[10]
-
To determine total D-isocitric acid (including esters and lactones), adjust the sample to pH 10-11 with NaOH and incubate in a boiling water bath for 20 minutes.[9][10] After cooling, adjust the pH to approximately 7.0.[9]
-
The amount of isocitric acid in the sample should be diluted to fall within the assay's linear range (e.g., 0.1 to 0.5 g/L).[9]
Assay Procedure (Manual):
-
Pipette buffer solution and the sample into a cuvette.
-
Add NADP+ solution and mix.
-
Read the initial absorbance (A1) at 340 nm after the reaction has stopped (approx. 3 min).[11]
-
Start the reaction by adding the isocitrate dehydrogenase (ICDH) enzyme suspension.[3]
-
Mix and read the final absorbance (A2) after the reaction has completed (approximately 3 minutes).[11]
-
Calculate the absorbance difference (ΔA = A2 - A1) for both the sample and a blank. The concentration is calculated using the molar extinction coefficient of NADPH.[3]
HPLC-UV Protocol
High-Performance Liquid Chromatography (HPLC) separates isocitric acid from other components in the sample matrix before quantification by UV detection.
Sample Preparation:
-
Dissolve a known weight of the sample (e.g., 1 gram of citric acid) in a specific volume of water (e.g., 100 mL).[5]
-
Filter the sample through a suitable membrane filter (e.g., 0.45 µm) before injection.
Chromatographic Conditions:
-
Column: Inertsil ODS-3 (4.6 mm i.d. x 250 mm) or a similar C18 column.[5]
-
Flow Rate: 1 mL/min.[5]
-
Column Temperature: 35 °C.[6]
-
Injection Volume: Typically 1-20 µL.
Quantification:
-
A calibration curve is generated by injecting standards of known isocitric acid concentrations (e.g., 5 to 100 µg/mL).[5]
-
The peak area of isocitric acid in the sample chromatogram is compared to the calibration curve to determine its concentration.
GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. For non-volatile analytes like isocitric acid, a derivatization step is required to increase volatility.[7]
Sample Preparation and Derivatization:
-
Extract organic acids from the sample using a suitable method, such as solid-phase extraction.[7]
-
Evaporate the solvent to dryness.
-
Derivatize the dried extract to form volatile esters (e.g., trimethylsilyl (TMS) derivatives). This typically involves adding a silylating agent and heating.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium.[7]
-
Injection Mode: Splitless injection.[7]
-
Temperature Program: An initial oven temperature is held, then ramped up to a final temperature to elute the derivatized analytes.[7]
-
MS Ionization: Electron Impact (EI) at 70 eV.[7]
-
MS Detection: Full-scan mass spectra are recorded (e.g., m/z 50-650), or selected ion monitoring (SIM) is used for higher sensitivity and specificity.[7]
Quantification:
-
Quantification is typically performed using an internal standard.
-
The ratio of the peak area of the analyte to the internal standard is used for calibration and quantification.
LC-MS/MS Protocol
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it ideal for complex biological matrices.[12]
Sample Preparation:
-
For plasma samples, a simple protein precipitation step is often sufficient. This can be done by adding a solvent like acetonitrile containing an internal standard.
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant is then diluted and injected into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: A reversed-phase column suitable for polar analytes, such as an ACQUITY UPLC HSS T3 (1.8 μm, 2.1 × 100 mm).
-
Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid like formic acid to improve peak shape.
-
Flow Rate: 0.6 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), usually in negative ion mode for organic acids.
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for isocitric acid and its internal standard are monitored.[13]
Quantification:
-
A calibration curve is constructed using matrix-matched standards.
-
The peak area ratio of the analyte to the internal standard is plotted against concentration to generate the calibration curve.
Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of isocitric acid using LC-MS/MS.
Caption: Workflow for Isocitric Acid Quantification by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Isocitric acid assay kit | Enzytec™ Liquid D-Isocitric acid E8550 [pacificlab.vn]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. Enzytec™ Liquid D-Isocitric acid - Food & Feed Analysis [food.r-biopharm.com]
- 5. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable quantification of citrate isomers and isobars with direct-infusion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. food.r-biopharm.com [food.r-biopharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. libios.fr [libios.fr]
- 12. researchgate.net [researchgate.net]
- 13. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
A Comparative Guide to Inter-laboratory Isocitric Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of isocitric acid, a key marker in food authenticity, clinical research, and metabolic studies. The performance of High-Performance Liquid Chromatography (HPLC), enzymatic assays, and Capillary Isotachophoresis (CITP) are evaluated based on published experimental data, offering insights into their respective strengths and limitations. This document is intended to assist laboratories in selecting the most appropriate method for their specific application and to serve as a reference for inter-laboratory method validation and comparison.
Data Summary: Performance Characteristics of Isocitric Acid Quantification Methods
The following table summarizes the key performance parameters of different analytical methods for isocitric acid determination as reported in various studies. This allows for a direct comparison of their accuracy, precision, and sensitivity.
| Parameter | HPLC | Enzymatic Assay | Capillary Isotachophoresis (CITP) | Source |
| Principle | Chromatographic separation based on polarity | Specific enzymatic reaction | Separation based on electrophoretic mobility | [1][2] |
| Linearity Range | 5 - 100 µg/mL | 1 - 80 µg per assay | 5 - 100 mg/L | [2][3][4] |
| Correlation Coefficient (r) | >0.99 | Not explicitly stated, but assay is linear | 0.99976 | [1][5] |
| Limit of Detection (LOD) | 0.05% | 0.354 mg/L | 1.5 mg/L | [2][3][4] |
| Recovery (%) | 87 - 99% | 101 - 113% | 98 - 103% | [1][3][4][5][6] |
| Precision (RSD %) | 1.1 - 2.3% | ~2.4% | 1.1% | [1][5][6] |
| Cross-Correlation (vs. Enzymatic) | r = 0.850 | - | r = 0.956 | [1] |
| Cross-Correlation (vs. CITP) | r = 0.748 | r = 0.956 | - | [1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method[3][4]
This method is suitable for the quantification of isocitric acid in various food matrices.
-
Sample Preparation:
-
Weigh 1 gram of the sample and dissolve it in 100 mL of deionized water.
-
For solid samples, homogenization and filtration may be necessary to obtain a clear solution.
-
Dilute the sample solution as needed to fall within the linear range of the calibration curve.
-
-
Chromatographic Conditions:
-
Calibration:
-
Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the isocitric acid peak based on its retention time compared to the standard.
-
Quantify the isocitric acid concentration in the sample using the calibration curve.
-
Enzymatic Assay Method[2][7]
This method relies on the specific enzymatic conversion of D-isocitric acid.
-
Principle: D-isocitric acid is oxidized by isocitrate dehydrogenase (ICDH) in the presence of NADP+, leading to the formation of NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the amount of D-isocitric acid.[7]
-
Reagents:
-
Assay Procedure (Automated Analyzer): [7]
-
Pipette the sample and Reagent R1 into a reaction cuvette.
-
Incubate to allow for any non-specific reactions to complete.
-
Add Reagent R2 to initiate the enzymatic reaction.
-
Monitor the absorbance at 340 nm.
-
The final absorbance reading is used to calculate the concentration of D-isocitric acid based on a calibration curve.
-
-
Sample Preparation: [2]
-
Use clear, colorless, and practically neutral liquid samples directly.
-
Filter or centrifuge turbid solutions.
-
Degas samples containing carbon dioxide.
-
For determination of total D-isocitric acid (including bound forms), alkaline hydrolysis is required.[7]
-
Capillary Isotachophoresis (CITP) Method[1]
CITP separates ions based on their electrophoretic mobility in a discontinuous electrolyte system.
-
Electrolyte System:
-
Leading Electrolyte: A solution containing an ion with higher mobility than isocitrate (e.g., chloride).
-
Terminating Electrolyte: A solution containing an ion with lower mobility than isocitrate (e.g., MES).
-
-
Instrumentation:
-
Capillary isotachophoretic analyzer with a conductivity detector.
-
Coupled two-capillary system.[1]
-
-
Procedure:
-
The sample is injected between the leading and terminating electrolytes.
-
A voltage is applied, causing the ions to migrate and form distinct zones based on their mobilities.
-
The length of the isocitrate zone is proportional to its concentration.
-
-
Calibration:
-
A calibration curve is constructed by analyzing standard solutions of known isocitric acid concentrations.
-
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the relationship between key analytical method performance parameters.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Key parameters for evaluating analytical method performance.
References
- 1. researchgate.net [researchgate.net]
- 2. libios.fr [libios.fr]
- 3. researchgate.net [researchgate.net]
- 4. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of 1,2,3-Propanetricarboxylic Acid, 1,2-dihydroxy- (Isocitric Acid)
For Immediate Reference: Isocitric acid is a weak organic acid. Disposal involves neutralization to a pH between 6.0 and 8.0, followed by drain disposal with copious amounts of water, provided the solution does not contain any other hazardous materials.
This guide provides detailed procedures for the safe and compliant disposal of 1,2,3-Propanetricarboxylic acid, 1,2-dihydroxy-, commonly known as isocitric acid. These protocols are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical splash goggles. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Standard laboratory coat. |
Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
Experimental Protocol: Neutralization and Disposal
This protocol details the steps for neutralizing isocitric acid solutions prior to disposal. This procedure is applicable only to isocitric acid solutions that do not contain heavy metals or other substances that would classify them as hazardous waste.
Materials:
-
Isocitric acid waste solution
-
Sodium bicarbonate (baking soda) or a 1M solution of sodium hydroxide
-
pH test strips or a calibrated pH meter
-
Large, appropriate waste container (e.g., a large beaker or carboy)
-
Stir bar and stir plate (optional, for larger volumes)
Procedure:
-
Dilution: In a suitable container, dilute the isocitric acid waste with water. A general guideline is to add at least 10 parts water for every 1 part of isocitric acid solution. This helps to control the heat generated during neutralization.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted isocitric acid solution while stirring. Alternatively, a 1M solution of sodium hydroxide can be used for more concentrated acidic solutions, but it should be added very slowly to prevent a rapid exothermic reaction.
-
pH Monitoring: Periodically check the pH of the solution using pH test strips or a pH meter. Continue to add the neutralizing agent in small increments until the pH of the solution is between 6.0 and 8.0.
-
Disposal: Once the pH is confirmed to be within the neutral range, the solution can be poured down the sanitary sewer drain.
-
Flushing: Flush the drain with a large volume of running water for at least one minute to ensure the neutralized solution is thoroughly diluted in the wastewater system.
Spill Management
In the event of a spill, adhere to the following procedures:
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbed material into a suitable, sealed container for disposal. |
| Large Spill | Evacuate the immediate area. Prevent the spill from entering drains. Contain the spill using absorbent booms or other appropriate materials. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup and disposal. |
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal method for isocitric acid waste.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
